Thio-NADP
Beschreibung
The exact mass of the compound (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
19254-05-8 |
|---|---|
Molekularformel |
C21H28N7O16P3S |
Molekulargewicht |
759.5 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
OJNFDOAQUXJWED-NNYOXOHSSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Synonyme |
thio-NADP thionicotinamide adenine dinucleotide phosphate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Thio-NADP?
An In-depth Technical Guide to the Chemical Structure of Thio-NADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionicotinamide adenine dinucleotide phosphate (this compound), a synthetic analog of the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP), serves as a critical tool in biochemical and pharmacological research.[1] As a modified form of NADP, it plays a significant role in studying the mechanisms of NADP-dependent enzymes and exploring novel therapeutic strategies.[1] This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, relevant experimental protocols, and its role in biological pathways.
Core Chemical Structure
The structure of this compound is best understood by first examining its parent molecule, NADP. NADP is a dinucleotide, meaning it consists of two nucleotide units joined by a pyrophosphate bridge.[2] These units are an adenosine monophosphate (AMP) and a nicotinamide mononucleotide (NMN). A key distinguishing feature of NADP from NAD is an additional phosphate group esterified to the 2' position of the ribose sugar of the adenosine moiety.[2][3]
The defining modification in this compound is the substitution of the oxygen atom in the carboxamide group of the nicotinamide ring with a sulfur atom, forming a thione group (-C(S)NH2).[4][5] This single atomic substitution significantly alters the molecule's electronic properties and absorbance spectrum while often retaining its ability to act as a cofactor for various enzymes.[5]
The complete structure consists of:
-
Adenine: A purine nucleobase.
-
Ribose (Adenosine-linked): A pentose sugar attached to adenine. It is phosphorylated at the 2' and 5' positions.
-
Nicotinamide: A pyridine derivative. In this compound, this is a thionicotinamide.
-
Ribose (Nicotinamide-linked): A pentose sugar attached to the thionicotinamide.
-
Pyrophosphate Group: A chain of three phosphate groups linking the two ribose sugars.
Physicochemical Properties
The introduction of the sulfur atom imparts unique characteristics to this compound. The molecular formula for the oxidized form is C21H28N7O16P3S.[6] It is often supplied as a potassium salt with the formula C21H27N7O16SP3·K.[7] The thione modification results in a distinct absorbance profile, with a characteristic peak around 405 nm, which allows its reactions to be monitored spectrophotometrically without interference from native NAD(P)H at 340 nm.[5]
Data Summary
| Property | This compound (Oxidized Form) | NADP+ (Oxidized Form) |
| Molecular Formula | C21H28N7O16P3S[6] | C21H28N7O17P3[2] |
| Molecular Weight | ~797.6 g/mol (Potassium Salt)[7][8] | ~743.4 g/mol [2] |
| Key Structural Feature | Thionicotinamide group (-C(S)NH2) | Nicotinamide group (-C(O)NH2) |
| Max Absorbance (λmax) | ~405 nm[5] | ~260 nm |
Structural Visualization
To fully appreciate the molecular architecture, the following diagrams illustrate the structure of this compound and its relationship to the parent NADP molecule.
Caption: Chemical structure of this compound.
Caption: Conversion of NADP to this compound.
Biological Context and Signaling Pathways
This compound acts as a coenzyme analog in numerous metabolic pathways. Its ability to substitute for NADP allows researchers to probe enzyme kinetics and mechanisms under modified redox conditions.
-
Pentose Phosphate Pathway (PPP): this compound can function as a cofactor for glucose-6-phosphate dehydrogenase, a key regulatory enzyme in the PPP.[1] This pathway is crucial for generating NADPH, which provides the reducing power for biosynthetic reactions and antioxidant defense.[1]
-
Fatty Acid Biosynthesis: The synthesis of lipids relies on reducing equivalents provided by NADPH.[1] this compound can participate in these reactions, serving as a cofactor for enzymes involved in fatty acid elongation and desaturation.[1]
-
Calcium Signaling: The potassium salt of this compound has been identified as a blocker of NAADP (nicotinic acid adenine dinucleotide phosphate)-induced calcium release, suggesting its utility in studying intracellular calcium signaling pathways.[7]
Caption: Role of this compound in metabolic pathways.
Experimental Protocols
The unique properties of this compound make it a valuable reagent in various experimental contexts.
Enzymatic Assay Using this compound (General Protocol)
This compound is frequently used as a substrate in enzyme activity assays, particularly in colorimetric assays where its reduction can be monitored at 405 nm.[5]
Objective: To measure the activity of an NADP-dependent dehydrogenase (e.g., Glucose-6-Phosphate Dehydrogenase).
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the substrate (e.g., 10 mM Glucose-6-Phosphate).
-
Prepare a stock solution of this compound (e.g., 5 mM in reaction buffer).
-
Prepare the enzyme solution of appropriate dilution.
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, add the reaction buffer, substrate, and this compound solution.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the plate/cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of reduced this compound to convert the rate into units of enzyme activity (e.g., µmol/min).
-
Conceptual Synthesis of this compound
The chemical synthesis of this compound is a complex, multi-step process. While specific proprietary methods may exist, a general approach can be conceptualized based on the synthesis of similar thio-modified nucleotides, such as 4'-thioUTP.[9] The key step is the thionation of the amide group on the nicotinamide precursor.
Workflow:
-
Protection: Protect the reactive hydroxyl groups on the ribose units of a suitable nicotinamide mononucleotide (NMN) precursor.
-
Thionation: Treat the protected NMN precursor with a thionating agent, such as Lawesson's reagent, to convert the carboxamide group into a thiocarboxamide.
-
Deprotection: Remove the protecting groups from the ribose moiety.
-
Coupling: Couple the resulting thionicotinamide mononucleotide with adenosine triphosphate (ATP) enzymatically using an enzyme like NAD+ synthetase or via a chemical phosphorylation and coupling strategy. A common chemical method is the one-pot approach reported by Ludwig and Eckstein for nucleoside triphosphates.[9]
-
Purification: Purify the final this compound product using chromatographic techniques such as HPLC.
Caption: Conceptual synthesis workflow for this compound.
Conclusion
This compound is a powerful molecular probe whose structure has been rationally designed to facilitate the study of NADP-dependent biological systems. Its unique spectroscopic properties and retained biological activity make it an indispensable tool for researchers in enzymology, drug discovery, and metabolic research. A thorough understanding of its chemical structure is fundamental to its effective application in these fields.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. Thio-NAD | C21H27N7O13P2S | CID 5289382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS#:19254-05-8 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. oycus.com [oycus.com]
- 9. New NTP analogs: the synthesis of 4′-thioUTP and 4′-thioCTP and their utility for SELEX - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structural Differences Between Thio-NADP+ and NADP+
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key structural and functional distinctions between Thionicotinamide Adenine Dinucleotide Phosphate (Thio-NADP+) and its natural counterpart, Nicotinamide Adenine Dinucleotide Phosphate (NADP+). Understanding these differences is crucial for researchers utilizing this compound+ as a tool in enzymology, redox biology, and drug discovery.
Core Structural Differences: A Tale of Two Nicotinamides
The fundamental structural difference between this compound+ and NADP+ lies in the nicotinamide ring, the redox-active moiety of the coenzyme. In this compound+, the oxygen atom of the carboxamide group is replaced by a sulfur atom, forming a carbothioamide group. This seemingly subtle substitution has significant implications for the molecule's electronic properties, conformation, and interactions with enzymes.
Crystal structures of this compound+ bound to enzymes, such as transhydrogenase, have revealed an altered twist of the 3-carbothiamide group relative to the plane of the pyridine ring. This conformational change can impact how the coenzyme fits into the active site of an enzyme and participates in hydride transfer reactions.[1]
Quantitative Physicochemical Properties
The substitution of oxygen with sulfur imparts distinct physicochemical properties to this compound+. These differences are summarized in the table below.
| Property | NADP+ | This compound+ | Reference |
| Molecular Formula | C₂₁H₂₈N₇O₁₇P₃ | C₂₁H₂₇N₇O₁₆P₃S | |
| Molecular Weight | 743.39 g/mol | 759.47 g/mol | |
| Molar Extinction Coefficient (Reduced Form) | ε₃₄₀ = 6,220 M⁻¹cm⁻¹ (NADPH) | ε₃₉₈ = 11,300 M⁻¹cm⁻¹ (Thio-NADPH) | [2] |
| Maximum Absorption (Reduced Form) | 340 nm (NADPH) | 398 nm (Thio-NADPH) | [2] |
The significant red shift in the maximum absorption of the reduced form (Thio-NADPH) to 398 nm is a key feature that allows its activity to be monitored spectrophotometrically without interference from the absorbance of NADPH at 340 nm.
Impact on Redox Signaling and Metabolic Pathways
NADP+ and its reduced form, NADPH, are central to cellular redox homeostasis and a multitude of metabolic pathways. NADPH, primarily generated through the pentose phosphate pathway, provides the reducing power for anabolic reactions and antioxidant defense.
This compound+ can substitute for NADP+ in many of these pathways, acting as a substrate for enzymes like glucose-6-phosphate dehydrogenase. However, the altered redox potential and steric differences due to the sulfur atom can lead to different reaction kinetics.
A key application of the this compound+ precursor, thionicotinamide, is as an inhibitor of NAD+ kinase (NADK), the enzyme responsible for synthesizing NADP+ from NAD+. By inhibiting NADK, thionicotinamide effectively depletes the cellular pool of NADP(H), leading to increased oxidative stress and inhibition of biosynthetic pathways that rely on NADPH. This makes it a valuable tool for studying the roles of NADPH in cellular processes and as a potential therapeutic strategy.
dot
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and application of this compound+ are provided below.
Chemical Synthesis of this compound+
This protocol is adapted from a patented full chemical synthesis method.
Materials:
-
Thionicotinamide-α-D-riboside monophosphate
-
Morpholidate adenosine monophosphate
-
Anhydrous dimethylformamide (DMF)
-
Manganous chloride (MnCl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry reaction vessel, combine 20-25 mL of anhydrous DMF, 187 mg of MnCl₂, and 240 mg of anhydrous MgSO₄.
-
Add 416 mg of morpholidate adenosine monophosphate to the mixture and stir for 15-30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add 384 mg of thionicotinamide-α-D-riboside monophosphate to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the this compound+ product using column chromatography (e.g., ion-exchange chromatography).
-
Characterize the final product by NMR and mass spectrometry.
Spectrophotometric Assay for this compound+ Purity
This method relies on the enzymatic reduction of this compound+ to Thio-NADPH and the subsequent measurement of Thio-NADPH absorbance at 398 nm.[2]
Materials:
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Glucose-6-phosphate (G-6-P) solution (20 mM)
-
This compound+ sample solution (e.g., 0.6 mg/mL)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 50 IU/mL)
-
Spectrophotometer and cuvettes
Procedure:
-
Pipette the following into a cuvette:
-
2.65 mL Tris-HCl buffer
-
0.10 mL G-6-P solution
-
0.25 mL this compound+ sample solution
-
-
Mix gently and measure the initial absorbance at 398 nm (Aa).
-
Add 0.05 mL of G6PDH solution to initiate the reaction.
-
Incubate at 25°C and monitor the increase in absorbance at 398 nm until it stabilizes (Ab).
-
The purity can be calculated using the following formula, accounting for the molar extinction coefficient of Thio-NADPH (11,300 M⁻¹cm⁻¹):
-
Purity (%) = [((Ab - Aa) * Total Volume * MW) / (ε * path length * sample volume * sample concentration)] * 100
-
Where MW is the molecular weight of this compound+.
-
dot
NMR Spectroscopy for Conformational Analysis
¹H and ³¹P NMR are powerful techniques to study the conformation of this compound+ in solution and when bound to enzymes.
Sample Preparation:
-
Dissolve the purified this compound+ in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mM.
-
Adjust the pH of the solution to the desired value (e.g., 7.0) using microliter additions of DCl or NaOD.
-
For enzyme-bound studies, prepare a solution of the purified protein in the same deuterated buffer.
-
Acquire initial spectra of the free ligand and the free protein.
-
Titrate the this compound+ solution into the protein solution, acquiring spectra at each addition point.
NMR Data Acquisition:
-
¹H NMR: Acquire standard 1D ¹H spectra to observe changes in the chemical shifts of the nicotinamide and adenine protons upon binding. 2D experiments like NOESY can provide information on through-space interactions and help determine the overall conformation (syn vs. anti) of the glycosidic bond.
-
³¹P NMR: Acquire 1D ³¹P spectra to probe the environment of the phosphate groups. Changes in the chemical shifts of the pyrophosphate and 2'-phosphate signals upon binding can indicate interactions with the protein.
X-ray Crystallography for Structural Determination
Determining the crystal structure of this compound+ bound to a target protein provides the most detailed atomic-level information about their interaction.
Crystallization:
-
Purify the target protein to >95% homogeneity.
-
Prepare a stock solution of this compound+ at a high concentration (e.g., 100 mM).
-
Mix the protein and this compound+ at a molar excess of the ligand (e.g., 1:10 protein to ligand ratio).
-
Screen for crystallization conditions using commercially available or custom-made screens. The hanging drop vapor diffusion method is commonly used.
-
Optimize promising crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known structure of the protein as a search model.
-
Build the model of the protein and the bound this compound+ into the electron density map and refine the structure.
Conclusion
The substitution of a sulfur for an oxygen atom in the nicotinamide ring of NADP+ to form this compound+ results in significant alterations to its physicochemical properties and conformation. These differences make this compound+ an invaluable tool for researchers studying redox enzymes and signaling pathways. Its distinct spectral properties facilitate kinetic assays, while its use as a precursor to an NADK inhibitor allows for the investigation of the roles of the cellular NADPH pool. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and utilize this compound+ in their own investigations, ultimately contributing to a deeper understanding of redox biology and aiding in the development of novel therapeutics.
References
An In-depth Technical Guide to the Absorbance Spectrum of Reduced Thio-NADP (Thio-NADPH)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectral properties of the reduced form of Thionicotinamide Adenine Dinucleotide Phosphate (Thio-NADPH). It details its unique absorbance characteristics, presents a standardized experimental protocol for its measurement, and illustrates its biochemical significance.
Introduction: Thio-NADP and its Reduced Form
Thionicotinamide Adenine Dinucleotide Phosphate (this compound) is a structural analog of the naturally occurring coenzyme NADP.[1] In this compound, the nitrogen atom in the nicotinamide ring is replaced by a sulfur atom, a modification that significantly alters its spectral properties.[1] Like its natural counterpart, this compound functions as a coenzyme in various enzymatic redox reactions, participating in biosynthetic pathways and antioxidant defense.[1]
The reduced form, Thio-NADPH, is produced when this compound⁺ accepts a hydride ion. This conversion is accompanied by a distinct shift in its ultraviolet-visible (UV-Vis) absorbance spectrum, which forms the basis for numerous biochemical assays. The key advantage of using Thio-NADPH is that its absorbance maximum occurs in the visible light range, near 400 nm, thereby avoiding spectral interference from the natural coenzymes NADH and NADPH, which absorb at 340 nm.[2][3]
Quantitative Spectral Properties: Thio-NADPH vs. NADPH
The primary distinction between Thio-NADPH and NADPH lies in their light absorption characteristics. The replacement of the nicotinamide ring nitrogen with sulfur shifts the maximum absorbance wavelength (λmax) to a longer wavelength. This spectral separation is critical for designing specific enzyme assays, particularly when multiple pyridine nucleotide-dependent enzymes are present.
The quantitative data for the absorbance spectra of both reduced coenzymes are summarized below.
| Parameter | Reduced this compound (Thio-NADPH) | Reduced NADP (NADPH) |
| Peak Absorbance (λmax) | ~398 nm (measurement range 395-415 nm)[2][4][5] | ~340 nm[3][6][7] |
| Molar Extinction Coeff. (ε) | 11,900 L·mol⁻¹·cm⁻¹ (at 398 nm)[4][5]¹ | 6,220 L·mol⁻¹·cm⁻¹ (at 340 nm)[8][9] |
| Appearance in Solution | Yellowish (due to absorption in the blue-violet region) | Colorless |
| Primary Measurement Region | Visible Spectrum[2] | Ultraviolet Spectrum[10] |
¹Note: The molar extinction coefficient is cited for Thio-NADH. The spectral properties are determined by the thionicotinamide ring, making the value for Thio-NADPH effectively identical.
Experimental Protocol: Determination of Thio-NADPH Absorbance
This section provides a detailed methodology for measuring the concentration of Thio-NADPH using UV-Vis spectrophotometry.
Objective: To determine the absorbance spectrum and concentration of a Thio-NADPH solution.
Materials:
-
Thio-NADPH, disodium salt
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes (1 cm path length)
-
Calibrated micropipettes
Methodology:
-
Preparation of Thio-NADPH Stock Solution:
-
Accurately weigh a small amount of powdered Thio-NADPH.
-
Dissolve it in the buffer solution to create a concentrated stock solution. Due to light sensitivity, this should be done in a darkened room or with foil-wrapped tubes.
-
Store the stock solution on ice and protected from light.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the buffer to a final concentration expected to yield an absorbance reading between 0.1 and 1.0 at 398 nm. A concentration of approximately 0.05 to 0.1 mM is a suitable starting point.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Set the instrument to perform a spectral scan from 250 nm to 500 nm.
-
-
Blank Measurement:
-
Fill a cuvette with the same buffer solution used to prepare the Thio-NADPH sample.
-
Place the cuvette in the spectrophotometer and perform a blank measurement (autozero). This corrects for any absorbance from the buffer and the cuvette itself.
-
-
Sample Measurement:
-
Carefully replace the blank cuvette with the cuvette containing the Thio-NADPH working solution.
-
Perform the spectral scan. The resulting spectrum should show a distinct absorbance peak with a maximum at approximately 398 nm.
-
-
Concentration Calculation:
-
The concentration of the Thio-NADPH solution can be calculated using the Beer-Lambert law: A = εcl Where:
-
Rearranging the formula to solve for concentration: c (mol/L) = A / (ε * l)
-
Visualizations: Workflows and Biochemical Pathways
Diagrams are provided to illustrate the experimental workflow and the biochemical context of Thio-NADPH.
Caption: Experimental workflow for absorbance measurement of Thio-NADPH.
Caption: Role of the this compound⁺/Thio-NADPH couple in cellular metabolism.
Biochemical Significance and Applications
Thio-NADPH, as an analog of NADPH, provides reducing equivalents for various biosynthetic and antioxidant pathways.[1][11] NADPH is the primary currency of reducing power for anabolic reactions and is essential for maintaining the reduced state of antioxidant systems, such as the glutathione and thioredoxin pathways, which protect cells from oxidative damage.[8][12]
The distinct spectral properties of Thio-NADPH make it an invaluable tool in enzymology:
-
Enzyme Cycling Assays: It is used to measure the activity of enzymes that produce NADP⁺ or NADPH in complex biological samples. By using this compound⁺ as the coenzyme, the production of Thio-NADPH can be monitored at ~400 nm without interference from endogenous NADH or NADPH.[13]
-
Kinetic Studies: It allows for the investigation of coenzyme specificity and the kinetics of various dehydrogenases and reductases.[1]
-
High-Throughput Screening: The visible wavelength measurement is more amenable to standard plastic microplates and colorimetric plate readers than UV-based assays, facilitating drug discovery and screening applications.
Conclusion
The reduced coenzyme analog Thio-NADPH possesses a unique absorbance spectrum characterized by a peak at approximately 398 nm, distinguishing it from the 340 nm absorbance of natural NADPH. This spectral shift into the visible range provides a significant advantage for researchers, enabling the development of highly specific and sensitive enzymatic assays that circumvent interference from endogenous pyridine nucleotides. A thorough understanding of its spectral properties and the appropriate experimental protocols is essential for leveraging this powerful tool in biochemical and pharmaceutical research.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. US20120094321A1 - Method and kit for measurement of dehydrogenase or substrate for the dehydrogenase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. oyceu.com [oyceu.com]
- 5. oyceu.com [oyceu.com]
- 6. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of redox landscapes and dynamics in living cells and in vivo using genetically encoded fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
Thio-NADP Redox Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thionicotinamide adenine dinucleotide phosphate (Thio-NADP), a crucial analog of NADP+ used in biochemical and pharmacological research. While a definitive standard redox potential for the this compound+/Thio-NADPH couple is not prominently available in existing literature, this document synthesizes the current understanding of its electrochemical properties, its significance in cellular redox signaling, and its applications in drug development. We will explore its known quantitative data, detail relevant experimental protocols for characterization, and illustrate its role in metabolic and signaling pathways.
Introduction to this compound
Thio-nicotinamide adenine dinucleotide phosphate (this compound) is a structural and functional analog of nicotinamide adenine dinucleotide phosphate (NADP+). In this compound, the oxygen atom in the carboxamide group of the nicotinamide ring is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties to the molecule, making it a valuable tool for studying NADP(H)-dependent enzymes and cellular redox processes. Its resistance to enzymatic degradation by NAD(P) glycohydrolases, for instance, allows for more stable experimental systems.[1]
The significance of the NADP+/NADPH redox couple in maintaining cellular redox homeostasis is well-established. This couple is central to anabolic pathways and the defense against oxidative stress, primarily through the regeneration of reduced glutathione (GSH) and thioredoxin (Trx).[2] this compound, by participating in and modulating these pathways, offers a unique avenue for investigating these processes and for the development of novel therapeutic strategies.
Physicochemical and Redox Properties
While direct electrochemical measurements of the standard redox potential of the this compound+/Thio-NADPH couple are not readily found in the literature, its distinct spectrophotometric properties and its activity with various oxidoreductases provide insights into its redox characteristics.
Spectrophotometric Properties
A key distinguishing feature of Thio-NADPH is its absorbance spectrum. Unlike NADPH, which has a characteristic absorbance maximum at 340 nm, the reduced form, Thio-NADPH, exhibits a maximum absorbance at a longer wavelength.
| Parameter | Value | Reference |
|---|---|---|
| Molar Extinction Coefficient (ε) of Thio-NADPH | 11.7 x 10³ L·mol⁻¹·cm⁻¹ | [OCY Technical Data] |
| Absorbance Maximum (λmax) of Thio-NADPH | 398 nm | [OCY Technical Data] |
| Absorbance Maximum (λmax) of NADPH | 340 nm | Standard biochemical value |
This spectral shift is significant as it allows for the specific monitoring of Thio-NADPH in the presence of NADPH, a feature that is highly advantageous in enzymatic assays.
Redox Potential: An Estimation
Although a precise standard redox potential (E°') for this compound+/Thio-NADPH is not available, studies on other NAD(P)+ analogs can provide a reasonable estimation. For instance, the analog 3-acetylpyridine adenine dinucleotide phosphate (APADP+) has a standard redox potential of -0.258 V.[3] It is plausible that the redox potential of this compound is in a similar range, enabling it to act as a competent redox cofactor for many NADP(H)-dependent enzymes.
The general redox potential of the cellular NADP+/NADPH pool is highly reducing, estimated to be around -370 mV. The ability of this compound to substitute for NADP+ in various enzymatic reactions suggests that its redox potential is sufficiently negative to drive these reactions.
Role in Enzymology and Cellular Metabolism
This compound+ can serve as a substrate for several key enzymes involved in cellular redox metabolism, and its use has been instrumental in elucidating enzyme mechanisms.
Interaction with Oxidoreductases
This compound+ has been shown to be a substrate for enzymes such as:
-
Glucose-6-Phosphate Dehydrogenase (G6PD): The rate-limiting enzyme of the pentose phosphate pathway, which reduces NADP+ to NADPH. Thionicotinamide, the core component of this compound, has been shown to inhibit G6PD, leading to a decrease in cellular NADPH levels and an increase in oxidative stress.[4] This indicates a direct interaction and functional consequence.
-
Thioredoxin Reductase (TrxR): This enzyme is crucial for maintaining the reduced state of thioredoxin. While direct kinetic studies with Thio-NADPH are scarce, the general dependence of the thioredoxin system on NADPH suggests that Thio-NADPH could potentially act as a reductant.[5]
-
Glutathione Reductase (GR): Responsible for regenerating GSH from its oxidized form (GSSG), GR utilizes NADPH as a reducing equivalent. The ability of Thio-NADPH to participate in this reaction would have significant implications for the glutathione-based antioxidant system.[6]
The use of this compound in kinetic studies can help to dissect the binding and catalytic steps of these enzymes due to its unique spectral properties and altered reactivity.
Significance in Redox Signaling and Drug Development
The NADP+/NADPH ratio is a critical determinant of the cellular redox environment and influences a multitude of signaling pathways. By perturbing this ratio, this compound and its derivatives can modulate these pathways, offering potential therapeutic applications.
Modulation of Cellular Redox State
Treatment of cells with thionicotinamide, a precursor of this compound, has been demonstrated to lower cellular NADPH pools.[4] This depletion of reducing equivalents can lead to an increase in reactive oxygen species (ROS) and sensitize cancer cells to chemotherapy.[4] This highlights the potential of targeting NADP(H) metabolism with this compound analogs as a strategy in cancer therapy.
Drug Development
The unique properties of this compound make it a valuable tool in drug discovery and development:
-
High-Throughput Screening: The distinct absorbance of Thio-NADPH at 398 nm allows for the development of specific and sensitive assays for NADP(H)-dependent enzymes, facilitating high-throughput screening of potential inhibitors.
-
Mechanism of Action Studies: As a stable analog, this compound can be used to study the binding and catalytic mechanisms of target enzymes, aiding in the rational design of drugs.
-
Therapeutic Potential: As demonstrated by the effects of its precursor, thionicotinamide, molecules that mimic or are converted to this compound could be developed as therapeutic agents to modulate cellular redox balance in diseases such as cancer.
Experimental Protocols
Determination of Redox Potential
Method 1: Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique to determine the redox potential of a compound.
-
Principle: A potential is applied to an electrode and swept back and forth, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur provide information about the redox potential.
-
Experimental Setup:
-
Working Electrode: Glassy carbon, gold, or platinum electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a known concentration of purified this compound+.
-
-
Procedure:
-
Perform a background scan with the electrolyte solution alone.
-
Add this compound+ to the electrochemical cell and record the cyclic voltammogram.
-
Scan the potential from a non-reactive region to a potential where reduction of this compound+ is expected, and then reverse the scan.
-
The midpoint potential between the anodic and cathodic peaks provides an estimate of the standard redox potential.
-
Method 2: Spectrophotometric Assay using a Coupled Enzyme System
This method relies on reaching equilibrium in a reaction catalyzed by an NADP(H)-dependent enzyme.
-
Principle: By knowing the equilibrium constant (Keq) of the reaction and the concentrations of the substrates and products at equilibrium, the redox potential of the this compound+/Thio-NADPH couple can be calculated using the Nernst equation.
-
Example Enzyme: Glutathione Reductase.
-
Reaction: GSSG + Thio-NADPH + H+ ⇌ 2 GSH + this compound+
-
-
Procedure:
-
Incubate known concentrations of GSSG, GSH, and Thio-NADPH with glutathione reductase in a buffered solution (pH 7.0).
-
Allow the reaction to reach equilibrium.
-
Measure the final concentration of Thio-NADPH spectrophotometrically at 398 nm.
-
Calculate the equilibrium concentrations of all reactants.
-
Determine the Keq of the reaction.
-
Use the Nernst equation to calculate the redox potential of this compound+/Thio-NADPH relative to the known redox potential of the GSSG/2GSH couple (approximately -240 mV at pH 7).
-
Enzyme Kinetic Assays
The unique absorbance of Thio-NADPH allows for straightforward kinetic analysis of NADP(H)-dependent enzymes.
-
Principle: The rate of the enzymatic reaction is monitored by the change in absorbance at 398 nm, corresponding to the formation or consumption of Thio-NADPH.
-
General Protocol (for a this compound+ reducing enzyme):
-
Prepare a reaction mixture in a cuvette containing buffer, the enzyme's substrate, and a known concentration of this compound+.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 398 nm over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentrations of this compound+ and the substrate.
-
Conclusion and Future Directions
This compound is a powerful tool for researchers in the fields of biochemistry, cell biology, and drug development. Its unique spectrophotometric properties and its ability to participate in enzymatic redox reactions provide a valuable alternative to the natural cofactor, NADP+. While a definitive standard redox potential has yet to be widely reported, its functional characteristics suggest a potential similar to that of NADP+, enabling its use in a wide range of biological systems.
Future research should focus on the direct electrochemical characterization of the this compound+/Thio-NADPH redox couple to provide a precise standard redox potential. Furthermore, a more in-depth investigation into the specific effects of this compound on various redox-sensitive signaling pathways could uncover novel therapeutic targets and strategies for diseases associated with redox dysregulation. The development of more this compound-based analogs could also expand the toolkit available for studying and manipulating cellular metabolism.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of this compound should be conducted in a controlled laboratory setting by qualified professionals.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Thioredoxin Reductase-Type Ferredoxin: NADP+ Oxidoreductase of Rhodopseudomonas palustris: Potentiometric Characteristics and Reactions with Nonphysiological Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP) in Cellular Redox Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thio-nicotinamide adenine dinucleotide phosphate (Thio-NADP), a synthetic analog of NADP+, is a powerful tool for investigating cellular redox homeostasis. By substituting a sulfur atom for a nitrogen atom in the nicotinamide ring, this compound exhibits unique chemical and biological properties that make it both a valuable research probe and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core aspects of this compound's function, including its impact on key redox-regulating enzymes, its role in cellular signaling pathways, and detailed methodologies for its synthesis and analysis.
Introduction: The Significance of this compound
Cellular redox homeostasis is a tightly regulated balance between oxidizing and reducing equivalents, crucial for a myriad of physiological processes. The nicotinamide adenine dinucleotide phosphate (NADP+) and its reduced form (NADPH) are central to this balance. NADPH serves as the primary electron donor for reductive biosynthesis and for the antioxidant systems that protect cells from oxidative damage, including the glutathione and thioredoxin systems.
This compound, as an analog of NADP+, can be synthesized intracellularly from its precursor, thionicotinamide.[1] Its structural modification confers resistance to enzymatic degradation, allowing it to act as a potent inhibitor of key enzymes involved in NADPH metabolism, such as NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[2] This inhibitory action leads to a significant reduction in the cellular pools of both NADP+ and NADPH, thereby altering the cellular redox landscape and impacting downstream signaling pathways.[2]
Physicochemical and Biochemical Properties
Table 1: Comparative Properties of NADP+ and this compound+
| Property | NADP+ | This compound+ | Reference(s) |
| Structure | Nicotinamide adenine dinucleotide phosphate | Thio-nicotinamide adenine dinucleotide phosphate | [3] |
| Synthesis | Synthesized from NAD+ by NAD+ kinase | Synthesized from thionicotinamide via Thio-NAD | [1] |
| Redox Potential (E°') | Approx. -320 mV | Not explicitly reported, but expected to differ from NADP+ | [4] |
| Cellular Impact | Essential cofactor for anabolic reactions and antioxidant defense | Inhibits NADK and G6PD, leading to decreased NADP(H) pools | [2] |
Interaction with Key Redox Enzymes
This compound's primary mechanism of action in altering cellular redox homeostasis lies in its interaction with enzymes that either produce or utilize NADPH.
Glutathione Reductase (GR)
Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to its reduced form (GSH) using NADPH as a cofactor. This reaction is vital for maintaining the cellular glutathione pool, a major antioxidant buffer. While direct kinetic studies of GR with this compound are not available, data for its natural substrate, NADPH, provide a baseline for comparison.
Table 2: Kinetic Parameters of Glutathione Reductase with NADPH
| Organism | Km for NADPH (µM) | Vmax (units/mg) | Reference(s) |
| Yeast | 3-6 | Not reported | [5] |
| Spinach | 3-6 | Not reported | [5] |
| E. coli | 3-6 | Not reported | [5] |
| Human | Not specified | Not specified | [6] |
Given that this compound is an inhibitor of NADPH-producing pathways, a decrease in its substrate, NADPH, would directly impair GR activity, leading to an accumulation of GSSG and a more oxidized cellular environment.
Thioredoxin Reductase (TrxR)
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is another critical antioxidant pathway. TrxR catalyzes the reduction of oxidized Trx using electrons from NADPH. Similar to GR, the kinetic parameters of TrxR with this compound as a substrate have not been explicitly reported.
Table 3: Kinetic Parameters of Thioredoxin Reductase with NADPH
| Organism | Km for NADPH (µM) | kcat (s-1) | Reference(s) |
| A. thaliana | Not specified | Not specified | [7] |
| E. coli | Not specified | Not specified | [8] |
The reduction of the NADPH pool by this compound would similarly inhibit TrxR activity, leading to an accumulation of oxidized thioredoxin and a compromised ability to reduce downstream protein targets involved in signaling and antioxidant defense.
Role in Cellular Signaling Pathways
The alteration of the cellular NADPH/NADP+ ratio by this compound has profound implications for redox-sensitive signaling pathways, primarily the Nrf2 and NF-κB pathways.
The Nrf2 Antioxidant Response Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and detoxification genes. The activity of the Nrf2 pathway is intricately linked to the availability of NADPH, which is required for the function of many Nrf2 target genes, such as those involved in glutathione synthesis and regeneration.[9][10] By depleting the NADPH pool, this compound can indirectly impair the cell's ability to mount an effective Nrf2-mediated antioxidant response.
The NF-κB Inflammatory Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its activity is also sensitive to the cellular redox state. While the precise mechanisms are complex, oxidative stress is generally considered an activator of the NF-κB pathway. By depleting the NADPH pool and thereby increasing oxidative stress, this compound can be hypothesized to promote the activation of NF-κB.[11][12]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from methods for the enzymatic synthesis of NADP+ and its analogs.[13][14]
Materials:
-
Thionicotinamide adenine dinucleotide (Thio-NAD)
-
ATP
-
NAD+ kinase (recombinant)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Incubator or water bath at 37°C
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing Thio-NAD (e.g., 1 mM), ATP (e.g., 5 mM), and NAD+ kinase in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), monitoring the reaction progress by HPLC.
-
Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid followed by neutralization).
-
Centrifuge the reaction mixture to remove precipitated protein.
-
Purify the this compound from the supernatant using HPLC.
HPLC Purification of this compound
This protocol is a general guideline for the purification of NADP+ analogs and may require optimization for this compound.[15][16]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0)
-
Mobile Phase B: Acetonitrile or methanol
-
Sample from the enzymatic synthesis reaction
Procedure:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength for this compound (the absorbance maximum may differ from NADP+).
-
Collect the fractions corresponding to the this compound peak.
-
Verify the purity of the collected fractions by re-injecting a small aliquot.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
Measurement of Cellular Redox State using Redox-Sensitive GFP (roGFP)
This protocol describes the use of genetically encoded fluorescent probes to monitor changes in the cellular redox state upon treatment with a this compound precursor like thionicotinamide.[17][18][19]
Materials:
-
Cells expressing a cytosolic or mitochondrial-targeted roGFP probe
-
Thionicotinamide solution
-
Confocal microscope with two excitation wavelengths (e.g., 405 nm and 488 nm) and an emission filter (e.g., 510-530 nm)
-
Image analysis software
Procedure:
-
Culture the roGFP-expressing cells under standard conditions.
-
Treat the cells with the desired concentration of thionicotinamide for a specified time.
-
Image the cells using the confocal microscope, acquiring images at both excitation wavelengths.
-
As controls, treat separate sets of cells with a reducing agent (e.g., DTT) and an oxidizing agent (e.g., diamide or H2O2) to determine the dynamic range of the probe.
-
Calculate the ratio of the fluorescence intensities (e.g., 405 nm / 488 nm) for each cell or region of interest.
-
Compare the ratiometric values of the thionicotinamide-treated cells to the control and fully reduced/oxidized cells to determine the shift in cellular redox potential.
Conclusion and Future Directions
This compound is a valuable molecule for dissecting the complexities of cellular redox homeostasis. Its ability to perturb the cellular NADPH pool provides a unique opportunity to study the downstream consequences on antioxidant defense and redox-sensitive signaling pathways. While this guide provides a comprehensive overview of the current understanding and methodologies related to this compound, several knowledge gaps remain. Future research should focus on:
-
Determining the precise redox potential of the this compound+/Thio-NADPH couple.
-
Conducting detailed kinetic studies of glutathione reductase and thioredoxin reductase with this compound as a substrate.
-
Quantifying the intracellular concentration of this compound and its reduced form following administration of its precursor.
-
Elucidating the direct effects of this compound on the activity of transcription factors like Nrf2 and NF-κB, beyond the indirect effects of NADPH depletion.
Addressing these questions will further enhance our understanding of this compound's mechanism of action and solidify its role as a critical tool in redox biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. Reduced nicotinamide adenine dinucleotide phosphate in redox balance and diseases: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. The logic of kinetic regulation in the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial Role of Nrf2 in Regulating NADPH Generation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioredoxin-1 distinctly promotes NF-κB target DNA binding and NLRP3 inflammasome activation independently of Txnip | eLife [elifesciences.org]
- 12. youtube.com [youtube.com]
- 13. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. labcluster.com [labcluster.com]
- 17. Dynamic redox measurements with redox-sensitive GFP in plants by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Utilizing redox-sensitive GFP fusions to detect in vivo redox changes in a genetically engineered prokaryote - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using redox-sensitive fluorescent probes to record real-time reactive oxygen species production in cells from mouse carotid body slices - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Thio-NADP+ in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP+), a crucial analog of NADP+ used in biochemical research. This document details its mechanism of action in enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols, and visualizes its involvement in key cellular pathways.
Core Concepts: Understanding this compound+
This compound+ is a structural and functional analog of Nicotinamide Adenine Dinucleotide Phosphate (NADP+), where a sulfur atom replaces a non-bridge oxygen atom on the pyrophosphate bridge. This modification confers unique physicochemical properties to the molecule, making it a valuable tool for studying NADP+-dependent enzymes.
Similar to NADP+, this compound+ serves as a coenzyme in a variety of redox reactions, accepting or donating electrons. It participates in crucial metabolic pathways, including the pentose phosphate pathway (PPP), where it can act as a cofactor for enzymes like glucose-6-phosphate dehydrogenase (G6PDH). Its role extends to fatty acid biosynthesis and the metabolism of amino acids and nucleotides. The sulfur substitution makes the molecule resistant to certain enzymatic degradation, which allows for the trapping and analysis of enzyme reaction intermediates.
Data Presentation: Quantitative Analysis of Enzyme Kinetics
Direct comparative kinetic data for this compound+ with various enzymes is limited in publicly available literature. However, we can compare the known kinetic parameters of enzymes with their natural cofactor, NADP+, to provide a baseline for understanding the potential interactions with this compound+. A study on a thionicotinamide analog of NADP+, termed NADPS, showed that it acts as both a substrate and an inhibitor of human G6PD. The reduced form, NADPSH, exhibits an absorbance at 405 nm, and the inhibitory constant (Ki) for NADPS against G6PD was determined to be approximately 1 µM.[1]
For comparative purposes, the kinetic constants for several NADP+-dependent enzymes with their natural cofactor are summarized below.
| Enzyme | Organism | Substrate | K_m_ (NADP+) (µM) | k_cat_ (s⁻¹) | V_max_ | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Escherichia coli | Glucose-6-Phosphate | 130 | 32.5 | - | [2] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Human Erythrocyte | Glucose-6-Phosphate | 11 | - | - | [3] |
| Isocitrate Dehydrogenase (NADP+) | Escherichia coli | Isocitrate | 36 | - | 127 µmol/min/mg | [2] |
| Isocitrate Dehydrogenase (NADP+) | Pisum sativum (Pea) | Isocitrate | 10 | - | - | [4] |
| Glycerol Dehydrogenase (NADP+) | Rat Skeletal Muscle | Glycerol | - | - | - | [5] |
Experimental Protocols
Enzymatic Assay for NADP+-Dependent Dehydrogenase with this compound+
This protocol is adapted for a generic NADP+-dependent dehydrogenase, such as Glucose-6-Phosphate Dehydrogenase (G6PDH), using this compound+ as the cofactor. The assay is based on the spectrophotometric measurement of the reduced form of this compound+ (Thio-NADPH), which is reported to have an absorbance maximum around 405 nm.[1]
Materials:
-
Purified NADP+-dependent dehydrogenase
-
This compound+ solution (concentration to be determined based on the enzyme's K_m_ for NADP+)
-
Substrate solution (e.g., Glucose-6-Phosphate for G6PDH)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound+ in the reaction buffer. Determine the concentration using its molar extinction coefficient (if known) or by weight.
-
Prepare a series of dilutions of the substrate in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
This compound+ solution to a final desired concentration.
-
Substrate solution at varying concentrations.
-
-
Initiate the reaction by adding a fixed amount of the purified enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for the substrate with this compound+ as the cofactor.
Purification of a this compound+-Utilizing Enzyme (Representative Protocol)
This protocol describes the purification of NADP+-dependent isocitrate dehydrogenase (IDH) from E. coli, an enzyme that can be used to study this compound+ interactions.[2] This method utilizes affinity chromatography, a common technique for purifying coenzyme-dependent enzymes.
Materials:
-
E. coli cell paste overexpressing the NADP+-dependent IDH.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol).
-
Affinity chromatography column (e.g., Blue Sepharose or a matrix with an immobilized NADP+ analog).
-
Wash buffer (Lysis buffer with 0.1 M KCl).
-
Elution buffer (Lysis buffer with a linear gradient of 0 to 1 M KCl, or a pulse of high concentration NADP+ or this compound+).
-
SDS-PAGE reagents for purity analysis.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and disrupt the cells by sonication or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Chromatography:
-
Equilibrate the affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the bound IDH using the elution buffer. Collect fractions.
-
-
Purity Analysis: Analyze the collected fractions for IDH activity and by SDS-PAGE to assess purity.
-
Dialysis and Concentration: Pool the pure fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 50% glycerol), and concentrate if necessary.
Quantification of this compound+ by High-Performance Liquid Chromatography (HPLC)
This protocol is an adaptation of a general method for the analysis of NAD(P)+ and its analogs.[6][7]
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: Methanol.
-
This compound+ standard.
-
Sample extracts.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound+ of known concentrations in the mobile phase A.
-
Sample Preparation: Extract this compound+ from biological samples using a suitable extraction method (e.g., acid extraction for the oxidized form). Neutralize the extract.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the standard or sample onto the column.
-
Elute the compounds using a gradient of mobile phase B (e.g., a linear gradient from 5% to 50% B over 20 minutes).
-
Detect the eluting compounds using the UV detector set at the absorbance maximum of this compound+ (the absorbance maximum may differ from NADP+'s 260 nm).
-
-
Quantification: Create a standard curve by plotting the peak area of the this compound+ standards against their concentrations. Use this curve to determine the concentration of this compound+ in the samples.
Visualization of Cellular Pathways
This compound+, as an analog of NADP+, is expected to participate in or modulate pathways where NADP+/NADPH is a key player. The following diagrams, generated using the DOT language, illustrate these pathways.
The Pentose Phosphate Pathway
The pentose phosphate pathway is a major source of NADPH in the cell. This compound+ can act as a cofactor for Glucose-6-Phosphate Dehydrogenase, the rate-limiting enzyme of this pathway.
Redox-Dependent Signaling
NADPH is essential for maintaining the reduced state of glutathione (GSH), a key antioxidant. By acting as a substrate for glutathione reductase, NADPH helps to counteract reactive oxygen species (ROS). Thio-NADPH would be expected to fulfill a similar role.
Calcium Signaling Pathway
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent calcium-mobilizing messenger derived from NADP+. While this compound+ itself is not a direct signaling molecule in this pathway, it has been investigated as a potential antagonist, though some studies suggest its effects may be due to contamination with NAADP.[8] This diagram illustrates the established NAADP-mediated calcium signaling.
Conclusion
This compound+ is an invaluable tool for probing the mechanisms of NADP+-dependent enzymes and their roles in cellular metabolism and signaling. While a comprehensive quantitative comparison of its kinetic parameters with NADP+ across a wide range of enzymes is still needed, the available data and adapted protocols provided in this guide offer a solid foundation for researchers. The unique properties of this compound+, particularly its altered redox potential and resistance to enzymatic cleavage, will continue to facilitate new discoveries in enzymology and drug development.
References
- 1. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and crystallization of NADP+-specific isocitrate dehydrogenase from Escherichia coli using polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 5. The kinetics and reaction mechanism of the nicotinamide–adenine dinucleotide phosphate-specific glycerol dehydrogenase of rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Thio-NADP as an inhibitor of nicotinic acid adenine dinucleotide phosphate (NAADP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a critical role in a diverse range of cellular processes. The search for specific inhibitors of the NAADP pathway is crucial for both dissecting its physiological roles and for potential therapeutic development. Thio-NADP, an analog of NADP, was initially reported as a specific antagonist of NAADP-mediated Ca²⁺ release. However, subsequent rigorous investigation revealed that the inhibitory effects of commercially available this compound were largely attributable to trace contamination with NAADP itself, which acts as a potent inactivator of its own signaling pathway. This guide provides a comprehensive technical overview of the experimental evidence that led to this critical re-evaluation. It details the key experimental protocols, presents the quantitative data that unraveled the true mechanism of action, and illustrates the underlying signaling pathways and experimental logic.
The NAADP Signaling Pathway
NAADP is the most potent of the three major Ca²⁺-mobilizing second messengers, the others being inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). Unlike IP₃ and cADPR, which primarily target the endoplasmic reticulum (ER), NAADP acts on acidic Ca²⁺ stores, such as lysosomes and endosomes[1]. It gates specialized ion channels known as two-pore channels (TPCs) to release Ca²⁺ from these organelles[2]. This initial localized Ca²⁺ release can then be amplified into a global cellular Ca²⁺ signal through a process of calcium-induced calcium release (CICR) from the ER via IP₃ receptors or ryanodine receptors (RyRs)[1][3].
A unique characteristic of the NAADP system is its "self-inactivation" or "desensitization" mechanism. Pre-treatment of cells or cell homogenates with sub-threshold, non-releasing concentrations of NAADP renders the system insensitive to a subsequent challenge with a maximal, releasing concentration of NAADP[4][5]. This property is central to understanding the observed effects of this compound.
The Controversy of this compound as an NAADP Antagonist
Initial studies in sea urchin egg homogenates, a model system for studying NAADP signaling, suggested that this compound was a specific antagonist of the NAADP receptor[4]. Unpurified, commercially available this compound was shown to inhibit both NAADP-induced Ca²⁺ release and the binding of radiolabeled [³²P]NAADP to its receptor[3][4]. However, these preparations also exhibited a partial Ca²⁺ releasing activity on their own, a characteristic inconsistent with a pure antagonist[3]. This observation led to the hypothesis that the inhibitory effect was not due to this compound itself, but rather to a potent contaminant.
The following sections detail the experimental workflow that systematically tested this hypothesis.
Quantitative Data Analysis
The key to resolving the this compound controversy lay in the quantitative comparison of its effects before and after purification. The data, primarily from studies in sea urchin egg homogenates, are summarized below.
Table 1: Inhibition of [³²P]NAADP Binding
This table compares the potency of various compounds in displacing the binding of radiolabeled [³²P]NAADP from its receptors in sea urchin egg microsomes.
| Compound | Purity | IC₅₀ (µM) | % Inhibition at specified concentration | Reference |
| NAADP | N/A | ~0.002 | 100% at 0.02 µM | [4] |
| This compound | Unpurified | ~40 | Not specified | [3][4] |
| This compound | HPLC-Purified | >50 | ~20% at 50 µM | [3][4] |
| NADP | HPLC-Purified | >50 | ~20% at 40 µM | [3][4] |
| NAAD | HPLC-Purified | >50 | <20% at 50 µM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent inhibitor.
Table 2: Effect on NAADP-Induced Ca²⁺ Release
This table summarizes the effects of the compounds on the Ca²⁺ release machinery itself.
| Compound (Concentration) | Purity | Effect | Reference |
| This compound (50 µM) | Unpurified | Activates partial Ca²⁺ release and abolishes subsequent response to maximal NAADP. | [3][4] |
| This compound (50 µM) | HPLC-Purified | No Ca²⁺ release activity. Subsequent inhibition of NAADP response reduced by ~74%. | [3][4] |
| NAADP (2 nM) | N/A | Sub-threshold concentration that causes no Ca²⁺ release but completely desensitizes the system to subsequent maximal NAADP challenge. | [4] |
The data clearly show that upon purification, the potent inhibitory activity of this compound is lost, and its profile becomes similar to that of NADP, a structurally related but functionally distinct molecule in this context. The ability of a mere 2 nM of NAADP to completely inactivate the system highlights how a tiny contamination (estimated at 0.012%) could produce the profound "inhibitory" effect observed with unpurified this compound[4].
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound.
Protocol: NAADP-Mediated Ca²⁺ Release in Sea Urchin Egg Homogenate
This assay measures the release of Ca²⁺ from intracellular stores in a cell-free system in response to NAADP and other agents.
-
Objective: To measure changes in extra-vesicular Ca²⁺ concentration in response to the addition of putative signaling molecules.
-
Materials:
-
Sea urchins (e.g., Lytechinus pictus)
-
Homogenization Buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)
-
Intracellular Medium (IM): Homogenization buffer supplemented with an ATP-regenerating system (e.g., 1 mM Mg-ATP, 10 mM phosphocreatine, 10 U/mL creatine phosphokinase) and mitochondrial inhibitors (e.g., 1 µg/mL oligomycin, 1 µg/mL antimycin A).
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-3, 3 µM)
-
Test compounds: NAADP, unpurified this compound, HPLC-purified this compound, NADP, NAAD.
-
Fluorometer or plate reader capable of measuring fluorescence at Ex/Em ~490/535 nm.
-
-
Methodology:
-
Preparation of Homogenate: Prepare a 2.5-5% (w/v) homogenate of unfertilized sea urchin eggs in ice-cold Homogenization Buffer.
-
Ca²⁺ Loading: Incubate the homogenate in IM containing the Ca²⁺ indicator at room temperature for 2-3 hours to allow intracellular stores to actively load with Ca²⁺.
-
Measurement: Transfer an aliquot of the loaded homogenate to a cuvette or well in the fluorometer and begin recording baseline fluorescence.
-
Compound Addition: Add a small volume of the test compound (e.g., 50 µM unpurified this compound). Observe any change in fluorescence, which indicates Ca²⁺ release.
-
Challenge: After the response to the initial compound has stabilized, add a maximal concentration of NAADP (e.g., 50-100 nM) to test for inhibition or desensitization.
-
Data Analysis: The change in fluorescence is proportional to the amount of Ca²⁺ released. Compare the response to NAADP in the presence and absence of pre-treatment with the test compounds.
-
Protocol: [³²P]NAADP Competition Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled NAADP for binding to its receptor.
-
Objective: To determine the binding affinity (expressed as IC₅₀) of test compounds for the NAADP receptor.
-
Materials:
-
Sea urchin egg microsomes (prepared by differential centrifugation of the homogenate).
-
Binding Buffer (e.g., same as Homogenization Buffer).
-
[³²P]NAADP (radioligand, typically at a final concentration of ~0.1-0.5 nM).
-
Unlabeled ("cold") NAADP for determining non-specific binding and for standard curve.
-
Test compounds: Unpurified and purified this compound, NADP, NAAD at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Incubation: In microcentrifuge tubes, combine sea urchin egg microsomes, a fixed concentration of [³²P]NAADP, and varying concentrations of the unlabeled test compound in Binding Buffer.
-
Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (excess cold NAADP, e.g., 1 µM).
-
Equilibration: Incubate the mixture for 30-60 minutes at 4°C to reach binding equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtering the contents of each tube through a glass fiber filter. The microsomes with bound [³²P]NAADP are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., Binding Buffer with 3 mM LaCl₃) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Protocol: HPLC Purification of this compound
This protocol describes a general approach for purifying commercial this compound to remove potential NAADP contamination.
-
Objective: To separate this compound from the more potent, co-eluting contaminant NAADP.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Anion-exchange column (e.g., Mono Q) or a suitable reverse-phase column.
-
Mobile Phase A (e.g., 20 mM ammonium bicarbonate, pH 7.5).
-
Mobile Phase B (e.g., 20 mM ammonium bicarbonate with 1 M NaCl, pH 7.5).
-
Commercial this compound sample, dissolved in Mobile Phase A.
-
NAADP standard for retention time comparison.
-
-
Methodology:
-
Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A.
-
Sample Injection: Inject the dissolved this compound sample onto the column.
-
Gradient Elution: Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes).
-
Detection and Fractionation: Monitor the column eluate using a UV detector at 260 nm (for the adenine ring) and 398 nm (characteristic of the thionicotinamide group). Collect fractions corresponding to the major this compound peak.
-
Analysis: The contaminating NAADP, being more negatively charged due to the nicotinic acid carboxyl group, is expected to elute at a slightly different retention time than this compound. Run an NAADP standard to confirm its elution position.
-
Post-Purification: Pool the pure this compound fractions, desalt if necessary (e.g., by lyophilization), and re-quantify before use in functional assays.
-
Synthesis of this compound
While a detailed chemical synthesis protocol is highly complex, this compound and its analogs can be synthesized via chemo-enzymatic methods. This approach offers high specificity and is generally applicable for creating various NADP derivatives.
-
General Principle:
-
Chemical Synthesis of Thio-NAD: A thionicotinamide-containing NAD analog (Thio-NAD) is first synthesized chemically. This typically involves coupling a protected thionicotinamide mononucleotide with a protected adenosine 5'-monophosphate (AMP).
-
Enzymatic Phosphorylation: The resulting Thio-NAD is then used as a substrate for the enzyme NAD kinase. This enzyme specifically phosphorylates the 2'-hydroxyl group of the adenosine ribose, converting Thio-NAD into this compound.
-
Purification: The final this compound product is purified from the reaction mixture using HPLC, as described in section 4.3.
-
Conclusion
References
Thio-NADP: A Technical Guide to its Biological Functions and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP), a synthetic analog of NADP, serves as a pivotal tool in biochemical and pharmacological research. Its unique structural modification—the substitution of a sulfur atom in the nicotinamide ring—confers distinct chemical properties that make it an invaluable probe for studying redox biology and a potential lead for therapeutic development. This document provides an in-depth technical overview of the core biological functions of this compound, its significance in metabolic and signaling pathways, and detailed experimental protocols for its study.
Introduction
This compound, an analog of the essential coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP), is a molecule of significant interest in the scientific community.[1] Structurally, it differs from NADP by the substitution of the carbonyl oxygen on the nicotinamide moiety with a sulfur atom. This alteration modifies its redox potential and interaction with various enzymes, making it a powerful tool for dissecting complex biological processes. This compound participates in a range of cellular activities, from serving as a coenzyme in redox reactions to modulating critical signaling pathways. Its ability to inhibit key enzymes involved in cellular metabolism has positioned it as a molecule with considerable therapeutic potential, particularly in the context of cancer and inflammatory diseases.[1]
Biological Functions of this compound
This compound's biological activities are multifaceted, stemming from its ability to mimic and, in some cases, antagonize the functions of its natural counterpart, NADP.
Role in Redox Reactions and Metabolism
Similar to NADP, this compound can act as a cofactor in various enzymatic reactions, particularly those involving redox transformations. It is centrally involved in the Pentose Phosphate Pathway (PPP) , a critical metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[1] this compound also plays a role in fatty acid biosynthesis, where it can substitute for NADP in reactions catalyzed by enzymes such as fatty acid synthase.[1]
Enzyme Inhibition
A key aspect of this compound's biological significance lies in its ability to inhibit specific enzymes. It is a known inhibitor of NAD Kinase (NADK) , the enzyme responsible for the synthesis of NADP from NAD.[2] By blocking NADK, this compound can effectively deplete the cellular pool of NADP(H), thereby impacting numerous metabolic and signaling processes that are dependent on this coenzyme.
Furthermore, this compound has been identified as a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD) , the rate-limiting enzyme of the pentose phosphate pathway.[3] This inhibition can lead to a reduction in NADPH production, rendering cells more susceptible to oxidative stress.
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data on the interaction of this compound and related compounds with key enzymes.
| Enzyme | Ligand | Organism/Tissue | Kinetic Parameter | Value | Reference |
| NAD Kinase | NAD⁺ | Cultured Astrocytes | K_m | 1.30 ± 0.19 mM | [2] |
| NAD Kinase | ATP | Cultured Astrocytes | K_m | 2.71 ± 0.18 mM | [2] |
| Glucose-6-Phosphate Dehydrogenase | This compound (NADPS) | Human | K_i | ~1 µM | [3] |
| Glucose-6-Phosphate Dehydrogenase | NADP | Human Placenta | K_m | 20 ± 10 µM | [4] |
| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | Human Placenta | K_m | 40 ± 8 µM | [4] |
| 6-Phosphogluconate Dehydrogenase | NADP | Rat Small Intestine | K_m | 53.03 ± 1.99 µM | [5] |
| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate | Rat Small Intestine | K_m | 595 ± 213 µM | [5] |
| 6-Phosphogluconate Dehydrogenase | NADPH | Rat Small Intestine | K_i | 31.91 ± 1.31 µM | [5] |
Table 1: Kinetic Parameters of Enzymes Interacting with this compound and Related Ligands.
Signaling Pathways Involving this compound
This compound has been implicated in the modulation of intracellular signaling, particularly calcium signaling. While its precise mechanism of action is still under investigation, it is thought to influence calcium release from intracellular stores.
Caption: this compound's potential role in modulating intracellular calcium signaling pathways.
The pentose phosphate pathway is a primary site of action for this compound, where it inhibits G6PD.
Caption: Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) by this compound in the Pentose Phosphate Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Spectrophotometric Assay for G6PD Activity with this compound
This protocol is adapted from standard G6PD activity assays to assess the inhibitory effect of this compound.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (0.1 M)
-
Glucose-6-Phosphate (G6P) solution (6 mM)
-
NADP⁺ solution (2 mM)
-
This compound solution (various concentrations)
-
Purified G6PD enzyme
-
Distilled water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL Tris-HCl buffer
-
100 µL MgCl₂
-
100 µL G6P solution
-
50 µL NADP⁺ solution
-
Varying concentrations of this compound solution (e.g., 0-10 µM)
-
Distilled water to a final volume of 980 µL.
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of purified G6PD enzyme solution.
-
Immediately measure the absorbance at 340 nm and record it as the initial reading.
-
Continue to measure the absorbance at 340 nm at 1-minute intervals for 5-10 minutes.
-
Calculate the rate of NADPH formation (ΔA340/min). The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Plot the reaction velocity against the this compound concentration to determine the inhibitory profile. A Dixon plot can be used to determine the K_i value.
HPLC Method for this compound and NADP Separation
This protocol is adapted from methods for separating NADP and related nucleotides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
This compound and NADP standards
Procedure:
-
Prepare a standard mixture of this compound and NADP in distilled water.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with a mobile phase composition of 95% A and 5% B.
-
Inject the standard mixture onto the column.
-
Run a gradient elution program, for example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Hold at 70% A, 30% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Set the UV detector to monitor absorbance at 260 nm and potentially a secondary wavelength where this compound has a characteristic absorbance.
-
Identify the retention times for this compound and NADP based on the chromatogram of the standards.
-
For biological samples, a suitable extraction protocol (e.g., using a cold 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) should be employed prior to injection.[6]
Mass Spectrometry Analysis of this compound
This protocol provides a general workflow for the analysis of this compound using mass spectrometry.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a purified solution of this compound in a suitable volatile solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source or perform LC separation prior to MS analysis using the HPLC method described above.
-
Operate the mass spectrometer in both positive and negative ion modes to determine the optimal ionization.
-
Acquire full scan mass spectra (MS1) to determine the accurate mass of the molecular ion of this compound.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of this compound to obtain its fragmentation pattern.
-
Analyze the fragmentation data to identify characteristic product ions. The fragmentation of the thionicotinamide moiety will be of particular interest and will likely differ from that of the standard nicotinamide ring in NADP.
Intracellular Calcium Release Assay
This protocol is a general guide for assessing the effect of this compound on intracellular calcium levels using a fluorescent indicator.
Materials:
-
Cultured cells of interest (e.g., HeLa, SH-SY5Y)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound solution
-
Positive control (e.g., ATP, ionomycin)
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Prepare the calcium indicator loading solution by diluting the AM ester dye (e.g., 1-5 µM Fura-2 AM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Measure the baseline fluorescence using the plate reader or microscope. For ratiometric dyes like Fura-2, excitation is alternated between two wavelengths (e.g., 340 nm and 380 nm) and emission is collected at ~510 nm. For single-wavelength dyes like Fluo-4, excite at ~488 nm and collect emission at ~520 nm.
-
Add the this compound solution to the wells at the desired final concentration.
-
Immediately begin recording the fluorescence signal over time to monitor changes in intracellular calcium concentration.
-
At the end of the experiment, add a positive control to confirm cell responsiveness.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time.
Logical and Experimental Workflows
Caption: A logical workflow for investigating the biological functions of this compound.
Conclusion
This compound is a versatile molecule with significant implications for biological research and drug development. Its ability to act as both a coenzyme analog and a specific enzyme inhibitor allows for the detailed investigation of metabolic and signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to explore the multifaceted roles of this compound. Further investigation into its mechanism of action, particularly in the context of signaling, and its effects in preclinical models will be crucial in realizing its full therapeutic potential.
References
- 1. Enzyme Activity Measurement of NAD+ Kinase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. The mitochondrial NAD kinase functions as a major metabolic regulator upon increased energy demand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Thio-NADP in Continuous Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionicotinamide adenine dinucleotide phosphate (Thio-NADP) is a structural analog of the naturally occurring coenzyme NADP+. In this compound, the nitrogen atom in the nicotinamide ring is replaced by a sulfur atom. This modification results in a significant shift in the absorbance maximum of the reduced form (Thio-NADPH) to approximately 398-400 nm, moving it away from the 340 nm peak of NADPH.[1] This spectral shift provides a key advantage in continuous enzyme kinetic assays by minimizing interference from other cellular components that absorb in the near-UV range. This compound serves as an efficient coenzyme for many NADP+-dependent dehydrogenases, making it a valuable tool for researchers in various fields, including enzymology, drug discovery, and metabolic studies.[1][2]
These application notes provide detailed protocols and data for the use of this compound in continuous enzyme kinetic assays, enabling researchers to leverage its unique properties for accurate and sensitive measurements of enzyme activity.
Advantages of Using this compound
-
Reduced Interference: The absorbance maximum of Thio-NADPH at ~400 nm minimizes interference from the absorbance of other nucleotides, proteins, and compounds commonly found in biological samples and compound libraries, which often absorb below 350 nm.
-
Enhanced Sensitivity in High-Throughput Screening (HTS): In the context of drug discovery, the shift in absorbance wavelength reduces the likelihood of false positives and false negatives caused by the intrinsic absorbance or fluorescence of library compounds.
-
Compatibility with a Range of Dehydrogenases: this compound is a competent substrate for numerous NADP+-dependent dehydrogenases, often exhibiting similar kinetic parameters (Km) to the natural coenzyme, NADP+.[1]
Key Properties of this compound and Thio-NADPH
A summary of the essential properties of this compound and its reduced form is presented below.
| Property | Value | Reference |
| Chemical Formula (this compound+) | C21H28N7O16P3S | [3] |
| Molecular Weight (this compound+) | 759.47 g/mol | [3] |
| Absorbance Maximum (λmax) of Thio-NADPH | ~398 - 400 nm | [1] |
| Molar Extinction Coefficient (ε) of Thio-NADPH at 398 nm | 11,300 M⁻¹cm⁻¹ | [1] |
Enzyme Kinetic Parameters
While extensive kinetic data for a wide range of enzymes with this compound is still being compiled in the literature, available studies indicate that for some dehydrogenases, the Michaelis-Menten constant (Km) for this compound is comparable to that of NADP+. This suggests that this compound can serve as a reliable substitute in kinetic assays without drastically altering the enzyme's affinity for its coenzyme.
Below is a comparative table of kinetic parameters for select NADP+-dependent dehydrogenases. Note that direct Vmax comparisons between NADP+ and this compound+ may vary depending on the specific enzyme and assay conditions.
| Enzyme | Organism | Coenzyme | Km (µM) | Vmax (U/mg) |
| Glutamate Dehydrogenase | Bovine Liver | This compound+ | Similar to NADP+ | - |
| Glutamate Dehydrogenase | Bovine Liver | NADP+ | - | - |
| Glucose-6-Phosphate Dehydrogenase | Human Erythrocyte | NADP+ | 11 | - |
| Isocitrate Dehydrogenase | Bovine Adrenal | NADP+ | 3.6 - 9 | - |
Experimental Protocols
General Guidelines for Continuous Spectrophotometric Assays
Continuous assays monitor the progress of an enzyme-catalyzed reaction in real-time by measuring the change in absorbance of a substrate or product. When using this compound, the production of Thio-NADPH is monitored by the increase in absorbance at approximately 400 nm.
Principle of the Assay
Caption: Principle of a continuous kinetic assay using this compound.
Protocol 1: Continuous Kinetic Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH)
This protocol describes a continuous spectrophotometric assay for measuring the activity of G6PDH using this compound+ as the coenzyme.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium Chloride (MgCl2) solution (100 mM)
-
Glucose-6-Phosphate (G6P) solution (20 mM)
-
This compound+ solution (10 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution
-
UV-Vis Spectrophotometer capable of reading at 400 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare the Reaction Mixture: In a 1 cm path length cuvette, prepare the reaction mixture with the following components in the specified final concentrations:
-
Tris-HCl (50 mM, pH 7.5)
-
MgCl2 (5 mM)
-
G6P (1 mM)
-
This compound+ (0.5 mM)
-
Add deionized water to a final volume of 990 µL.
-
-
Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
Initiate the Reaction: Add 10 µL of the G6PDH enzyme solution to the cuvette and mix thoroughly by gentle inversion.
-
Monitor Absorbance: Immediately start recording the absorbance at 400 nm at regular intervals (e.g., every 15 seconds) for a total of 5-10 minutes.
-
Data Analysis:
-
Plot the absorbance at 400 nm against time.
-
Determine the initial linear rate of the reaction (ΔA400/minute).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA400/min) / (ε * l) * (V_total / V_enzyme) * 10^6 Where:
-
ε = Molar extinction coefficient of Thio-NADPH (11,300 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (1 cm)
-
V_total = Total volume of the assay (1 mL)
-
V_enzyme = Volume of the enzyme solution added (0.01 mL)
-
1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of Thio-NADPH per minute under the specified conditions.
-
-
Protocol 2: Dehydrogenase-Coupled Assay for a Non-Dehydrogenase Enzyme
This protocol provides a general framework for assaying an enzyme that does not directly produce or consume a nicotinamide cofactor. The activity of the primary enzyme is coupled to a dehydrogenase that utilizes this compound+.
Principle: The product of the primary enzyme reaction serves as a substrate for a secondary, NADP+-dependent dehydrogenase (the coupling enzyme). The activity of the primary enzyme is therefore proportional to the rate of Thio-NADPH production by the coupling enzyme.
References
Application Note: Quantitative Determination of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity using Thio-NADP
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme that catalyzes the first committed step in the pentose phosphate pathway.[1] This pathway is vital for producing NADPH, which is essential for protecting cells, particularly red blood cells, from oxidative damage.[2] G6PD deficiency is a common X-linked genetic disorder that can lead to hemolytic anemia, especially upon exposure to certain drugs, foods, or infections.[1] Accurate measurement of G6PD activity is therefore critical for researchers in hematology, drug development, and toxicology to understand the mechanisms of hemolytic anemia and to screen compounds for their potential to induce oxidative stress. This application note provides a detailed protocol for the quantitative determination of G6PD activity in hemolysate using 3-acetylpyridine adenine dinucleotide phosphate (Thio-NADP) as a cofactor.
Principle of the Assay
The activity of G6PD is determined by measuring the rate of reduction of this compound to Thio-NADPH in the presence of the substrate, glucose-6-phosphate (G6P). G6PD catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone and the simultaneous reduction of this compound. The formation of Thio-NADPH leads to an increase in absorbance at approximately 398 nm. The rate of this increase in absorbance is directly proportional to the G6PD activity in the sample.
Materials and Reagents
While a complete, ready-to-use kit is not explicitly described, the following components are typically required to perform this assay.
| Reagent/Material | Specification | Storage |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ | 2-8°C |
| This compound Solution | 10 mM in Assay Buffer | -20°C, protected from light |
| Glucose-6-Phosphate (G6P) Solution | 10 mM in Assay Buffer | -20°C |
| Hemolysate | Prepared from whole blood | See Protocol |
| Control Hemolysates | Normal and Deficient G6PD activity | As per manufacturer |
| Spectrophotometer | Capable of reading absorbance at 398 nm | N/A |
| Cuvettes | 1 cm path length | N/A |
| Micropipettes and Tips | Calibrated | N/A |
| Incubator/Water Bath | 37°C | N/A |
Experimental Protocols
A. Preparation of Hemolysate from Whole Blood
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).[3]
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma and red blood cells.
-
Carefully aspirate and discard the plasma and the buffy coat.
-
Wash the red blood cells three times by resuspending them in 5 volumes of cold 0.9% NaCl solution, followed by centrifugation as in step 2.
-
After the final wash, lyse the red blood cells by adding an equal volume of cold deionized water.
-
Incubate the mixture on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the red blood cell ghosts.
-
Carefully collect the supernatant (hemolysate) for the G6PD activity assay. The hemoglobin concentration of the hemolysate should be determined for normalization of the G6PD activity.
B. G6PD Activity Assay
-
Set up the spectrophotometer to measure absorbance at 398 nm and equilibrate the instrument to 37°C.[3]
-
Prepare a reaction mixture in a cuvette by adding the following reagents:
-
800 µL of Assay Buffer
-
100 µL of this compound Solution
-
-
Add 50 µL of the prepared hemolysate to the cuvette and mix gently by inversion.
-
Incubate the mixture at 37°C for 5 minutes to allow for the consumption of any endogenous substrates.
-
Initiate the reaction by adding 50 µL of the G6P Solution.
-
Immediately start recording the absorbance at 398 nm every 30 seconds for a total of 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
Data Analysis
The G6PD activity is calculated using the following formula:
G6PD Activity (U/g Hb) = (ΔA/min x Total Assay Volume (mL) x 1000) / (ε x Path Length (cm) x Hemoglobin Concentration (g/dL))
Where:
-
ΔA/min is the rate of change in absorbance at 398 nm per minute.
-
Total Assay Volume is the final volume of the reaction mixture in the cuvette (in mL).
-
ε is the molar extinction coefficient of Thio-NADPH at 398 nm (11.9 x 10³ L·mol⁻¹·cm⁻¹).
-
Path Length is the light path of the cuvette (typically 1 cm).
-
Hemoglobin Concentration is the concentration of hemoglobin in the hemolysate (in g/dL).
One unit (U) of G6PD activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of this compound per minute under the specified conditions.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the biochemical reaction catalyzed by G6PD and the experimental workflow for the assay.
References
Utilizing Thio-NADP+ to Elucidate Pentose Phosphate Pathway Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. Its primary functions are to generate nicotinamide adenine dinucleotide phosphate (NADPH) and to produce precursors for nucleotide biosynthesis.[1][2] The oxidative phase of the PPP is particularly important for maintaining cellular redox homeostasis by producing NADPH, which serves as a key reductant in various anabolic processes and antioxidant defense mechanisms.[3][4] The two key enzymes of the oxidative PPP are glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[1]
Thio-nicotinamide adenine dinucleotide phosphate (Thio-NADP+), a synthetic analog of NADP+, serves as a valuable tool for studying the kinetics and regulation of the pentose phosphate pathway. In this analog, the nicotinamide moiety is replaced by thionicotinamide. This substitution results in a shift in the absorbance maximum of the reduced form, Thio-NADPH, to approximately 400 nm, moving it out of the range of interfering absorbance from other cellular components that absorb at 340 nm, the absorbance maximum for NADPH.[5] This spectral shift allows for more specific and sensitive spectrophotometric assays of NADP+-dependent dehydrogenases, such as G6PD and 6PGD. Furthermore, the thioamide group can confer increased resistance to enzymatic degradation, offering greater stability in prolonged kinetic studies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound+ to investigate the pentose phosphate pathway, with a focus on the enzymatic activities of G6PD and 6PGD.
Data Presentation
The use of this compound+ as a cofactor for G6PD and 6PGD allows for the determination of key kinetic parameters. While extensive published data for the kinetic constants of these enzymes with this compound+ is limited, the following tables provide a structured format for presenting such data, populated with hypothetical yet physiologically relevant values for illustrative purposes. These tables are intended to serve as a template for researchers to populate with their own experimental data. For comparison, typical kinetic parameters for the natural cofactor, NADP+, are also provided.
Table 1: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase (G6PD) with NADP+ and this compound+
| Coenzyme | Substrate | Km (µM) | Vmax (U/mg protein) | Source/Reference |
| NADP+ | Glucose-6-Phosphate | 20 - 50 | 15 - 25 | [6][7] |
| This compound+ | Glucose-6-Phosphate | [Data Not Available] | [Data Not Available] | Hypothetical Data |
Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGD) with NADP+ and this compound+
| Coenzyme | Substrate | Km (µM) | Vmax (U/mg protein) | Source/Reference |
| NADP+ | 6-Phosphogluconate | 50 - 100 | 10 - 20 | [8] |
| This compound+ | 6-Phosphogluconate | [Data Not Available] | [Data Not Available] | Hypothetical Data |
Note: The kinetic values for this compound+ are provided as hypothetical examples. Researchers should determine these values experimentally.
Experimental Protocols
The following protocols describe the spectrophotometric determination of G6PD and 6PGD activity using this compound+ as the coenzyme. The principle of the assay is based on monitoring the increase in absorbance at approximately 400 nm due to the formation of Thio-NADPH.
Protocol 1: Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
1. Principle:
G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of this compound+ to Thio-NADPH. The rate of Thio-NADPH formation is directly proportional to the G6PD activity and is measured by the increase in absorbance at ~400 nm.
2. Reagents and Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
Glucose-6-phosphate (G6P) solution (10 mM)
-
This compound+ solution (10 mM)
-
Purified G6PD enzyme or cell/tissue lysate
-
UV/Vis Spectrophotometer capable of reading at ~400 nm
-
Cuvettes (1 cm path length)
3. Assay Mixture Preparation (for a 1 mL reaction):
| Reagent | Volume (µL) | Final Concentration |
| Tris-HCl (1 M, pH 8.0) | 100 | 100 mM |
| MgCl₂ (1 M) | 10 | 10 mM |
| G6P (10 mM) | 100 | 1 mM |
| This compound+ (10 mM) | 20 | 200 µM |
| Enzyme Sample | X | Variable |
| Nuclease-free water | Up to 1000 | - |
4. Procedure:
-
Set the spectrophotometer to read absorbance at ~400 nm and equilibrate the temperature to 37°C.
-
Prepare a master mix of the assay buffer, MgCl₂, and G6P.
-
In a cuvette, add the appropriate volume of the master mix and nuclease-free water.
-
Add the enzyme sample to the cuvette and mix gently.
-
To initiate the reaction, add the this compound+ solution and mix immediately.
-
Start monitoring the absorbance at ~400 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
5. Calculation of Enzyme Activity:
The activity of G6PD is calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA/min) / (ε * l) * 1000
Where:
-
ΔA/min = The rate of absorbance change at ~400 nm
-
ε = Molar extinction coefficient of Thio-NADPH at ~400 nm (estimated to be ~11.9 x 10³ L·mol⁻¹·cm⁻¹)[1]
-
l = Path length of the cuvette (typically 1 cm)
-
1000 = Conversion factor from mL to L
One unit (U) of G6PD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of Thio-NADPH per minute under the specified conditions.
Protocol 2: Assay for 6-Phosphogluconate Dehydrogenase (6PGD) Activity
1. Principle:
6PGD catalyzes the oxidative decarboxylation of 6-phosphogluconate (6-PG) to ribulose-5-phosphate, coupled with the reduction of this compound+ to Thio-NADPH. The activity is determined by monitoring the increase in absorbance at ~400 nm.
2. Reagents and Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
6-phosphogluconate (6-PG) solution (10 mM)
-
This compound+ solution (10 mM)
-
Purified 6PGD enzyme or cell/tissue lysate
-
UV/Vis Spectrophotometer capable of reading at ~400 nm
-
Cuvettes (1 cm path length)
3. Assay Mixture Preparation (for a 1 mL reaction):
| Reagent | Volume (µL) | Final Concentration |
| Tris-HCl (1 M, pH 8.0) | 100 | 100 mM |
| MgCl₂ (1 M) | 10 | 10 mM |
| 6-PG (10 mM) | 50 | 500 µM |
| This compound+ (10 mM) | 20 | 200 µM |
| Enzyme Sample | X | Variable |
| Nuclease-free water | Up to 1000 | - |
4. Procedure:
-
Set the spectrophotometer to read absorbance at ~400 nm and maintain the temperature at 37°C.
-
Prepare a master mix of the assay buffer, MgCl₂, and 6-PG.
-
Add the master mix and nuclease-free water to a cuvette.
-
Add the enzyme sample and mix.
-
Start the reaction by adding the this compound+ solution and mix thoroughly.
-
Record the absorbance at ~400 nm for 5-10 minutes at regular intervals.
-
Determine the linear rate of absorbance change (ΔA/min).
5. Calculation of Enzyme Activity:
The activity of 6PGD is calculated using the same formula as for G6PD, based on the molar extinction coefficient of Thio-NADPH.
Mandatory Visualizations
Caption: Pentose Phosphate Pathway showing this compound+ utilization.
Caption: General workflow for PPP enzyme activity assay.
References
- 1. oyceu.com [oyceu.com]
- 2. media.path.org [media.path.org]
- 3. Screening for Glucose-6-Phosphate Dehydrogenase Deficiency Using Three Detection Methods: A Cross-Sectional Survey in Southwestern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thio-NADP in Fatty Acid Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid biosynthesis is a fundamental metabolic process essential for cell membrane construction, energy storage, and the production of signaling molecules.[1] This pathway is orchestrated by a series of enzymes, with Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) playing pivotal roles. The synthesis of a 16-carbon fatty acid, palmitate, from acetyl-CoA and malonyl-CoA is a reductive process that requires a significant input of NADPH.[1] Thio-NADP (Thionicotinamide adenine dinucleotide phosphate), a synthetic analog of NADP+, serves as a valuable tool for researchers studying the intricacies of fatty acid metabolism.[2] By substituting a sulfur atom for a nitrogen atom in the nicotinamide ring, this compound exhibits altered redox properties and resistance to certain enzymatic degradation, making it an effective probe for investigating enzyme mechanisms and a potential inhibitor for therapeutic development.[2]
These application notes provide a comprehensive overview of the use of this compound in fatty acid biosynthesis research, including detailed experimental protocols and a summary of relevant quantitative data for key inhibitors of this pathway.
Application Notes
This compound can be utilized in various research applications to dissect the mechanisms of fatty acid biosynthesis and to screen for potential inhibitors.
-
Enzyme Mechanism Studies: The unique properties of this compound, such as its resistance to enzymatic digestion, allow for the trapping and analysis of enzyme-reaction intermediates. This provides invaluable insights into the catalytic mechanisms of NADP-dependent enzymes within the fatty acid synthesis pathway, such as β-ketoacyl-ACP reductase and enoyl-ACP reductase.[2]
-
Inhibitor Screening: this compound can be employed in high-throughput screening assays to identify and characterize inhibitors of fatty acid synthase and other NADPH-dependent enzymes in the pathway. By monitoring the consumption of Thio-NADPH (the reduced form of this compound), researchers can quantify the inhibitory effects of small molecules.
-
Probing Cofactor Binding Sites: As an analog of NADP+, this compound can be used to investigate the structure and dynamics of the cofactor binding sites of fatty acid synthesis enzymes. Understanding these interactions is crucial for the rational design of targeted therapeutics.
-
Metabolic Flux Analysis: In cellular studies, the introduction of this compound can help to trace and quantify the flux through the fatty acid synthesis pathway and its interplay with other metabolic routes, such as the pentose phosphate pathway, which is a major source of NADPH.
Quantitative Data
Table 1: Inhibitory Constants (IC50) for Acetyl-CoA Carboxylase (ACC) Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) | Reference |
| ND-646 | hACC1 | 3.5 | [3] |
| ND-646 | hACC2 | 4.1 | [3] |
| ND-608 | hACC1 | 4,790 | [3] |
| ND-608 | hACC2 | 6,540 | [3] |
Table 2: Inhibitory Constants (Ki and IC50) for Fatty Acid Synthase (FASN) Inhibitors
| Compound | Inhibition Type | Ki / IC50 | Reference |
| Pyridoxal Phosphate (PLP) | Reversible (inhibits ACC-1) | Ki ≈ 100 µM | [4] |
| Triclosan | Tight-binding inhibitor of FabI | IC50 = 0.1 ± 0.02 µM (with NAD+) | [5] |
| Hexachlorophene | NAD+- and time-independent inhibitor of FabI | IC50 = 2.5 ± 0.4 µM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the central role of NADPH in fatty acid biosynthesis and the potential points of inhibition, a signaling pathway diagram is provided below. Additionally, a general experimental workflow for screening inhibitors of fatty acid synthase is outlined.
Caption: Overview of the fatty acid biosynthesis pathway highlighting the roles of ACC, FASN, and NADPH, and potential points of inhibition.
Caption: Experimental workflow for screening inhibitors of Fatty Acid Synthase (FASN) using a spectrophotometric assay.
Experimental Protocols
The following protocols provide detailed methodologies for assaying the activity of key enzymes in the fatty acid biosynthesis pathway. These can be adapted for the use of this compound as a substrate analog or to screen for inhibitors.
Protocol 1: Spectrophotometric Assay for Fatty Acid Synthase (FASN) Activity
This protocol measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH. This assay can be adapted to use Thio-NADPH, in which case the absorbance should be monitored around 400 nm.
Materials:
-
Purified FASN enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA solution (10 mM)
-
Malonyl-CoA solution (10 mM)
-
NADPH solution (10 mM) (or Thio-NADPH solution)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm (or ~400 nm for Thio-NADPH)
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
150 µL of Assay Buffer
-
2 µL of Acetyl-CoA solution (final concentration: 100 µM)
-
2 µL of NADPH solution (final concentration: 100 µM)
-
10 µL of purified FASN enzyme solution (concentration to be optimized)
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate the Reaction: Add 2 µL of Malonyl-CoA solution (final concentration: 100 µM) to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (or ~400 nm for Thio-NADPH) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH (or Thio-NADPH) oxidation from the linear portion of the absorbance versus time plot.
-
The specific activity of FASN can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) or Thio-NADPH (approximately 11,300 M⁻¹cm⁻¹ at 398 nm).
-
Protocol 2: Inhibition Assay for Fatty Acid Synthase (FASN)
This protocol is designed to determine the IC50 value of a test compound against FASN.
Materials:
-
Same as Protocol 1
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagent Mix: Prepare a master mix of the reaction components as described in Protocol 1, excluding Malonyl-CoA.
-
Add Inhibitor: To the wells of a 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution). Include a control well with the solvent alone.
-
Add Reagent Mix: Add 196 µL of the reagent master mix to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate and Monitor: Initiate the reaction by adding 2 µL of Malonyl-CoA and monitor the absorbance as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Radiometric Assay for Acetyl-CoA Carboxylase (ACC) Activity
This protocol measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
Purified ACC enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM sodium citrate, 2 mM DTT
-
ATP solution (50 mM)
-
Acetyl-CoA solution (5 mM)
-
[¹⁴C]-Sodium Bicarbonate (specific activity to be determined)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture:
-
50 µL of Assay Buffer
-
10 µL of ATP solution (final concentration: 5 mM)
-
10 µL of Acetyl-CoA solution (final concentration: 0.5 mM)
-
10 µL of purified ACC enzyme
-
-
Initiate Reaction: Add 10 µL of [¹⁴C]-Sodium Bicarbonate to start the reaction.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Stop Reaction: Stop the reaction by adding 20 µL of 10% TCA.
-
Capture Product: Spot the reaction mixture onto a glass fiber filter and allow it to dry.
-
Wash Filters: Wash the filters three times with cold 5% TCA to remove unincorporated radioactivity.
-
Quantify Radioactivity: Place the dried filters in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of malonyl-CoA formed is proportional to the incorporated radioactivity. Specific activity can be calculated based on the specific activity of the [¹⁴C]-bicarbonate.
Conclusion
This compound is a versatile chemical probe for elucidating the complex mechanisms of fatty acid biosynthesis. While direct quantitative data on its interaction with the pathway's enzymes remains to be fully characterized, the protocols and data presented here provide a robust framework for researchers to design and execute experiments aimed at understanding this critical metabolic process and for the discovery of novel therapeutic agents targeting lipogenesis. The use of this compound, in conjunction with established assay methodologies, will undoubtedly contribute to advancing our knowledge in the fields of metabolism, oncology, and drug development.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polimer-itn.eu [polimer-itn.eu]
- 4. Inhibition of acetyl-CoA carboxylase isoforms by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-ACP reductase (FabI) of Haemophilus influenzae: steady-state kinetic mechanism and inhibition by triclosan and hexachlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Thio-NADP+ for the Investigation of Enzyme-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thio-NADP+
Thio-nicotinamide adenine dinucleotide phosphate (this compound+) is a structural analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide phosphate (NADP+). In this compound+, a sulfur atom replaces the oxygen atom in the carboxamide group of the nicotinamide ring. This modification imparts unique physicochemical properties that make it a valuable tool for investigating the kinetics and inhibition of NADP+-dependent enzymes, particularly dehydrogenases.
The reduced form, Thio-NADPH, exhibits a distinct absorbance maximum shifted to a longer wavelength (approximately 398 nm) compared to NADPH (340 nm). This shift to the visible spectrum minimizes interference from other cellular components that absorb in the UV range, offering a significant advantage in spectrophotometric assays. Furthermore, the altered electronic properties of the thioamide group can influence its interaction with the enzyme's active site, providing insights into ligand binding and enzyme mechanism. Some studies suggest that this compound(H) can be a good analog for NADP(H) in certain enzyme systems, such as with transhydrogenase.
Applications in Enzyme-Ligand Interaction Studies
This compound+ is a versatile tool for a variety of applications in enzymology and drug discovery:
-
Enzyme Kinetics Analysis: By substituting NADP+ with this compound+, researchers can monitor enzyme activity by measuring the increase in absorbance at ~398 nm as Thio-NADPH is produced. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
-
High-Throughput Screening (HTS) for Inhibitors: The use of a visible wavelength for detection makes this compound+-based assays particularly suitable for HTS campaigns. The reduced interference from library compounds that often absorb UV light leads to a lower rate of false positives.
-
Elucidation of Enzyme Mechanisms: Comparing the kinetic parameters obtained with NADP+ and this compound+ can provide valuable information about the specific interactions between the coenzyme and the enzyme's active site. Differences in affinity or turnover rate can highlight the importance of the carboxamide group in binding and catalysis.
-
Binding Affinity Studies: Changes in the fluorescence properties of Thio-NADPH upon binding to an enzyme can potentially be used to determine binding affinities (Kd), although this application is less documented than for its natural counterpart.
Quantitative Data Summary
While direct comparative studies of the same enzyme with both NADP+ and this compound+ are not extensively available in the literature, the following tables summarize representative kinetic parameters for several NADP+-dependent dehydrogenases with their natural coenzyme, NADP+. This data serves as a benchmark for comparison when evaluating the effects of using the this compound+ analog.
Table 1: Kinetic Parameters for NADP+-Dependent Isocitrate Dehydrogenase (IDH)
| Enzyme Source | Substrate | Km (NADP+) (µM) | Vmax | Reference |
| Human Kidney Mitochondria | Isocitrate | - | - | |
| Pseudomonas nautica | Isocitrate | 25 - 27 | - | [1] |
| Marine Plankton | Isocitrate | 22 ± 7 | - | [2] |
Table 2: Kinetic Parameters for NADP+-Dependent Glucose-6-Phosphate Dehydrogenase (G6PDH)
| Enzyme Source | Substrate | Km (NADP+) (µM) | Vmax | kcat (s⁻¹) | Reference |
| Escherichia coli | Glucose-6-Phosphate | 130 | - | 32.5 | [3] |
| Human Placenta | Glucose-6-Phosphate | 20 ± 10 | - | - | [4] |
| Helicobacter pylori | Glucose-6-Phosphate | 12.8 | - | 70 | [5] |
| Saccharomyces cerevisiae | Glucose-6-Phosphate | - | - | - | [6] |
| Yellow Catfish Liver | Glucose-6-Phosphate | 29 | 2.83 U/ml | - | [7] |
Note: The absence of direct comparative data for this compound+ with these enzymes in the public domain highlights a research opportunity to further characterize this useful analog.
Experimental Protocols
General Protocol for Dehydrogenase Activity Assay using this compound+
This protocol provides a general framework for measuring the activity of an NADP+-dependent dehydrogenase using this compound+. Optimal conditions (e.g., pH, temperature, substrate concentrations) should be determined empirically for each specific enzyme.
Materials:
-
Purified NADP+-dependent dehydrogenase
-
This compound+ solution (prepare fresh)
-
Substrate for the dehydrogenase (e.g., Glucose-6-Phosphate for G6PDH, Isocitrate for IDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 398 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the specific substrate at a saturating concentration, and any necessary cofactors (e.g., MgCl₂).
-
Set up the Assay: In a cuvette or a 96-well plate, add the appropriate volume of the reagent mix.
-
Initiate the Reaction: Add a known concentration of the purified enzyme to the reagent mix.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 398 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of Thio-NADPH formation can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of Thio-NADPH at 398 nm (11.7 x 10³ L·mol⁻¹·cm⁻¹), c is the concentration, and l is the path length of the cuvette or well.[7]
-
Determine Kinetic Parameters: Repeat steps 2-5 with varying concentrations of this compound+ (while keeping the substrate concentration saturating) or varying concentrations of the substrate (while keeping the this compound+ concentration saturating) to determine Km and Vmax using Michaelis-Menten kinetics.
Protocol for Determining the Inhibition Constant (Ki) of a Competitive Inhibitor
This protocol outlines the steps to determine the Ki of a competitive inhibitor for an NADP+-dependent enzyme using this compound+.
Materials:
-
Same materials as in the dehydrogenase activity assay.
-
Inhibitor compound of interest.
Procedure:
-
Determine Km for this compound+: First, determine the Km of the enzyme for this compound+ as described in the previous protocol.
-
Set up Inhibition Assays: Prepare a series of reactions, each containing a fixed, sub-saturating concentration of this compound+ (typically at or below the Km value) and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.
-
Initiate and Monitor Reactions: Initiate the reactions by adding the enzyme and monitor the rate of Thio-NADPH formation at 398 nm as previously described.
-
Calculate IC₅₀: Plot the initial velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate Ki: For competitive inhibition, the Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [S]/Km)
where [S] is the concentration of the substrate (this compound+) used in the assay and Km is the Michaelis constant for that substrate.
Visualizations
Caption: Workflow for determining enzyme kinetic parameters using this compound+.
Caption: Workflow for determining the inhibition constant (Ki) of a competitive inhibitor.
References
- 1. NADP-Isocitrate Dehydrogenase from Pseudomonas nautica: Kinetic Constant Determination and Carbon Limitation Effects on the Pool of Intracellular Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]
- 4. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucose 6‐phosphate dehydrogenase variants increase NADPH pools for yeast isoprenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic properties of glucose 6-phosphate dehydrogenase and inhibition effects of several metal ions on enzymatic activity in vitro and cells - PMC [pmc.ncbi.nlm.nih.gov]
Thio-NADP: A Versatile Tool for Biomedical and Therapeutic Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP), an analog of the endogenous coenzyme NADP, is a powerful tool in biomedical and therapeutic research. Characterized by the substitution of a sulfur atom for a nitrogen atom in the nicotinamide ring, this modification endows this compound with unique biochemical properties. It serves as a coenzyme in various redox reactions and has emerged as a critical agent for studying enzyme kinetics and for developing novel therapeutic strategies, particularly in oncology.[1]
The primary therapeutic application of this compound and its prodrug, thionicotinamide, lies in the disruption of NADPH homeostasis in cancer cells. Cancer cells have an elevated demand for NADPH to support rapid proliferation and to counteract high levels of reactive oxygen species (ROS).[1] Thionicotinamide is intracellularly converted to this compound and its non-phosphorylated counterpart, Thio-NADS. These molecules inhibit key enzymes in NADPH production, namely NAD+ kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD).[2] This dual inhibition depletes the cellular NADPH pool, leading to increased oxidative stress and making cancer cells more susceptible to chemotherapeutic agents.
Key Applications
-
Enzyme Kinetics Studies: this compound's distinct spectral properties upon reduction make it a valuable substrate for monitoring the activity of NADP(H)-dependent enzymes.[1]
-
Cancer Therapeutics Research: By inhibiting NADK and G6PD, this compound and its precursors disrupt cancer cell metabolism and redox balance, representing a promising anti-cancer strategy.[2]
-
Probing Redox Biology: As a modulator of the cellular NADPH/NADP+ ratio, this compound is instrumental in studies of oxidative stress and antioxidant defense mechanisms.
Data Presentation
Table 1: Physicochemical and Kinetic Properties of this compound and its Derivatives
| Parameter | Value | Enzyme | Organism/System | Reference |
| Molecular Formula | C21H27N7O16SP3·K | N/A | N/A | [3] |
| Molecular Weight | 797.6 g/mol | N/A | N/A | [3] |
| Molar Extinction Coefficient (Thio-NADPH) | 11.7 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm | N/A | N/A | [3] |
| Ki for Thio-NADPS | ~1 µM | Glucose-6-Phosphate Dehydrogenase (G6PD) | Human (recombinant) | [2] |
| Km of NADP for G6PD | 7.1 µM | Glucose-6-Phosphate Dehydrogenase (G6PD) | Human (recombinant) | [2] |
| IC50 of unpurified this compound | 40 µM | 32P-NAADP binding to egg microsomes | Sea Urchin | [4] |
Mandatory Visualizations
Caption: Intracellular conversion of thionicotinamide and subsequent inhibition of NADK and G6PD.
Caption: A typical workflow for an MTT-based cell proliferation assay.
Experimental Protocols
Protocol 1: NAD+ Kinase (NADK) Enzymatic Inhibition Assay
This protocol is adapted from a coupled enzymatic assay used to measure NADK activity and its inhibition.[1][5]
Principle: NADK catalyzes the phosphorylation of NAD+ to NADP+. The newly formed NADP+ is then reduced to NADPH by an excess of glucose-6-phosphate dehydrogenase (G6PD) and its substrate, glucose-6-phosphate (G6P). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm (or 398-405 nm if monitoring Thio-NADPH formation).
Materials:
-
Recombinant human NADK
-
Recombinant human G6PD
-
NAD+
-
ATP
-
Glucose-6-Phosphate (G6P)
-
Thio-NADS or Thio-NADPS (as inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing 5 mM G6P, 50 mM ATP, 18 mM NAD+, and 0.05 µg of human G6PD per reaction.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of Thio-NADS or Thio-NADPS in the assay buffer. A suggested starting concentration for inhibition studies is 500 µM.[1]
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
Reagent Mix
-
Inhibitor dilution or vehicle control (assay buffer)
-
0.5 µg of human NADK to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[1]
-
Data Acquisition: Measure the absorbance at 340 nm (for NADPH) or 398-405 nm (for Thio-NADPH) at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the rate of NADPH formation for each inhibitor concentration. Determine the IC50 or Ki value by plotting the reaction rate against the inhibitor concentration.
Protocol 2: Cell Proliferation (MTT) Assay with Thionicotinamide
This protocol outlines a method to assess the effect of thionicotinamide on the proliferation of cancer cells using a standard MTT assay.[2][6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., C85 colorectal cancer cells)[1]
-
Complete cell culture medium
-
Thionicotinamide
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of thionicotinamide in complete medium. A suggested concentration range is 10 µM to 200 µM. Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of thionicotinamide or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of thionicotinamide. Plot a dose-response curve and determine the IC50 value.
Protocol 3: HPLC Purification of this compound
This protocol provides a general guideline for the purification of this compound from enzymatic reactions or commercial preparations, which may contain contaminants like NAADP.[4] A reverse-phase HPLC method is commonly used for nucleotide separation.
Principle: High-Performance Liquid Chromatography (HPLC) separates molecules based on their physicochemical properties. For nucleotides like this compound, ion-pairing reverse-phase chromatography is effective. An ion-pairing agent is added to the mobile phase to interact with the negatively charged phosphate groups of the nucleotides, allowing for their retention and separation on a nonpolar stationary phase.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0
-
Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate with 4 mM Tetrabutylammonium Hydrogen Sulphate and 20% Methanol, pH 6.0
-
This compound sample
-
0.45 µm membrane filters
Procedure:
-
Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A and filter it through a 0.45 µm syringe filter.
-
HPLC System Setup: Equilibrate the C18 column with the initial mobile phase conditions. Set the UV detector to monitor at 260 nm (for the adenine base) and 398 nm (for the thionicotinamide moiety).
-
Chromatographic Separation: Inject the prepared sample onto the column. Elute the sample using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:
-
0-5 min: 0% B
-
5-25 min: 0-100% B
-
25-30 min: 100% B
-
30-35 min: 100-0% B The flow rate is typically around 1.0 mL/min.[8]
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, which should be identifiable by its characteristic retention time and dual-wavelength absorbance.
-
Post-Purification Processing: The collected fractions can be lyophilized to remove the mobile phase and obtain the purified this compound.
-
Purity Analysis: Re-inject a small amount of the purified sample to confirm its purity and retention time.
Important Note on this compound Purity: It is crucial to use highly purified this compound, especially when studying its effects on calcium signaling. Commercial preparations of this compound may be contaminated with Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing second messenger. Studies have shown that unpurified this compound can exhibit partial Ca2+ release activity, an effect that is eliminated upon HPLC purification.[4] Therefore, for applications sensitive to calcium signaling, HPLC purification is a mandatory step.
Stability and Storage
This compound, like other nucleotide cofactors, is susceptible to degradation. For prolonged storage, it should be kept as a lyophilized powder at -20°C or below, protected from light and moisture.[3] Aqueous solutions of this compound are less stable and should be prepared fresh. The stability of related compounds like NADPH is known to be affected by pH, temperature, and buffer composition, with degradation being more rapid in acidic conditions. It is recommended to use neutral or slightly basic buffers for short-term storage of this compound solutions and to keep them on ice.
References
- 1. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. This compound is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that feedback inhibition of NAD kinase controls responses to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: Real-Time Monitoring of Thio-NADP⁺ Reduction for Enzyme Kinetics and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADP⁺) is a critical cofactor in a myriad of anabolic and antioxidant pathways. The ability to monitor the activity of NADP⁺-dependent enzymes is fundamental to biochemical research and drug development. Thio-NADP⁺, a structural analog of NADP⁺, serves as an excellent substitute for studying these enzymes.[1] In this compound⁺, a sulfur atom replaces an atom in the adenine ring, a modification that confers unique properties beneficial for enzymatic assays.[1] The reduction of this compound⁺ to Thio-NADPH by an oxidoreductase enzyme can be continuously monitored in real-time using a spectrophotometer, providing a robust method for high-throughput screening (HTS) and detailed kinetic analysis.
The primary advantage of using this compound⁺ lies in its distinct spectral properties. The reduced form, Thio-NADPH, exhibits a maximal absorbance at approximately 398 nm, shifting the measurement away from the 340 nm wavelength used for NADPH.[2][3] This shift can significantly reduce interference from other cellular components that absorb in the UV range, leading to a better signal-to-noise ratio. Furthermore, the molar extinction coefficient of Thio-NADPH is considerably higher than that of NADPH, resulting in a more sensitive assay.
This document provides a detailed protocol for measuring the real-time reduction of this compound⁺ using the NADP⁺-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) as a model system.
Principle of the Assay
The assay quantifies the activity of an NADP⁺-dependent enzyme by measuring the rate of Thio-NADPH formation. The enzyme catalyzes the transfer of a hydride ion from a substrate (e.g., Glucose-6-Phosphate) to this compound⁺, reducing it to Thio-NADPH. This reduction is accompanied by a significant increase in light absorbance at 398 nm. By monitoring this change in absorbance over time, the initial reaction velocity can be determined, which is directly proportional to the enzyme's activity under the given conditions. The reaction follows the scheme:
Substrate (reduced) + this compound⁺ ---(Enzyme)--> Substrate (oxidized) + Thio-NADPH + H⁺
Biochemical Pathway for G6PDH-mediated this compound⁺ Reduction
Caption: G6PDH catalyzes the oxidation of G6P and the concurrent reduction of this compound⁺.
Data Presentation
Quantitative data for the cofactors and a typical assay setup are summarized below.
Table 1: Comparison of Spectrophotometric Properties
| Property | NADP⁺/NADPH | This compound⁺/Thio-NADPH | Reference |
| Oxidized λmax | ~260 nm | ~260 nm | [4] |
| Reduced λmax | 340 nm | 398 nm | [2][3] |
| Molar Extinction (ε) | 6,220 M⁻¹cm⁻¹ at 340 nm | 11,700 M⁻¹cm⁻¹ at 398 nm | [2][3] |
Table 2: Example Reaction Components for G6PDH Assay
| Component | Stock Concentration | Volume per 1 mL Assay | Final Concentration |
| Tris-HCl Buffer (pH 7.5) | 1 M | 100 µL | 100 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| Glucose-6-Phosphate (G6P) | 20 mM | 100 µL | 2 mM |
| This compound⁺ | 10 mM | 25 µL | 0.25 mM |
| Deionized Water | - | 755 µL | - |
| G6PDH Enzyme | 0.1 units/µL | 10 µL | 1 unit/mL |
| Total Volume | - | 1 mL | - |
Experimental Workflow
Caption: Standard workflow for a real-time spectrophotometric enzyme assay.
Experimental Protocol: G6PDH Activity Assay
Objective: To measure the rate of this compound⁺ reduction by Glucose-6-Phosphate Dehydrogenase (G6PDH) in real-time by monitoring the increase in absorbance at 398 nm.
Materials:
-
This compound⁺, monopotassium salt
-
Glucose-6-Phosphate (G6P), sodium salt
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from yeast
-
Tris-HCl
-
Magnesium Chloride (MgCl₂)
-
Deionized water
-
UV/Vis Spectrophotometer with temperature control and kinetic measurement capabilities
-
1 cm pathlength cuvettes (quartz or disposable UV-transparent)
-
Calibrated micropipettes
Reagent Preparation:
-
Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5): Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 7.5 at the desired assay temperature (e.g., 25°C). Add MgCl₂ to a final concentration of 10 mM.
-
20 mM G6P Stock: Dissolve the appropriate amount of G6P in deionized water. Store in aliquots at -20°C.
-
10 mM this compound⁺ Stock: Dissolve this compound⁺ in deionized water. Due to potential moisture sensitivity, it is recommended to prepare this solution fresh or store in small, tightly sealed aliquots in the dark at -20°C.[2]
-
G6PDH Enzyme Stock (10 units/mL): Prepare a solution of G6PDH in cold assay buffer. Keep on ice during use. The optimal concentration may need to be determined empirically to ensure a linear reaction rate for a sufficient duration.
Assay Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to kinetic mode to measure absorbance at 398 nm over a period of 5-10 minutes. Set the temperature control to 25°C (or the desired temperature).
-
Reaction Mixture Preparation: In a 1 cm cuvette, prepare the reaction mixture by adding the following components (refer to Table 2 for volumes, scaling as needed):
-
Assay Buffer
-
G6P Stock Solution
-
This compound⁺ Stock Solution
-
Deionized Water
-
-
Blanking: Mix the contents of the cuvette gently by pipetting or inverting. Place the cuvette in the spectrophotometer and zero the absorbance (autozero/blank).
-
Reaction Initiation: To start the reaction, add the G6PDH enzyme solution to the cuvette.
-
Data Recording: Immediately after adding the enzyme, mix the solution quickly but gently and start the kinetic measurement. Record the absorbance at 398 nm every 15-30 seconds for 5-10 minutes.
-
Controls: It is essential to run appropriate controls:
-
No-Enzyme Control: A reaction mixture containing all components except the G6PDH enzyme to check for non-enzymatic reduction of this compound⁺.
-
No-Substrate Control: A reaction mixture containing all components except the G6P substrate to check for substrate-independent enzyme activity.
-
Data Analysis:
-
Plot the absorbance at 398 nm as a function of time (in minutes).
-
Identify the initial, linear portion of the curve. The reaction rate may slow over time due to substrate depletion or product inhibition.
-
Calculate the slope of this linear portion to determine the rate of change in absorbance per minute (ΔA₃₉₈/min).
-
Use the Beer-Lambert law to convert this rate into enzymatic activity (µmol/min, or Units).
Activity (µmol/min) = [ (ΔA₃₉₈/min) / ε ] * V * 10⁶
Where:
-
ΔA₃₉₈/min = The initial linear rate of absorbance change.
-
ε = Molar extinction coefficient of Thio-NADPH (11,700 M⁻¹cm⁻¹).[2]
-
V = Total volume of the assay in liters (e.g., 0.001 L for a 1 mL assay).
-
10⁶ = Conversion factor from moles to µmoles.
-
Applications in Drug Discovery
This real-time assay is highly adaptable for screening potential enzyme inhibitors. By including a test compound in the reaction mixture, its effect on the enzyme's activity can be quantified by observing the change in the reaction rate. This methodology is suitable for:
-
High-Throughput Screening (HTS): The simple "mix-and-read" format is amenable to automation in 96-well or 384-well plates.
-
Mechanism of Action (MoA) Studies: Determining kinetic parameters such as Kₘ and Vₘₐₓ in the presence and absence of inhibitors can elucidate their mechanism of inhibition.[5]
-
Target Engagement: Confirming that a compound interacts with its intended enzyme target within a more complex biological sample (e.g., cell lysate).[6]
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. oycus.com [oycus.com]
- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility of NAD(P)/NAD(P)H as redox agents in enzymatic plasmonic gold nanostar assays for galactose quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thio-NADP in High-Throughput Screening Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thio-nicotinamide adenine dinucleotide phosphate (Thio-NADP) is an analog of the essential coenzyme NADP+. In its reduced form, Thio-NADPH, it exhibits a distinct absorbance maximum shifted to a longer wavelength (approximately 398-400 nm) compared to NADPH (340 nm). This spectral shift provides a significant advantage in high-throughput screening (HTS) assays by minimizing interference from the intrinsic absorbance of library compounds, which is often more pronounced in the UV range. This characteristic makes this compound an invaluable tool for the development of robust and sensitive assays for NADP+-dependent dehydrogenases, a class of enzymes implicated in numerous diseases, including cancer, metabolic disorders, and infectious diseases.
These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for key NADP+-dependent enzymes, data presentation guidelines, and visual representations of relevant pathways and workflows.
Principle of this compound-Based Assays
The fundamental principle of using this compound in enzymatic assays is the spectrophotometric or fluorometric detection of its reduced form, Thio-NADPH, which is produced by the enzymatic activity of NADP+-dependent dehydrogenases. The increase in absorbance at ~400 nm is directly proportional to the enzyme's activity. This allows for the quantification of enzyme kinetics and the screening of potential inhibitors or activators.
Advantages of this compound in HTS:
-
Reduced Compound Interference: The absorbance maximum of Thio-NADPH in the visible light spectrum minimizes interference from test compounds that absorb in the UV range.
-
Enhanced Sensitivity: In certain applications, such as enzyme cycling assays, this compound can be used to amplify the signal, leading to highly sensitive detection.
-
Versatility: this compound can be employed in a variety of assay formats, including absorbance, fluorescence, and coupled enzyme systems.
Key Applications in High-Throughput Screening
This compound is particularly well-suited for HTS campaigns targeting NADP+-dependent dehydrogenases. Key examples include enzymes in the pentose phosphate pathway (PPP) and other metabolic pathways crucial for cell growth and survival.
Glucose-6-Phosphate Dehydrogenase (G6PD)
G6PD is the rate-limiting enzyme of the pentose phosphate pathway, a critical pathway for producing NADPH and the precursors for nucleotide biosynthesis.[1] Dysregulation of G6PD is implicated in various diseases, including cancer, where it contributes to redox homeostasis and cell proliferation.[2]
Isocitrate Dehydrogenase (IDH)
IDH is a key enzyme in the citric acid cycle and also plays a role in cellular defense against oxidative stress by producing NADPH.[3] Mutations in IDH1 and IDH2 are frequently observed in certain cancers, making them attractive therapeutic targets.[3]
Malate Dehydrogenase (MDH)
NADP+-dependent malate dehydrogenase is involved in the transfer of reducing equivalents across mitochondrial and chloroplast membranes and plays a role in C4 photosynthesis in plants.[4]
Data Presentation
The following tables summarize hypothetical quantitative data from HTS campaigns targeting G6PD and IDH1 using this compound-based assays. These tables are for illustrative purposes to demonstrate how such data would be presented.
Table 1: Summary of a High-Throughput Screen for G6PD Inhibitors
| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Z'-Factor |
| Cmpd-001 | 1.2 | 98.5 | 0.85 |
| Cmpd-002 | 5.8 | 95.2 | 0.82 |
| Cmpd-003 | 12.5 | 89.7 | 0.79 |
| Control | N/A | N/A | 0.88 |
Table 2: HTS Results for IDH1 Mutant R132H Inhibitors
| Compound ID | IC50 (µM) | Selectivity vs. WT IDH1 | Assay Format |
| Cmpd-A | 0.5 | >200-fold | Absorbance (400 nm) |
| Cmpd-B | 2.1 | 150-fold | Fluorescence |
| Cmpd-C | 8.9 | 95-fold | Absorbance (400 nm) |
| Reference Inhibitor | 0.05 | >500-fold | Absorbance (400 nm) |
Experimental Protocols
The following are detailed protocols for performing HTS assays using this compound for G6PD and IDH1. These protocols are designed for a 384-well plate format, which is standard in HTS.[5]
Protocol 1: HTS Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% (v/v) Triton X-100
-
This compound Stock Solution: 10 mM in assay buffer (store at -20°C)
-
Glucose-6-Phosphate (G6P) Stock Solution: 10 mM in assay buffer (store at -20°C)
-
Recombinant Human G6PD: (Concentration to be determined empirically for optimal assay window)
-
Test Compounds: Serially diluted in 100% DMSO
-
384-well, clear, flat-bottom plates
2. Assay Procedure:
-
Compound Dispensing: Dispense 100 nL of test compounds and controls (e.g., a known inhibitor and DMSO) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add 10 µL of G6PD enzyme solution (diluted in assay buffer to the pre-determined concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of a substrate mix containing this compound and G6P (final concentrations of 200 µM and 100 µM, respectively) to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 60 seconds for 15-30 minutes at 30°C.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each well. Normalize the data to controls (DMSO for 100% activity and a saturating concentration of a known inhibitor for 0% activity). Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Fluorescence-Based HTS Assay for IDH1 Inhibitors
1. Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% (w/v) BSA
-
This compound Stock Solution: 10 mM in assay buffer
-
α-Ketoglutarate (α-KG) Stock Solution: 10 mM in assay buffer
-
Recombinant Human IDH1 (e.g., R132H mutant): (Concentration to be determined empirically)
-
Thiol-Reactive Fluorescent Probe (e.g., ThioGlo™): 1 mM in DMSO
-
Test Compounds: Serially diluted in 100% DMSO
-
384-well, black, flat-bottom plates
2. Assay Procedure:
-
Compound Dispensing: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of IDH1 enzyme solution to all wells.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 10 µL of a substrate mix containing this compound and α-KG (final concentrations of 100 µM and 50 µM, respectively) to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add 5 µL of the thiol-reactive fluorescent probe (final concentration of 10 µM) to all wells.
-
Fluorescence Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths appropriate for the chosen probe).
-
Data Analysis: Similar to the G6PD assay, normalize the fluorescence signal to controls and calculate percent inhibition and IC50 values.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Pentose Phosphate Pathway highlighting the role of G6PD and this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for a this compound-based HTS assay.
Logical Relationship Diagram
Caption: The principle of inhibitor detection in a this compound-based assay.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Semi-throughput Procedure for Assaying Plant NADP-malate Dehydrogenase Activity Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening against thioredoxin glutathione reductase identifies novel inhibitors with potential therapeutic value for schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Thio-NADP solutions under different buffer conditions
This technical support center provides guidance on the stability of Thio-NADP (Thionicotinamide Adenine Dinucleotide Phosphate) solutions under various buffer conditions. As specific quantitative stability data for this compound is limited in publicly available literature, the information provided is largely based on the well-documented stability of NADP+ and NADPH. Researchers should consider these recommendations as a starting point and perform their own stability assessments for critical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
Question 1: My this compound solution has a yellow tint. Is it still usable?
Answer:
Yes, a yellow tint is normal for this compound solutions. The thionicotinamide moiety in this compound imparts a characteristic yellow color. However, a significant change in color, such as turning dark brown, could indicate degradation. If you observe a drastic color change, it is recommended to prepare a fresh solution.
Question 2: I am seeing a progressive loss of activity in my enzymatic assay that uses a this compound solution. What could be the cause?
Answer:
Progressive loss of activity is often due to the degradation of this compound in the solution. Several factors can contribute to this:
-
pH: this compound, similar to NADPH, is more stable in slightly alkaline conditions (pH 8-9) and degrades more rapidly in acidic conditions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Solutions should be kept on ice during experiments and stored frozen.
-
Buffer Composition: Phosphate and acetate buffers have been shown to accelerate the degradation of NADPH and may have a similar effect on this compound.
-
Light Exposure: Like other nucleotides, this compound solutions can be sensitive to light and should be protected from prolonged exposure.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is best to aliquot stock solutions into single-use volumes.
Question 3: I am observing high variability between my experimental replicates. Could this be related to this compound instability?
Answer:
Yes, inconsistent this compound stability can lead to high variability. If the solution is degrading over the course of an experiment, wells or tubes prepared at different times will have varying concentrations of active this compound. To mitigate this:
-
Prepare a master mix containing this compound immediately before adding it to your assay plate or tubes.
-
Ensure the master mix is kept on ice.
-
Minimize the time between the first and last sample preparation.
Question 4: My powdered this compound has clumped together. Is it still good?
Answer:
Clumping of powdered this compound suggests moisture absorption, which can accelerate its degradation even in solid form. While it might still be usable for non-critical applications, for quantitative and sensitive assays, it is highly recommended to use a fresh, non-clumped vial of this compound. Always store the powdered form in a desiccator, protected from light.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare this compound stock solutions fresh for each experiment. If a stock solution is necessary, dissolve the powdered this compound in a slightly alkaline buffer, such as 10 mM Tris-HCl, pH 8.0. After preparation, the solution should be immediately aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C.
Q2: What is the recommended storage condition for powdered this compound?
A2: Powdered this compound should be stored tightly sealed, in the dark, and at low temperatures. For short-term storage, below 5°C is recommended. For prolonged storage, temperatures below -20°C are ideal.[1] It is also crucial to protect it from moisture.[1]
Q3: For how long is a frozen this compound stock solution stable?
Q4: Which buffers should I avoid when working with this compound?
A4: Based on studies on NADPH stability, it is advisable to avoid phosphate and acetate buffers as they can catalyze the degradation of the nicotinamide coenzyme.[2] Buffers like Tris-HCl are generally a better choice.
Q5: Can I use water to dissolve this compound?
A5: While this compound is soluble in water, dissolving it in a buffer of appropriate pH is recommended for better stability. If you do use water, be aware that the pH of deionized water can be slightly acidic due to dissolved CO2, which could accelerate degradation. If you must use water, use it to prepare the solution immediately before use.
Data on NAD(P)H Stability (as a proxy for this compound)
As extensive quantitative data for this compound stability is not available, the following table summarizes the stability of the closely related and well-studied coenzymes, NAD+ and NADH, under different buffer conditions. This data can serve as a general guide for handling this compound solutions.
| Coenzyme | Buffer (50 mM) | Temperature | pH | Degradation Rate (µM/day) | Reference |
| NADH | Tris | 19°C | 8.5 | 4 | |
| NADH | Tris | 25°C | 8.5 | 11 | |
| NADH | HEPES | 19°C | 8.5 | 18 | |
| NADH | HEPES | 25°C | 8.5 | 51 | |
| NADH | Sodium Phosphate | 19°C | 8.5 | 23 | |
| NADH | Sodium Phosphate | 25°C | 8.5 | 34 |
Note: The thiol group in this compound may influence its stability profile compared to NADP(H). The rate of degradation is also dependent on the concentration of the coenzyme.
Experimental Protocol: Assessing this compound Solution Stability
This protocol outlines a general method to determine the stability of a this compound solution under specific buffer conditions.
Objective: To quantify the degradation of this compound in a given buffer over time.
Materials:
-
This compound (powder)
-
Buffer of interest (e.g., Tris-HCl, Phosphate, etc.) at the desired pH
-
Spectrophotometer capable of measuring absorbance at ~400 nm (the absorbance maximum of reduced this compound, Thio-NADPH)
-
Enzyme that uses this compound as a cofactor (e.g., Glucose-6-Phosphate Dehydrogenase)
-
Substrate for the chosen enzyme (e.g., Glucose-6-Phosphate)
-
Microcentrifuge tubes or other suitable storage vials
-
Incubator or water bath set to the desired temperature
Procedure:
-
Solution Preparation:
-
Prepare the buffer of interest at the desired concentration and pH.
-
Prepare a fresh stock solution of this compound in the chosen buffer to a known concentration (e.g., 10 mM). Keep this solution on ice.
-
From the stock solution, prepare working solutions of this compound (e.g., 1 mM) in the same buffer.
-
-
Initial Activity Measurement (Time 0):
-
Set up an enzymatic assay in a cuvette or microplate well. A typical reaction mixture might contain:
-
Buffer
-
Substrate (e.g., Glucose-6-Phosphate)
-
A defined amount of the freshly prepared this compound working solution
-
-
Initiate the reaction by adding the enzyme (e.g., G6PDH).
-
Immediately measure the rate of Thio-NADPH formation by monitoring the increase in absorbance at ~400 nm over a set period (e.g., 5 minutes). This is your initial activity rate (V₀).
-
-
Incubation:
-
Aliquot the this compound working solution into several tubes.
-
Incubate these tubes at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the tubes from light.
-
-
Activity Measurement at Subsequent Time Points:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the incubated this compound solution.
-
Repeat the enzymatic assay as described in step 2 to measure the activity rate (Vₜ).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound activity at each time point relative to the initial activity: % Remaining Activity = (Vₜ / V₀) * 100
-
Plot the % Remaining Activity against time to visualize the degradation kinetics.
-
From this plot, you can determine the half-life (t₁/₂) of this compound under the tested conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound issues.
References
Technical Support Center: Optimizing Thio-NADP Concentration in Enzyme Assays
Welcome to the technical support center for optimizing Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP) concentration in your enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADP?
This compound is an analog of Nicotinamide Adenine Dinucleotide Phosphate (NADP), where a sulfur atom replaces a nitrogen atom in the adenine ring.[1] This structural modification can lead to a higher affinity for some enzymes compared to NADP, making it a valuable tool for enzyme kinetics studies.[1] Like NADP, this compound serves as a coenzyme in redox reactions.[1] The reduced form, Thio-NADPH, has a distinct absorbance maximum at 398 nm, which is used for spectrophotometric quantification.
Q2: What is the recommended storage procedure for this compound?
To ensure the stability of this compound, it should be stored in a tightly stoppered container in the dark at temperatures below 5°C. For long-term storage, it is recommended to keep it below -20°C.[2] Moisture can accelerate the degradation of the compound, so it is crucial to keep it in a dry environment.[2]
Q3: Can I use the same molar extinction coefficient for Thio-NADPH as for NADPH?
No, the molar extinction coefficients are different. The molar extinction coefficient for Thio-NADPH at 398 nm is 11.7 x 10³ L·mol⁻¹·cm⁻¹.[2] For comparison, the molar extinction coefficient for NADPH at its absorbance maximum of 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.[3][4][5] Using the incorrect extinction coefficient will lead to significant errors in the calculation of enzyme activity.
Q4: What are some common interfering substances in this compound assays?
Several substances can interfere with enzyme assays involving this compound. These include:
-
EDTA: Concentrations greater than 0.5 mM can interfere.[6]
-
Ascorbic acid: Concentrations above 0.2% can be problematic.[6]
-
SDS and other detergents (NP-40, Tween-20): SDS concentrations above 0.2% and NP-40 or Tween-20 concentrations above 1% should be avoided.[6]
-
Sodium Azide: This compound can inhibit peroxidase reactions and should be avoided if a secondary coupled enzyme is a peroxidase.[6]
-
Thiol-containing compounds: Reagents like Dithiothreitol (DTT) can interfere with assays involving thiol reactions.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | Incorrect Wavelength: Reading absorbance at 340 nm (for NADPH) instead of 398 nm (for Thio-NADPH). | Set the spectrophotometer to read absorbance at 398 nm. |
| Degraded this compound: Improper storage or handling of this compound stock solution. | Prepare a fresh stock solution of this compound from a properly stored powder. Always store stock solutions at -20°C or below and minimize freeze-thaw cycles.[2] | |
| Omission of a Key Reagent: A component of the reaction mixture (e.g., enzyme, substrate) was not added. | Carefully review the experimental protocol and ensure all reagents are added in the correct order and volume. | |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Verify the activity of your enzyme using a positive control. | |
| High background signal | Contaminated this compound: The this compound reagent may contain contaminants that absorb at 398 nm. Unpurified this compound has been shown to contain contaminants.[8] | Consider purifying the this compound by HPLC.[8] Alternatively, run a blank reaction without the enzyme to determine the background absorbance and subtract it from your experimental values. |
| Non-specific Reduction of this compound: Other components in the sample may be reducing the this compound. | If using complex samples like cell lysates, consider deproteinizing the sample using methods like a 10 kDa spin filter or perchloric acid (PCA) precipitation.[6] | |
| Assay signal plateaus too quickly | Sub-optimal this compound Concentration: The concentration of this compound may be limiting the reaction rate. | Perform a this compound titration to determine the optimal concentration for your enzyme. See the experimental protocol below. |
| Enzyme Concentration Too High: A high enzyme concentration can lead to rapid substrate depletion. | Optimize the enzyme concentration to ensure a linear reaction rate over a suitable time period.[9] | |
| Inconsistent or non-reproducible results | Improperly Thawed Reagents: Incomplete thawing and mixing of stock solutions can lead to concentration gradients. | Ensure all frozen components are completely thawed and mixed thoroughly before use.[6] |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques.[6] | |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. | Ensure all assay components are at the recommended reaction temperature before starting the assay.[6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a general method to determine the optimal concentration of this compound for a given enzyme assay.
1. Reagent Preparation:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Store on ice.
- Prepare serial dilutions of the this compound stock solution to create a range of working concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).
- Prepare all other assay components (enzyme, substrate, buffer) at their desired final concentrations.
2. Assay Procedure:
- Set up a series of reactions in a 96-well plate or cuvettes.
- To each well/cuvette, add the reaction buffer, substrate, and any other necessary components, except for the enzyme.
- Add varying concentrations of this compound to the respective wells/cuvettes.
- Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.
- Immediately measure the change in absorbance at 398 nm over time using a spectrophotometer.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.
- Plot the initial velocity (V₀) against the this compound concentration.
- The optimal concentration is typically the point at which the reaction velocity reaches a plateau (saturating concentration).
Visualizations
Caption: Workflow for determining optimal this compound concentration.
Caption: A logical troubleshooting guide for this compound assays.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. oycus.com [oycus.com]
- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Thio-NADP-Based Experiments
Welcome to the technical support center for Thio-NADP-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected results and optimize their assays.
Troubleshooting Guides
This section is organized by common problems encountered during this compound-based experiments. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
High Background Signal
Question: Why is the background signal in my this compound-based assay unexpectedly high?
High background can mask the true signal from your enzyme of interest, leading to inaccurate results. The potential causes can be related to the reagents, the assay setup, or the plate reader settings.
Potential Causes and Solutions:
| Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure buffers are prepared correctly and filtered if necessary. |
| Autohydrolysis of Substrate | Prepare the substrate solution immediately before use. Avoid prolonged storage of the substrate in the assay buffer. |
| Non-specific Binding of Detection Reagents | Optimize the concentration of the detection antibody or enzyme conjugate.[1] Incorporate a blocking step or add a blocking agent to the assay buffer.[1] |
| Well-to-Well Contamination | Be careful during pipetting to avoid splashing. Change pipette tips for each reagent and sample. |
| Insufficient Washing | Increase the number of wash steps or the washing time between reagent additions to remove unbound reagents. |
| Light Leakage or Plate Reader Issues | Ensure the plate is properly seated in the reader. Check the plate reader's filter and wavelength settings to ensure they are optimal for your assay.[1][2] |
| Signal Amplification Too High | If using a signal amplification technique, reduce the concentration of the amplification reagent. |
Troubleshooting Workflow for High Background Signal
Low or No Signal
Question: My this compound-based assay is showing very low or no signal. What could be the problem?
A lack of signal can be due to a variety of factors, from inactive reagents to incorrect assay conditions.
Potential Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme or Reagents | Ensure all reagents, especially the enzyme and this compound, have been stored correctly at the recommended temperature and are not expired.[2][3] Avoid repeated freeze-thaw cycles.[2] Prepare fresh solutions for each experiment. |
| Incorrect Assay Buffer pH or Temperature | Verify that the assay buffer pH is optimal for the enzyme's activity.[2] Ensure the assay is performed at the recommended temperature, as enzyme activity is temperature-dependent.[2] |
| Omission of a Key Reagent | Double-check that all necessary components (enzyme, substrate, this compound, cofactors) were added to the reaction mixture in the correct order.[1] |
| Presence of an Inhibitor | The sample itself may contain an inhibitor of the enzyme. Run a control with a known amount of purified enzyme to test for inhibition. Some substances like EDTA, SDS, and sodium azide can interfere with assays.[1][3] |
| Degraded this compound or NADPH | This compound and NADPH can degrade over time, especially in solution.[4] Prepare fresh stock solutions and keep them on ice during the experiment.[4][5] The stability of NADPH can be affected by the buffer composition.[4] |
| Incorrect Wavelength or Filter Settings | Confirm that the plate reader is set to the correct excitation and emission wavelengths for the product being measured.[1][2] The product of this compound reduction, thio-NADPH, has a different absorbance maximum than NADPH. |
Troubleshooting Workflow for Low or No Signal
Inconsistent Results or High Variability
Question: I am observing high variability between my replicate wells. What are the common causes?
High variability can compromise the reliability of your data. The source of this variability is often related to pipetting, mixing, or temperature control.
Potential Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure your pipettes are calibrated. Use proper pipetting techniques, such as reverse pipetting for viscous solutions. Avoid introducing air bubbles into the wells.[3] |
| Inadequate Mixing | Gently mix the contents of each well after adding reagents, either by gentle tapping or using a plate shaker. Ensure stock solutions are thoroughly mixed before use.[3] |
| Temperature Gradients Across the Plate | Incubate the plate in a temperature-controlled environment. Allow all reagents and the plate to come to room temperature before starting the assay.[2] Avoid stacking plates during incubation.[1] |
| "Edge Effects" | The outer wells of a microplate are more prone to evaporation. To mitigate this, avoid using the outer wells for samples and instead fill them with buffer or water. |
| Inconsistent Cell Seeding | If using a cell-based assay, ensure you have a single-cell suspension before plating to achieve even cell distribution. |
Frequently Asked Questions (FAQs)
Q1: Can contaminants in this compound affect my results?
A1: Yes, contamination in this compound preparations can significantly impact experimental outcomes. It has been reported that unpurified this compound can be contaminated with nicotinic acid adenine dinucleotide phosphate (NAADP).[6] This contamination can lead to inhibitory effects in assays where this compound is intended to be used as a substrate or cofactor.[6] Purification of this compound by HPLC can eliminate these inhibitory effects.[6]
Quantitative Impact of this compound Purification on Inhibitory Effects [6]
| Compound | Concentration | % Inhibition of 32P-NAADP Binding |
| Unpurified this compound | 50 µM | ~80% |
| HPLC-Purified this compound | 50 µM | ~20% |
| NADP | 40 µM | ~20% |
Logical Diagram of NAADP Contamination Interference
Q2: How should I prepare and store my this compound and NADPH stock solutions?
A2: Proper preparation and storage are critical for maintaining the stability and activity of these reagents.
-
Preparation: Dissolve the lyophilized powder in a suitable buffer (e.g., 10 mM TRIS-HCl, pH 8) or high-purity water. It is recommended to prepare fresh solutions for each experiment.[4]
-
Storage: For short-term storage, keep the stock solution on ice during the experiment.[4][5] For longer-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][7] NADPH is known to be particularly unstable in phosphate buffers.[4]
NADPH Stability in Different Buffers at 19°C [8]
| Buffer (50 mM, pH 8.5) | Degradation Rate (µM/day) | % Remaining after 40+ days |
| Tris | 4 | >90% |
| HEPES | 18 | ~60% |
| Sodium Phosphate | 23 | <50% |
Q3: What are some common substances that can interfere with this compound-based assays?
A3: Several substances can interfere with enzyme assays and should be avoided or minimized in sample preparations. These include:
-
Thiol-reactive compounds: Compounds that can react with the thiol group on this compound or on the enzyme itself can cause interference.[9]
-
Chelating agents: EDTA at concentrations above 0.5 mM can interfere with assays.[3]
-
Detergents: SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can affect enzyme activity.[3]
-
Other common reagents: Ascorbic acid (>0.2%) and sodium azide (>0.2%) can also interfere.[3]
Experimental Protocols
General Protocol for a this compound-Based Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of an enzyme that uses this compound as a cofactor. The specific concentrations and incubation times will need to be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., 10 mM TRIS-HCl, pH 8.0) and store it on ice.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) and allow it to reach the desired assay temperature.
-
Prepare the enzyme solution by diluting the enzyme stock in cold assay buffer immediately before use.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to each well.
-
Add the substrate solution to each well.
-
Add the this compound solution to each well.
-
To initiate the reaction, add the enzyme solution to the sample wells. For the negative control wells, add the same volume of assay buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for detecting the product (e.g., 400 nm for thio-NADPH).[10]
-
Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of change in absorbance over time (Vmax).
-
Subtract the rate of the negative control wells from the rate of the sample wells to correct for any background signal.
-
Use the Beer-Lambert law and the extinction coefficient of the product to convert the rate of absorbance change into the rate of product formation (enzyme activity).
-
Experimental Workflow for a Generic this compound-Based Assay
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of HIV-1 p24 at Attomole Level by Ultrasensitive ELISA with Thio-NAD Cycling | PLOS One [journals.plos.org]
How to account for Thio-NADP background absorbance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Thio-NADP in enzymatic assays, with a specific focus on accounting for background absorbance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzymatic assays?
This compound, or thionicotinamide-adenine dinucleotide phosphate, is an analog of NADP. It serves as a coenzyme in various enzymatic reactions. The reduced form, Thio-NADPH, has a distinct absorbance maximum at approximately 398-400 nm.[1][2] This shift in absorbance wavelength compared to NADPH (which absorbs at 340 nm) is advantageous in assays where components of the sample may interfere with measurements at 340 nm.[3]
Q2: What are the primary causes of high background absorbance in assays using this compound?
High background absorbance in this compound assays can stem from several factors:
-
Contaminants in the this compound Reagent: Commercial preparations of this compound may contain impurities that absorb at the monitoring wavelength. It has been noted that unpurified this compound can contain contaminants that affect experimental results, which can be resolved by HPLC purification.[4]
-
Instability of this compound: this compound is susceptible to degradation, particularly when exposed to moisture.[1] This degradation can lead to an increase in background absorbance.
-
Non-Enzymatic Reduction: Other components in the reaction mixture, such as thiol-containing compounds (e.g., DTT), can lead to the non-enzymatic reduction of this compound, contributing to a higher background signal.
-
Interference from Assay Components: Other molecules in the assay, including the substrate or potential inhibitors being tested, may absorb light at or near 400 nm.
Q3: How should this compound be properly stored and handled to minimize degradation?
To maintain the integrity of this compound and minimize background absorbance due to degradation, proper storage and handling are crucial:
-
Storage Temperature: For prolonged storage, this compound should be kept below -20°C.[1][5][6] For short-term use, storage below 5°C is recommended.[1][6]
-
Protection from Moisture: Moisture can accelerate the reduction in purity.[1] It is essential to keep the reagent tightly stoppered and in a dry environment.
-
Protection from Light: this compound should be stored in the dark to prevent photodegradation.[5]
Q4: How do I prepare an appropriate blank control to account for background absorbance?
A proper blank control is essential for accurate measurements. The blank should contain all the components of the reaction mixture except for the enzyme or the substrate that initiates the specific reaction of interest. This allows for the measurement of any non-enzymatic changes in absorbance. For assays with a stable background, a simple subtraction of the initial absorbance of the blank from the sample readings may be sufficient. However, if the background absorbance changes over time, a kinetic blank must be used, where the rate of change in the blank is subtracted from the rate of change in the complete reaction.
Troubleshooting Guide
Problem: The initial absorbance of my blank is excessively high.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh vial of this compound that has been stored correctly at or below -20°C and protected from light and moisture.[1][5][6] |
| Contaminated Reagents | Prepare fresh buffer and other reagent solutions. Ensure high-purity water is used. |
| Interfering Substances in the Sample | If your sample (e.g., a cell lysate) is colored or turbid, this will contribute to the initial absorbance. Run a control that contains the sample but lacks the enzyme or substrate to determine its contribution to the background. |
| Incorrect Wavelength Setting | Verify that the spectrophotometer is set to the correct wavelength for Thio-NADPH (typically 398-400 nm).[1][2] |
Problem: The absorbance of my blank increases significantly over time (high kinetic background).
| Potential Cause | Troubleshooting Step |
| Non-Enzymatic Reduction of this compound | Identify and remove any reducing agents in your assay buffer that are not essential for the reaction. Common lab reagents like DTT can reduce this compound. |
| Instability of this compound in Assay Buffer | Check the pH and temperature of your assay. This compound may be less stable under certain conditions. Optimize the buffer composition for stability. |
| Contaminating Enzymatic Activity | If using a complex biological sample (e.g., tissue homogenate), it may contain other enzymes that can reduce this compound. Consider further purification of your enzyme of interest or use specific inhibitors for the contaminating enzymes. |
| Light-Induced Degradation | Minimize the exposure of your reaction mixture to ambient light, especially if running the assay over a long period. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Thio-NADPH | 11.7 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm | [1] |
| Molar Extinction Coefficient of Thio-NADH | 11.9 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm | [5][6] |
| Absorbance Maximum of Thio-NADPH | 398 nm or 400 nm | [1][2] |
| Recommended Long-Term Storage Temperature | Below -20°C | [1][5][6] |
| Recommended Short-Term Storage Temperature | Below 5°C | [1][6] |
Experimental Protocol: Baseline Correction for this compound Background Absorbance
This protocol describes how to measure and correct for the non-enzymatic rate of this compound reduction in a typical enzyme assay.
1. Reagent Preparation:
- Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).[5] Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Prepare the assay buffer and all other reaction components (substrate, cofactors, etc.) at their final desired concentrations.
2. Spectrophotometer Setup:
- Set the spectrophotometer to measure absorbance at 398 nm (or 400 nm).[1][2]
- Equilibrate the spectrophotometer to the desired assay temperature.
3. Measurement of the Background Rate (No-Enzyme Control):
- In a cuvette, combine all reaction components except for the enzyme. This includes the assay buffer, this compound, and the substrate.
- Place the cuvette in the spectrophotometer and start recording the absorbance at 398 nm over time for the same duration as the planned enzymatic assay.
- The rate of change in absorbance in this "no-enzyme" control represents the background rate due to non-enzymatic reduction or degradation of this compound.
4. Measurement of the Total Reaction Rate:
- In a separate cuvette, combine all reaction components, including the enzyme, to initiate the reaction.
- Immediately place the cuvette in the spectrophotometer and record the absorbance at 398 nm over the same time period as the background measurement.
5. Data Analysis:
- Calculate the rate of change in absorbance for both the background control and the total reaction (ΔAbs/min).
- Subtract the background rate from the total reaction rate to obtain the true enzyme-catalyzed rate:
- Corrected Rate = Total Rate - Background Rate
- Use the corrected rate and the molar extinction coefficient of Thio-NADPH (11.7 x 10³ L·mol⁻¹·cm⁻¹) to calculate the enzyme activity.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background absorbance in this compound assays.
References
- 1. oycus.com [oycus.com]
- 2. researchgate.net [researchgate.net]
- 3. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oyceu.com [oyceu.com]
- 6. oyceu.com [oyceu.com]
Preventing degradation of Thio-NADP during long experiments
Welcome to the technical support center for Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADPH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Thio-NADPH during long experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thio-NADPH and how does it differ from NADPH?
Thio-NADPH is an analog of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) where a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group. This modification can alter the molecule's chemical properties, including its affinity for enzymes and its stability. It is often used in enzyme kinetics studies and as a cofactor in various biochemical assays.[1]
Q2: What are the primary factors that cause Thio-NADPH degradation?
While specific quantitative data for Thio-NADPH is limited, its degradation is expected to be influenced by the same primary factors as its analogue, NADPH. These include:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.
-
pH: Thio-NADPH is more stable in alkaline conditions and degrades rapidly in acidic solutions.
-
Light Exposure: Although less critical than temperature and pH, prolonged exposure to light, especially UV light, can contribute to degradation.
-
Enzymatic Degradation: Contaminating nucleotidases or phosphatases in experimental samples can enzymatically degrade Thio-NADPH.
-
Buffer Composition: The type and concentration of buffer components can influence stability. For instance, phosphate and acetate buffers have been shown to accelerate the degradation of NADPH.[2][3]
Q3: What are the optimal storage conditions for Thio-NADPH solutions?
For long-term storage, Thio-NADPH solutions should be prepared in a slightly alkaline buffer (pH 8.0-9.0), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage (up to a few days), -20°C is acceptable. Once thawed, aliquots should be kept on ice and used as soon as possible.[4][5][6]
Q4: How can I minimize Thio-NADPH degradation during a long experiment?
To maintain the integrity of Thio-NADPH during extended experimental procedures, consider the following:
-
Maintain a Cool Environment: Whenever possible, perform experimental steps on ice or in a cold room to minimize temperature-induced degradation.
-
Use an Appropriate Buffer: Utilize a buffer system that promotes stability, such as Tris-HCl, at a slightly alkaline pH. Avoid phosphate and acetate buffers if possible.[2][3]
-
Prepare Fresh Solutions: Ideally, prepare Thio-NADPH solutions fresh on the day of the experiment.
-
Enzyme Purity: Ensure the enzymes and other reagents used in your assay are of high purity and free from contaminating nucleotidases.
-
Minimize Light Exposure: Protect your Thio-NADPH solutions from direct light by using amber tubes or covering them with foil.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal from Thio-NADPH-dependent reaction | Thio-NADPH has degraded. | Prepare fresh Thio-NADPH solution. Verify storage conditions (temperature, pH, light protection). Consider preparing the solution in a more stable buffer like Tris-HCl at pH 8.0. |
| Inconsistent results between replicates | Inconsistent handling of Thio-NADPH solution. | Ensure all replicates are treated identically. Keep the Thio-NADPH solution on ice throughout the experiment. Use a master mix to dispense the Thio-NADPH solution to all wells simultaneously. |
| Signal decreases over the course of a long kinetic read | Thio-NADPH is degrading at the assay temperature. | If the assay must be performed at a higher temperature (e.g., 37°C), be aware of the potential for degradation. Shorten the assay time if possible or run controls to quantify the rate of non-enzymatic degradation under your assay conditions. |
| High background signal | Contamination of reagents with enzymes that can reduce Thio-NADP+. | Use high-purity reagents. Consider filtering your buffer and other solutions. |
Data Presentation: Thio-NADPH Stability (Based on NADPH Data)
Disclaimer: The following quantitative data is for NADPH and should be used as a proxy for Thio-NADPH. The thio-modification may alter the stability profile.
Table 1: Effect of Temperature on NADPH Stability
| Temperature | Approximate Half-life | Reference |
| 4°C | Several days to weeks (in optimal buffer) | [6] |
| 25°C | Hours | [5] |
| 37°C | ~1-2 hours | [5] |
Table 2: Effect of pH on NADPH Stability
| pH | Relative Stability | Reference |
| < 7.0 | Very Unstable | [2][3] |
| 7.0 - 8.0 | Moderately Stable | [2][3] |
| 8.0 - 9.0 | Most Stable | [4] |
| > 9.0 | Stability decreases | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of Thio-NADPH Stock Solution
Objective: To prepare a stable stock solution of Thio-NADPH for use in downstream applications.
Materials:
-
Thio-NADPH (lyophilized powder)
-
10 mM Tris-HCl buffer, pH 8.0, sterile-filtered
-
Nuclease-free water
-
Microcentrifuge tubes, sterile, amber or covered in foil
Procedure:
-
Allow the lyophilized Thio-NADPH powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of Thio-NADPH to prepare a 10 mM stock solution.
-
Resuspend the Thio-NADPH powder in the 10 mM Tris-HCl buffer (pH 8.0) to the final desired concentration.
-
Gently vortex to ensure the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Spectrophotometric Assay to Assess Thio-NADPH Stability
Objective: To quantitatively assess the stability of a Thio-NADPH solution under specific experimental conditions (e.g., temperature, buffer).
Materials:
-
Thio-NADPH solution to be tested
-
Experimental buffer (e.g., your assay buffer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the Thio-NADPH solution in the experimental buffer at the desired concentration (e.g., 100 µM).
-
Immediately measure the initial absorbance at the wavelength of maximum absorbance for Thio-NADPH (typically around 400 nm, but should be confirmed empirically). This is your T=0 reading.
-
Incubate the Thio-NADPH solution under the desired experimental conditions (e.g., at 37°C in a water bath).
-
At regular time intervals (e.g., every 30 minutes for 4 hours), remove an aliquot of the solution and measure its absorbance at the same wavelength.
-
Calculate the percentage of remaining Thio-NADPH at each time point relative to the initial absorbance at T=0.
-
Plot the percentage of remaining Thio-NADPH against time to determine the degradation rate.
Visualizations
Caption: Workflow for a Thio-NADPH dependent enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 3. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Slow Reaction Rates with Thio-NADP
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the slow reaction rate of enzymes when using the NADP analog, Thio-NADP. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADP?
This compound, or Thio-Nicotinamide Adenine Dinucleotide Phosphate, is an analog of the naturally occurring coenzyme NADP.[1] In this compound, a sulfur atom replaces the nitrogen atom in the adenine ring.[1] This structural modification can alter its chemical properties, including its redox potential and affinity for enzyme binding sites.[1]
Q2: Why is my enzyme exhibiting a slower reaction rate with this compound compared to NADP?
A slower reaction rate with this compound can stem from several factors:
-
Altered Binding Affinity (Km): The structural difference between this compound and NADP can affect how well the coenzyme fits into the enzyme's active site. This may result in a higher Michaelis constant (Km), indicating weaker binding and consequently a slower reaction rate.
-
Different Redox Potential: this compound possesses a unique redox potential that distinguishes its functionality from NADP.[1] This difference can impact the rate of electron transfer in the enzymatic reaction, potentially leading to a lower turnover number (kcat).
-
Enzyme Specificity: Not all NADP-dependent enzymes are equally efficient with this compound. The enzyme's active site architecture dictates its specificity for the coenzyme analog.
-
Suboptimal Assay Conditions: The optimal conditions (e.g., pH, temperature, buffer composition) for an enzyme using this compound may differ from those established for NADP.
-
Purity of this compound: Contaminants in the this compound preparation can act as inhibitors, slowing down the reaction rate.[2]
Q3: Can this compound have a higher affinity for some enzymes than NADP?
Yes, the modified structure of this compound can, in some cases, lead to a greater affinity for its target enzymes compared to NADP.[1] This makes it a valuable tool for specific enzyme kinetics studies.[1] However, this is not a universal property and is dependent on the specific enzyme.
Q4: How can I determine the kinetic parameters (Km and kcat) of my enzyme with this compound?
You will need to perform a series of enzyme kinetic assays. This involves measuring the initial reaction velocity at various concentrations of this compound while keeping the substrate concentration constant and saturating. The resulting data can be plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to determine the Km and Vmax. The kcat can then be calculated from the Vmax if the enzyme concentration is known.
Troubleshooting Guide for Slow Reaction Rates
This guide provides a systematic approach to identifying and resolving the cause of a slow enzymatic reaction when using this compound.
Step 1: Verify Reagent Quality and Assay Conditions
Issue: The observed reaction rate is significantly lower than expected or non-existent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Purity | 1. Check the purity of your this compound lot. Consider HPLC purification if contamination is suspected.[2] 2. Test a new, high-purity lot of this compound. | A significant increase in reaction rate would suggest the original this compound was contaminated with an inhibitor. |
| This compound Stability | 1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions appropriately (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. | If the reaction rate improves, the previous this compound solution may have degraded. |
| Incorrect Buffer pH | 1. Measure the pH of your buffer at the experimental temperature. 2. Perform the assay across a range of pH values to determine the optimum for your enzyme with this compound. | The reaction rate will be maximal at the optimal pH. |
| Incorrect Temperature | 1. Ensure your incubator or water bath is calibrated and maintaining the correct temperature. 2. Run the assay at different temperatures to find the optimal condition. | The reaction rate will increase with temperature up to an optimum, after which it will decrease due to enzyme denaturation. |
Troubleshooting Workflow: Reagent and Assay Condition Verification
References
Technical Support Center: Purity Analysis of Thio-NADP by HPLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purity analysis of Thio-NADP (Thionicotinamide-adenine dinucleotide phosphate) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is an analogue of Nicotinamide Adenine Dinucleotide Phosphate (NADP+). It is used in enzymatic assays where its reduction to Thio-NADPH can be monitored spectrophotometrically at a different wavelength (around 398 nm) compared to NADPH (340 nm). Purity is critical because impurities, such as degradation products or related nucleotides, can interfere with enzymatic kinetics, lead to inaccurate quantification, and compromise the reliability of experimental results.
Q2: What is the common HPLC method for analyzing this compound purity?
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely used and effective method for separating charged analytes like this compound and its potential impurities on a standard C18 column.[1][2][3] This technique introduces an ion-pairing agent into the mobile phase, which forms a neutral complex with the negatively charged phosphate groups of this compound, allowing for retention and separation on a hydrophobic stationary phase.[2][3]
Q3: How should I prepare this compound samples for HPLC analysis?
-
Dissolution: Carefully dissolve the this compound powder in a suitable buffer or high-purity water. Whenever possible, dissolving the sample in the initial mobile phase is recommended to avoid peak distortion.[4]
-
Concentration: Prepare a stock solution and dilute it to a working concentration within the linear range of your detector (e.g., 10-100 µg/mL).[5]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system tubing.
-
Vials: Transfer the filtered sample into an appropriate HPLC vial.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
To minimize degradation, this compound should be stored tightly stoppered, protected from light, and at low temperatures. For short-term storage, keep it below 5°C. For prolonged storage, temperatures of -20°C or lower are recommended.[6] Moisture can accelerate the reduction in purity.[6] Both the oxidized (NADP+) and reduced (NADPH) forms of related nucleotides are susceptible to degradation in acidic or basic conditions, respectively, and are also sensitive to thermal degradation in solution.[7][8][9]
HPLC Troubleshooting Guide
This section addresses specific chromatographic problems you may encounter.
Peak Shape Issues
Q5: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[10]
-
Cause 1: Secondary Interactions: The negatively charged phosphate groups of this compound can interact with residual, positively charged silanol groups on the silica-based column packing.[11][12]
-
Solution: Use a base-deactivated column or operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[12] However, be mindful of the analyte's stability at low pH.
-
-
Cause 2: Column Contamination/Deterioration: Accumulation of contaminants on the column inlet frit or a void in the packing bed can disrupt the sample path.[4][11]
-
Cause 3: Analyte-Metal Interactions: Phosphorylated compounds like this compound are known to interact with stainless steel components in the HPLC flow path, leading to peak tailing and loss of recovery.[13]
-
Solution: Use a bio-inert or PEEK-lined HPLC system and column to minimize these interactions.[13]
-
Q6: What causes peak fronting?
Peak fronting, where the first half of the peak is sloped, is less common than tailing.
-
Cause 1: Sample Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to be distorted.[4]
Q7: My peaks are broad. What should I do?
Broad peaks can lead to poor resolution and reduced sensitivity.[10]
-
Cause 1: Column Degradation: The efficiency of the column decreases over time.
-
Solution: Replace the column with a new one of the same type.[10]
-
-
Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum.
-
-
Cause 3: Mobile Phase Issues: If the mobile phase viscosity is too high or the flow rate is too low, it can lead to peak broadening.[15][16]
-
Solution: Optimize the flow rate. If possible, increase the column temperature to reduce mobile phase viscosity.[17]
-
Q8: What leads to split peaks?
Split peaks suggest that the sample is encountering two different paths through the column.[10]
-
Cause 1: Partially Clogged Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column.
-
Solution: Filter all samples and mobile phases. Use an in-line filter before the injector and a guard column.[12] Try back-flushing the column or, if possible, replace the inlet frit.
-
-
Cause 2: Column Void: A void or channel may have formed at the head of the column packing bed.[12]
-
Solution: This is often irreversible and requires column replacement.[12]
-
Retention and Baseline Issues
Q9: Why is my retention time shifting?
Inconsistent retention times make peak identification unreliable.
-
Cause 1: Mobile Phase Composition Change: Inaccurate mixing of gradient components, evaporation of volatile solvents, or degradation of mobile phase additives can alter elution strength.[18]
-
Cause 2: Fluctuating Temperature: Changes in column temperature affect retention. A 1°C change can alter retention time by 1-2%.
-
Solution: Use a column oven to maintain a stable temperature.[16]
-
-
Cause 3: Inadequate Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs.
-
Q10: What are "ghost peaks" and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in the chromatogram, often during a gradient run or in a blank injection.[10]
-
Cause 1: Sample Carryover: Residual sample from a previous injection may be lodged in the injector or column.
-
Solution: Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as peaks during a gradient.[4]
-
Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents.[10] Filter all mobile phases.
-
-
Cause 3: Sample Degradation: The sample may be degrading while in the autosampler.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Experimental Protocols & Data
Protocol: Ion-Pair Reversed-Phase HPLC for this compound
This protocol provides a general starting point for method development. Optimization will be required for specific instrumentation and purity requirements.
-
Reagent Preparation:
-
Mobile Phase A: Prepare a 20-50 mM phosphate or ammonium acetate buffer.[5] Add 5-10 mM of an ion-pairing agent like tetrabutylammonium (TBA) hydrogen sulfate. Adjust pH to between 6.0 and 7.0.[2] Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Sample Diluent: Use the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
Sample Preparation:
-
Dissolve this compound standard or sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Vortex to mix thoroughly.
-
Filter the solution using a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient program as defined in Table 1.
-
Monitor the elution at the appropriate wavelength for this compound and potential impurities (e.g., 260 nm for the adenine base and ~398 nm for the thionicotinamide ring).
-
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Data Presentation
Table 1: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, 5 mM TBA-H₂SO₄, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 260 nm & 398 nm |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column contamination | Use base-deactivated column; Use a guard column; Flush column |
| Broad Peaks | Column degradation; High mobile phase viscosity | Replace column; Increase column temperature |
| Split Peaks | Partially blocked frit; Column void | Filter samples/mobile phase; Replace column |
| Shifting RT | Mobile phase changes; Temperature fluctuation | Prepare fresh mobile phase daily; Use a column oven |
| Ghost Peaks | Sample carryover; Contaminated mobile phase | Implement needle wash; Use HPLC-grade solvents |
| High Backpressure | Blockage in column or tubing; Buffer precipitation | Filter samples/mobile phase; Flush system with water |
Visualizations
Caption: Experimental workflow for this compound HPLC purity analysis.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
- 1. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oycus.com [oycus.com]
- 7. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. mastelf.com [mastelf.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. uhplcs.com [uhplcs.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. tajhizshimi.com [tajhizshimi.com]
- 18. jetir.org [jetir.org]
Impact of pH and temperature on Thio-NADP-dependent enzyme activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thio-NADP-dependent enzymes. The information is presented in a direct question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are this compound-dependent enzymes and why are they important?
This compound-dependent enzymes are a class of enzymes that utilize Nicotinamide Adenine Dinucleotide Phosphate (NADP+) as a cofactor, often in conjunction with a thioredoxin system. These enzymes play crucial roles in various cellular processes, including antioxidant defense, biosynthesis of nucleotides and fatty acids, and redox signaling.[1] Their activity is vital for maintaining cellular homeostasis and protecting against oxidative stress.
Q2: How do pH and temperature affect the activity of these enzymes?
Both pH and temperature are critical factors that significantly influence the catalytic activity of this compound-dependent enzymes.[2]
-
pH: Each enzyme has an optimal pH at which it exhibits maximum activity. Deviations from this optimal pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis, and can lead to denaturation at extreme values.[3]
-
Temperature: Enzyme activity generally increases with temperature up to an optimal point, due to increased kinetic energy.[1] However, beyond this optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity.[4]
Q3: What is the general principle behind assaying this compound-dependent enzyme activity?
The most common method for assaying the activity of these enzymes is to monitor the change in absorbance at 340 nm.[5] This is because the reduced form of the cofactor, NADPH, has a distinct absorbance peak at this wavelength, while the oxidized form, NADP+, does not.[5] Therefore, an increase in absorbance at 340 nm is directly proportional to the rate of NADPH production, which reflects the enzyme's activity.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
Q: My enzyme assay shows very low or no activity. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Systematically check the following:
-
Incorrect pH or Temperature: Ensure the assay buffer is at the optimal pH for your specific enzyme and that the reaction is being conducted at its optimal temperature.[2] Even small deviations can lead to a significant loss of activity.[2]
-
Reagent Degradation:
-
NADPH/NADP+: These cofactors can degrade, especially with repeated freeze-thaw cycles. Prepare fresh solutions and store them properly.[6]
-
Enzyme: Improper storage or handling can lead to enzyme denaturation and loss of activity. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Sub-optimal Substrate Concentration: If the substrate concentration is too low, it can be the limiting factor in the reaction. Ensure you are using a substrate concentration at or above the enzyme's Michaelis constant (Km).[6]
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors. Review the literature for known inhibitors of your enzyme.
Issue 2: High Background Signal
Q: I'm observing a high background signal in my negative control (no enzyme). What could be causing this?
A: A high background signal can mask the true enzyme activity. Consider the following causes:
-
Autofluorescence of Samples: Some compounds in your sample may naturally fluoresce at the same wavelengths used for detection, particularly in fluorescence-based assays.[7] Run a control with your sample and all assay components except the enzyme to quantify this.
-
Contaminating Enzymes: The substrate or other reagents may be contaminated with enzymes that can also produce or consume NADPH.
-
Non-enzymatic Reduction of NADP+: Some reducing agents in your sample might be directly reducing NADP+ to NADPH.
Issue 3: Inconsistent or Irreproducible Results
Q: My results are varying significantly between replicates and experiments. How can I improve reproducibility?
A: Inconsistent results are often due to small variations in experimental conditions. To improve reproducibility:
-
Precise Temperature Control: Use a water bath or a temperature-controlled plate reader to maintain a constant temperature throughout the assay.[8]
-
Consistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Homogeneous Reaction Mixture: Ensure all components are thoroughly mixed before starting the measurement.
-
Reagent Stability: Prepare fresh reagents, especially cofactors and substrates, for each experiment to avoid degradation issues.[6]
Data Presentation
The optimal pH and temperature for several common this compound-dependent enzymes are summarized below. Note that these values can vary depending on the organism and specific assay conditions.
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| Thioredoxin Reductase | Thermotoga maritima | 6.5 (for NADPH) | >95 |
| Acinetobacter baumannii | 7.4 | 65 | |
| Isocitrate Dehydrogenase | Escherichia coli | 7.5 | 45 |
| Mycobacterium tuberculosis | 7.5 | Not Specified | |
| Glucose-6-Phosphate Dehydrogenase | Helicobacter pylori | 7.5 | 37 |
| Solanum lycopersicum (Tomato) | 9.0 | 37 |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a general method for determining the optimal pH of a this compound-dependent enzyme using a spectrophotometric assay.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9, glycine-NaOH for pH 9-11). Ensure the ionic strength is consistent across all buffers.
-
Reaction Mixture Preparation: For each pH to be tested, prepare a reaction mixture in a cuvette containing the appropriate buffer, a saturating concentration of the substrate, and NADP+.
-
Temperature Equilibration: Incubate the cuvettes in a spectrophotometer with a temperature-controlled cuvette holder at a constant, optimal temperature for 3-5 minutes.[9]
-
Reaction Initiation: Initiate the reaction by adding a small, fixed amount of the enzyme solution to each cuvette.
-
Data Collection: Immediately start monitoring the increase in absorbance at 340 nm over a set period.
-
Data Analysis: Calculate the initial reaction rate (velocity) for each pH value from the linear portion of the absorbance vs. time graph. Plot the reaction velocity against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol describes a general method for determining the optimal temperature of a this compound-dependent enzyme.
-
Reaction Mixture Preparation: Prepare a master mix of the reaction components (buffer at optimal pH, substrate, NADP+) to ensure consistency.
-
Temperature Gradient: Set up a series of reactions to be run at different temperatures (e.g., in 5 or 10°C increments) using a temperature-controlled spectrophotometer or a series of water baths.[10]
-
Temperature Equilibration: Aliquot the master mix into cuvettes and allow them to equilibrate to the desired temperatures for 3-5 minutes.[9]
-
Reaction Initiation: Start the reaction by adding the enzyme to each cuvette.
-
Data Collection: Monitor the absorbance at 340 nm over time for each temperature.
-
Data Analysis: Calculate the initial reaction rate for each temperature. Plot the reaction velocity against temperature to identify the optimal temperature for enzyme activity.
Visualizations
Caption: Workflow for determining optimal pH and temperature.
Caption: Troubleshooting logic for common enzyme assay issues.
References
- 1. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 2. omicsonline.org [omicsonline.org]
- 3. youtube.com [youtube.com]
- 4. sustainability-directory.com [sustainability-directory.com]
- 5. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. rsc.org [rsc.org]
- 10. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Thio-NADP Fluorescence Measurements
Welcome to the technical support center for Thio-NADP fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound fluorescence measurements in a simple question-and-answer format.
Q1: My blank wells (no enzyme) show a high fluorescence signal. What is the cause?
A1: A high background signal in the absence of enzymatic activity is typically due to autofluorescence. Potential sources include:
-
Assay Components: Some buffers, media components like phenol red and fetal bovine serum (FBS), or even the microplate itself can be fluorescent.[1][2]
-
Test Compounds: If you are screening small molecules, the compounds themselves may be inherently fluorescent at the excitation and emission wavelengths of this compound.
-
Biological Samples: Endogenous molecules within cell lysates or tissue homogenates, such as NADH, collagen, riboflavin, and lipofuscin, can contribute to background fluorescence.[2]
Troubleshooting Steps:
-
Run Controls: Prepare a "no enzyme" control and a "no compound" control to pinpoint the source of the high background.
-
Use Appropriate Plates: For fluorescence assays, use black opaque microplates to minimize background from the plate material.
-
Optimize Media: If working with live cells, consider switching to a phenol red-free medium and reducing the FBS concentration during the assay.[1][2]
-
Check Compound Fluorescence: Run a control with only the test compound in the assay buffer to measure its intrinsic fluorescence.
Q2: The fluorescence signal in my assay is decreasing over time, even in my positive control. What is happening?
A2: A decreasing fluorescence signal can be attributed to photobleaching or quenching.
-
Photobleaching: The fluorescent molecule (this compound) can be irreversibly damaged by prolonged exposure to the excitation light, leading to a loss of fluorescence.
-
Quenching: A component in your assay, such as a test compound, may be absorbing the excitation light or interacting with the excited this compound molecule, causing it to return to the ground state without emitting a photon.
Troubleshooting Steps:
-
Reduce Exposure: Minimize the exposure time of your samples to the excitation light in the plate reader.
-
Run a Quenching Control: Prepare a sample containing this compound and the suspected quenching compound. A decrease in fluorescence compared to a control without the compound indicates quenching.
-
Consider Photostable Alternatives: If photobleaching is a persistent issue, investigate if more photostable fluorescent probes are suitable for your assay.
Q3: I am observing inconsistent results between replicate wells. What are the likely causes?
A3: Inconsistent results often stem from technical errors in assay setup or environmental factors.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense accurate and consistent volumes.
-
Thorough Mixing: Ensure all reagents are completely thawed and mixed before use. Create a master mix for each set of replicates to minimize well-to-well variability.
-
Temperature Control: Maintain a constant and uniform temperature during the incubation steps, as enzymatic reaction rates are temperature-dependent. Avoid stacking plates in the incubator.
-
Avoid Bubbles: Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the light path.
Q4: My assay signal is very low, or I am not seeing any signal at all. What should I check?
A4: A low or absent signal can be due to a variety of factors, from reagent issues to incorrect instrument settings.
Troubleshooting Steps:
-
Reagent Integrity: Verify the expiration dates and proper storage of all reagents, including this compound and the enzyme.
-
Instrument Settings: Confirm that the excitation and emission wavelengths on the plate reader are correctly set for this compound (see data table below).
-
Enzyme Activity: Check the activity of your enzyme with a known positive control substrate if available.
-
Protocol Adherence: Carefully review the experimental protocol to ensure no steps were missed or altered.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound, benchmarked against the well-characterized NADPH.
| Property | This compound (Reduced Form) | NADPH (Reduced Form) | Notes |
| Excitation Maximum (λex) | ~340 nm | ~340 nm | The thio-substitution has a negligible effect on the excitation spectrum. |
| Emission Maximum (λem) | ~460 nm | ~460 nm | The fluorescence emission profiles are nearly identical. |
| Molar Extinction Coefficient (ε) | Not widely reported | 1.8 x 104 M-1cm-1 at 340 nm | |
| Fluorescence Quantum Yield (Φ) | Estimated ~0.021 | 0.021 (in aqueous solution) | The quantum yield of this compound is expected to be very similar to that of NADPH. |
Experimental Protocols
Protocol 1: Control Experiment for Identifying Compound Autofluorescence
-
Preparation: In a 96-well black, clear-bottom plate, prepare the following in triplicate:
-
Blank: Assay buffer only.
-
Compound Control: Assay buffer + test compound at the final assay concentration.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 30 minutes at 37°C).
-
Measurement: Read the fluorescence at the excitation and emission wavelengths used for this compound.
-
Analysis: If the fluorescence of the "Compound Control" wells is significantly higher than the "Blank," the compound is autofluorescent.
Protocol 2: Control Experiment for Identifying Fluorescence Quenching
-
Preparation: In a 96-well black, clear-bottom plate, prepare the following in triplicate:
-
Fluorophore Control: Assay buffer + this compound at a concentration equivalent to that expected at the end of the enzymatic reaction.
-
Quenching Test: Assay buffer + this compound (same concentration as above) + test compound at the final assay concentration.
-
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.
-
Measurement: Read the fluorescence at the appropriate wavelengths.
-
Analysis: If the fluorescence of the "Quenching Test" wells is significantly lower than the "Fluorophore Control," the compound is a quencher.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common interference issues in this compound fluorescence assays.
Caption: Workflow for diagnosing and addressing high background fluorescence.
References
Validation & Comparative
A Comparative Analysis of Enzyme Kinetics: Thio-NADP⁺ vs. NADP⁺
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between enzymes and their cofactors is paramount. This guide provides an objective comparison of the kinetic parameters of enzymes when utilizing the synthetic analog Thio-NADP⁺ versus the natural cofactor NADP⁺, supported by experimental data and detailed methodologies.
This compound⁺, a structural analog of NADP⁺ where a sulfur atom replaces the carbonyl oxygen on the nicotinamide ring, serves as a valuable tool in enzymology. Its altered electronic and steric properties can influence its interaction with the enzyme's active site, providing insights into the catalytic mechanism and cofactor binding.
Quantitative Comparison of Kinetic Parameters
The kinetic behavior of enzymes with this compound⁺ as a cofactor can vary significantly depending on the specific enzyme. A key study on bovine liver glutamate dehydrogenase (GDH) revealed that the apparent Michaelis constant (Kₘ) for this compound⁺ (also referred to as S-NADP⁺) was similar to that of the natural cofactor, NADP⁺. This suggests that the substitution on the nicotinamide ring does not substantially alter the initial binding affinity of the cofactor to GDH.
| Enzyme | Cofactor | Kₘ (µM) | Vₘₐₓ (relative) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Bovine Liver Glutamate Dehydrogenase | NADP⁺ | Similar to this compound⁺ | - | - |
| This compound⁺ | Similar to NADP⁺ | - | - |
Note: Specific numerical values for Kₘ and Vₘₐₓ for the direct comparison in the pivotal study on bovine liver GDH are not available in the public domain abstracts. The table reflects the qualitative statement of similarity in Kₘ values.
Experimental Protocols
The determination of kinetic parameters for enzymes with NADP⁺ and its analogs like this compound⁺ is typically performed using spectrophotometric methods. The general principle involves monitoring the change in absorbance at a specific wavelength that corresponds to the reduction or oxidation of the cofactor.
Spectrophotometric Assay for Glutamate Dehydrogenase (GDH)
This protocol is adapted for comparing the kinetics of GDH with NADP⁺ and this compound⁺.
Materials:
-
Purified Bovine Liver Glutamate Dehydrogenase
-
NADP⁺ solution
-
This compound⁺ solution
-
L-Glutamic acid solution
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm and 400 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and a saturating concentration of L-glutamic acid.
-
Cofactor Addition: For determining the kinetics of NADP⁺, add varying concentrations of NADP⁺ to the reaction mixture. For this compound⁺, use varying concentrations of this compound⁺.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified glutamate dehydrogenase to the reaction mixture.
-
Spectrophotometric Measurement:
-
For reactions with NADP⁺ , monitor the increase in absorbance at 340 nm , which corresponds to the formation of NADPH.
-
For reactions with This compound⁺ , monitor the increase in absorbance at 400 nm , the characteristic absorbance maximum for the reduced form of this compound⁺.
-
-
Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Plot the initial velocities against the corresponding cofactor concentrations. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for each cofactor.
Visualizing the Experimental Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
A Comparative Guide to the Validation of a New Enzyme Assay: Thio-NADP vs. NADP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new enzyme assay utilizing Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP) against the traditional Nicotinamide Adenine Dinucleotide Phosphate (NADP)-based method. The performance of both cofactors is evaluated, with supporting experimental data and detailed methodologies for key experiments.
Executive Summary
The validation of a new enzyme assay often involves assessing novel reagents that may offer advantages over existing ones. This compound, an analog of NADP, presents an alternative for monitoring the activity of NADP-dependent dehydrogenases. The key distinction lies in the spectral properties of their reduced forms, with NADPH absorbing maximally at 340 nm and the reduced form of this compound, Thio-NADPH, exhibiting a maximum absorbance at approximately 398 nm. This shift in absorbance to a longer wavelength can potentially reduce interference from other cellular components that absorb in the UV range, a common challenge in traditional NADP-based assays. Furthermore, this compound may exhibit a higher affinity for certain enzymes, which could translate to enhanced assay sensitivity.[1] This guide focuses on the validation of a Glucose-6-Phosphate Dehydrogenase (G6PDH) assay as a case study to compare the performance of this compound and NADP.
Data Presentation: A Comparative Analysis
While direct, side-by-side kinetic studies for G6PDH with both this compound and NADP are not extensively available in the reviewed literature, we can compile a comparative table based on the known properties of each cofactor.
| Parameter | This compound Assay | NADP Assay | Key Advantages of this compound |
| Reduced Cofactor | Thio-NADPH | NADPH | |
| λmax of Reduced Form | ~398 nm | 340 nm | Measurement at a longer wavelength can minimize interference from cellular components that absorb at 340 nm, potentially leading to a better signal-to-noise ratio. |
| Molar Extinction Coefficient (ε) | 11.7 x 10³ L·mol⁻¹·cm⁻¹ | 6.22 x 10³ L·mol⁻¹·cm⁻¹ | A higher molar extinction coefficient suggests that for the same amount of product formed, the this compound assay would yield a stronger absorbance signal, which could enhance sensitivity. |
| Enzyme Affinity (Km) | Enzyme-dependent; potentially lower (higher affinity) for some enzymes. | Enzyme-dependent | A lower Km could allow for the use of lower cofactor concentrations and may be beneficial for enzymes with a naturally low affinity for NADP. |
| Reaction Velocity (Vmax) | Enzyme-dependent | Enzyme-dependent | To be determined by comparative experiments. |
| Limit of Detection (LOD) | To be determined by comparative experiments. | To be determined by comparative experiments. | The higher molar extinction coefficient and potentially lower background interference could lead to a lower LOD. |
| Signal-to-Noise Ratio | Potentially higher due to measurement at a longer wavelength. | Standard | A higher signal-to-noise ratio would improve the accuracy and precision of the assay. |
Experimental Protocols
To facilitate a direct comparison, detailed methodologies for a Glucose-6-Phosphate Dehydrogenase (G6PDH) assay using both this compound and NADP are provided below.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay Protocol using this compound
Objective: To determine the activity of G6PDH by measuring the rate of Thio-NADPH formation, indicated by the increase in absorbance at 398 nm.
Materials:
-
Tris-HCl buffer (0.1 mol/L, pH 7.5)
-
Glucose-6-Phosphate (G-6-P) solution (20 mmol/L)
-
This compound⁺ solution (0.6 mg/mL)
-
Yeast G6PDH (50 IU/mL)
-
Spectrophotometer capable of reading at 398 nm
-
Cuvettes with a 1 cm light path
Procedure:
-
Reaction Mixture Preparation: In a cuvette, pipette the following reagents:
-
2.65 mL of Tris-HCl buffer
-
0.10 mL of G-6-P solution
-
0.25 mL of this compound⁺ solution
-
-
Initial Absorbance Reading: Mix the contents of the cuvette and measure the initial absorbance at 398 nm (Aa).
-
Enzyme Addition and Reaction Initiation: Add 0.05 mL of G6PDH solution to the cuvette, mix, and immediately start monitoring the absorbance at 398 nm.
-
Absorbance Monitoring: Record the absorbance at 398 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes to obtain the reaction rate.
-
Calculation of Activity: The activity of G6PDH is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of Thio-NADPH (11.7 x 10³ L·mol⁻¹·cm⁻¹).
Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay Protocol using NADP
Objective: To determine the activity of G6PDH by measuring the rate of NADPH formation, indicated by the increase in absorbance at 340 nm.
Materials:
-
Tri-ethanolamine buffer (50 mM, pH 7.6) containing 5 mM EDTA
-
Glucose-6-Phosphate (G-6-P) solution (31 mM)
-
NADP⁺ solution (10 mM)
-
Magnesium Chloride (MgCl₂) solution (0.1 M)
-
Enzyme sample (e.g., red blood cell lysate)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes with a 1 cm light path
Procedure:
-
Reaction Mixture Preparation: In a cuvette, pipette the following reagents:
-
1.0 mL of Tri-ethanolamine buffer
-
100 µL of G-6-P solution
-
100 µL of NADP⁺ solution
-
100 µL of MgCl₂ solution
-
-
Incubation: Incubate the reaction mixture at 37°C for 5 minutes.
-
Enzyme Addition and Reaction Initiation: Add 20 µL of the enzyme sample to the cuvette, mix, and immediately start monitoring the absorbance at 340 nm.
-
Absorbance Monitoring: Record the absorbance at 340 nm at regular intervals (e.g., every minute) for a period of 5-10 minutes.
-
Calculation of Activity: The activity of G6PDH is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹).
Mandatory Visualizations
Signaling Pathway: Pentose Phosphate Pathway
The following diagram illustrates the initial steps of the Pentose Phosphate Pathway, where Glucose-6-Phosphate Dehydrogenase (G6PDH) plays a critical role in the production of NADPH (or Thio-NADPH when this compound is used).
Caption: The role of G6PDH in the Pentose Phosphate Pathway.
Experimental Workflow: Enzyme Assay Validation
This diagram outlines the workflow for validating a new enzyme assay using this compound by comparing it to the established NADP-based method.
Caption: Workflow for comparative validation of this compound and NADP assays.
Logical Relationship: Comparison of this compound and NADP Assays
This diagram illustrates the logical comparison between the two assay methods, highlighting the key differences and potential outcomes.
References
A Comparative Guide to the Cross-Reactivity of NADP-Dependent Enzymes with Thio-NADP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the naturally occurring coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADP) and its analog, Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP), with various NADP-dependent enzymes. While direct comparative kinetic data is limited in publicly available literature, this document summarizes the existing evidence for cross-reactivity and provides the necessary framework for researchers to conduct their own comparative studies.
Introduction to this compound
This compound is a structural analog of NADP where a sulfur atom replaces a nitrogen atom in the nicotinamide ring. This modification alters the molecule's redox potential and spectral properties, making it a valuable tool for studying enzyme mechanisms and for the development of novel enzymatic assays. The reduced form, Thio-NADPH, exhibits a distinct absorbance maximum around 400 nm, shifting it away from the 340 nm peak of NADPH. This shift can be advantageous in assays where interference from other components absorbing at 340 nm is a concern.
Evidence of Cross-Reactivity
While comprehensive quantitative data is scarce, there is clear evidence of cross-reactivity of this compound with at least one key NADP-dependent enzyme. A crystallographic study of NADP-dependent isocitrate dehydrogenase (IDH) involved soaking enzyme crystals with this compound+, strongly indicating that this compound+ can bind to the active site of this enzyme in a manner analogous to NADP+.[1] This suggests that other NADP-dependent enzymes may also exhibit reactivity with this analog.
Quantitative Comparison of Kinetic Parameters
A direct quantitative comparison of the kinetic parameters (Km and Vmax) for NADP-dependent enzymes with NADP versus this compound requires specific experimental data that is not widely available in the reviewed literature. However, to facilitate future comparative studies, the following table summarizes the known kinetic parameters for several key NADP-dependent enzymes with their natural cofactor, NADP. Researchers can use these values as a baseline for comparison when evaluating the performance of this compound.
| Enzyme | Organism/Tissue | Substrate | Km (NADP) (µM) | Vmax (with NADP) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human Placenta | Glucose-6-Phosphate | 20 ± 10 | Not Specified | 1.48 x 107 | [2] |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human Erythrocyte | Glucose-6-Phosphate | 11 | Not Specified | Not Specified | [3] |
| Isocitrate Dehydrogenase (IDH) | Bovine Adrenals | D,L-isocitrate | 3.6 - 9 | Not Specified | Not Specified | [4] |
| Isocitrate Dehydrogenase (IDH) | Marine Plankton | DL-trisodium isocitrate | 22 ± 7 | Not Specified | Not Specified | [5] |
| Glutathione Reductase (GR) | Allochromatium vinosum | Oxidized Glutathione (GSSG) | 309 ± 30 | Not Specified | Not Specified | [6] |
Experimental Protocols
To determine the kinetic parameters of an NADP-dependent enzyme with this compound, a continuous spectrophotometric assay can be employed. The following is a generalized protocol that can be adapted for specific enzymes.
Principle: The enzymatic reaction is monitored by measuring the increase in absorbance at approximately 398 nm, which corresponds to the formation of the reduced Thio-NADPH. The molar extinction coefficient for a related compound, Thio-NADH, at 398 nm is 11,900 L·mol-1·cm-1, and a similar value can be expected for Thio-NADPH.[7][8]
Materials:
-
Purified NADP-dependent enzyme
-
This compound solution
-
Substrate for the enzyme of interest
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Spectrophotometer capable of reading absorbance at ~400 nm
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a series of dilutions of the substrate in the reaction buffer.
-
In a cuvette, combine the reaction buffer, a fixed concentration of this compound, and a specific concentration of the substrate.
-
Equilibrate the mixture to the optimal temperature for the enzyme.
-
Initiate the reaction by adding a small, known amount of the purified enzyme.
-
Immediately begin monitoring the increase in absorbance at ~398 nm over time.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (V0 = ΔAbs / (ε * l) * Δt, where ε is the molar extinction coefficient of Thio-NADPH and l is the path length of the cuvette).
-
Repeat steps 3-7 for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway involving an NADP-dependent enzyme and a typical experimental workflow for kinetic analysis.
Caption: Oxidative phase of the Pentose Phosphate Pathway highlighting G6PD.
Caption: Workflow for determining enzyme kinetics with this compound.
References
- 1. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. oyceu.com [oyceu.com]
- 8. oyceu.com [oyceu.com]
Thio-NADP: A Cautionary Tale in the Study of NAADP-Mediated Calcium Release
For researchers, scientists, and drug development professionals studying intracellular calcium signaling, the selection of appropriate controls is paramount to the integrity of experimental findings. This guide provides a critical comparison of Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP) and its utility as a control for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated calcium release. While initially proposed as a specific antagonist, subsequent research has demonstrated that the inhibitory effects of commercial this compound preparations are largely due to contamination with NAADP itself, rendering it unsuitable as a control.
The Initial Hypothesis: this compound as an NAADP Antagonist
NAADP is a potent second messenger that mobilizes calcium from intracellular stores, primarily acidic organelles like lysosomes.[1][2][3][4] Its signaling pathway is distinct from those of other calcium-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR).[1][2][3][4] The search for specific antagonists to probe the physiological roles of NAADP led to the initial consideration of this compound as a potential candidate.
The Critical Finding: Contamination, Not Antagonism
Careful investigation, however, revealed that the apparent inhibitory action of this compound was an experimental artifact. Studies in sea urchin egg homogenates, a model system for studying NAADP signaling, demonstrated that unpurified this compound indeed caused a partial release of calcium and inhibited subsequent responses to a maximal concentration of NAADP.[1] This observation initially suggested antagonistic properties.
However, purification of the commercial this compound preparation by HPLC eliminated most of its activity.[1] This finding strongly indicated that the calcium-releasing and inhibitory effects were due to a contaminant rather than this compound itself. The leading hypothesis, supported by experimental data, is that commercial this compound is contaminated with small but potent amounts of NAADP.[1][2] This contamination leads to the desensitization of the NAADP receptor, which is then misinterpreted as antagonism.[1][2][5]
Comparative Analysis: Purified vs. Unpurified this compound
The following table summarizes the key experimental findings that debunked the utility of this compound as an NAADP antagonist. The data is primarily drawn from studies on sea urchin egg homogenates.
| Parameter | Unpurified this compound | HPLC-Purified this compound | NADP | Interpretation |
| Ca2+ Release Activity | Activates partial Ca2+ release at 50 µM.[1] | No significant Ca2+ release at 50 µM.[1] | No Ca2+ release. | The Ca2+ releasing activity of unpurified this compound is due to a contaminant. |
| Inhibition of NAADP-induced Ca2+ Release | Totally inhibits subsequent Ca2+ release by a saturating concentration of NAADP.[1] | Inhibition is reduced by approximately 74%.[1] | Exerts a small inhibitory effect at 50 µM.[1] | The strong inhibitory effect of unpurified this compound is primarily due to the contaminant. |
| Inhibition of [32P]NAADP Binding (IC50) | IC50 of 40 µM.[1] | Only 20% inhibition at 50 µM.[1] | Similar weak inhibition to purified this compound.[1] | The contaminant in unpurified this compound competes effectively with NAADP for its binding site. |
| Estimated NAADP Contamination | Approximately 0.012% is sufficient to account for the inhibitory effects.[1] | N/A | N/A | A very small amount of NAADP contamination can lead to significant receptor desensitization. |
Signaling Pathway and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the NAADP signaling pathway and the experimental workflow that revealed the issues with using this compound as a control.
Caption: NAADP signaling pathway leading to calcium release from lysosomes.
Caption: Workflow demonstrating the effect of HPLC purification on this compound activity.
Experimental Protocols
Below is a generalized protocol for assessing the effects of this compound on NAADP-mediated calcium release, based on the methodologies described in the cited literature.
Preparation of Sea Urchin Egg Homogenate
-
Obtain sea urchin eggs and wash them in artificial seawater.
-
Homogenize the eggs in a buffer containing a calcium indicator (e.g., Fluo-3) and an ATP-regenerating system.
-
The homogenate contains microsomes and other organelles that can sequester and release calcium.
HPLC Purification of this compound
-
Dissolve commercial this compound in the appropriate mobile phase.
-
Inject the solution into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., anion exchange).
-
Collect the fractions corresponding to the this compound peak, as determined by UV absorbance.
-
Lyophilize the purified fractions to obtain pure this compound.
Calcium Release Assay
-
Add a sample of the sea urchin egg homogenate to a cuvette in a fluorometer.
-
Allow the homogenate to actively sequester calcium, observed as a decrease in fluorescence, until a stable baseline is achieved.
-
Add the test compound (unpurified this compound, purified this compound, or NAADP) to the cuvette.
-
Record the change in fluorescence, which corresponds to the release of calcium into the cytoplasm.
-
To test for inhibition, first add a sub-maximal concentration of the test compound (e.g., 50 µM unpurified or purified this compound), and after the response, add a saturating concentration of NAADP (e.g., 50 nM) to observe any desensitization or inhibition.
[32P]NAADP Binding Assay
-
Prepare microsomes from sea urchin eggs.
-
Incubate the microsomes with [32P]NAADP (a radiolabeled form of NAADP) in the presence of varying concentrations of a competing compound (unpurified this compound, purified this compound, or unlabeled NAADP).
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters to determine the extent of binding and calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
Conclusion and Recommendations
The evidence strongly indicates that this compound is not a specific antagonist of NAADP and should not be used as a control in studies of NAADP-mediated calcium release.[1][2][6] Its inhibitory effects are an artifact of contamination with NAADP, which causes homologous desensitization of the NAADP receptor.[1][7]
For researchers investigating the NAADP signaling pathway, it is crucial to:
-
Be aware of the potential for NAADP contamination in related nucleotide preparations.
-
Utilize highly purified reagents.
-
Employ more specific and validated NAADP antagonists, such as BZ194, for mechanistic studies.[2][8][9]
By understanding the limitations of compounds like this compound, the scientific community can ensure the generation of accurate and reproducible data in the complex field of calcium signaling.
References
- 1. This compound is not an antagonist of NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 4. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Inactivation of Ca Release by NAADP(*) | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Signalling Triggered by NAADP in T Cells Determines Cell Shape and Motility During Immune Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium signaling and arrhythmias in the heart evoked by β-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thio-NADP from Different Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thio-NADP (Thionicotinamide Adenine Dinucleotide Phosphate) from various commercial suppliers. The quality and performance of this compound are critical for reliable and reproducible results in enzymatic assays, high-throughput screening, and diagnostic applications. This document outlines key performance indicators, presents a summary of hypothetical comparative data, and provides detailed experimental protocols for in-house validation.
Data Presentation: Comparative Analysis of this compound
The following table summarizes the performance of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) based on key quality attributes. This data is representative of what may be observed during a head-to-head comparison and should be verified by internal testing.
| Feature | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC-UV at 398 nm) | ≥95% | ≥93% | ≥96% |
| Enzymatic Activity (with G6PDH) | |||
| Apparent Km (µM) | 15 | 20 | 12 |
| Vmax (µmol/min/mg enzyme) | 150 | 135 | 160 |
| Moisture Content | <5% | <6% | <4% |
| Stability (Accelerated Study at 37°C for 2 weeks) | >98% remaining purity | >95% remaining purity | >99% remaining purity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to conduct their own comparative analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of this compound and can be used to detect and quantify impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
This compound samples from each supplier
-
Reference standard of this compound (if available)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound from each supplier in purified water.
-
Set up the HPLC system with the following conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 398 nm
-
Injection volume: 10 µL
-
Gradient: 0-10 min, 5% B; 10-25 min, 5-30% B; 25-30 min, 30% B; 30-35 min, 30-5% B; 35-40 min, 5% B.
-
-
Inject the prepared samples and the reference standard.
-
Integrate the peak areas from the chromatograms.
-
Calculate the purity of each sample by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.
Functional Activity Assay using Glucose-6-Phosphate Dehydrogenase (G6PDH)
This enzymatic assay determines the functional activity of this compound by measuring its ability to act as a cofactor for G6PDH.[1][2][3][4][5]
Reagents:
-
Tris-HCl buffer (0.1 M, pH 7.5)[1]
-
Glucose-6-phosphate (G6P) solution (20 mM)[1]
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (50 IU/mL)[1]
-
This compound solutions of varying concentrations (e.g., 0-200 µM) from each supplier
-
Spectrophotometer capable of reading at 398 nm
Procedure:
-
In a cuvette, mix 2.65 mL of Tris-HCl buffer, 0.10 mL of G6P solution, and 0.25 mL of the this compound solution.[1]
-
Measure the initial absorbance at 398 nm.
-
Initiate the reaction by adding 0.05 mL of the G6PDH solution.[1]
-
Monitor the increase in absorbance at 398 nm for 5 minutes, taking readings every 30 seconds. The molar extinction coefficient of Thio-NADPH at 398 nm is 11.7 x 10³ L·mol⁻¹·cm⁻¹.[1]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for each concentration of this compound from each supplier.
-
Determine the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the initial velocities against the this compound concentrations and fitting the data to the Michaelis-Menten equation.
Accelerated Stability Study
This study evaluates the stability of this compound from different suppliers under stressed conditions to predict its shelf-life.[6][7]
Procedure:
-
Prepare aliquots of solid this compound from each supplier in sealed, light-protected vials.
-
Store the vials at an elevated temperature (e.g., 37°C) for a defined period (e.g., 2, 4, and 8 weeks).
-
At each time point, remove a set of vials for analysis.
-
Allow the samples to return to room temperature.
-
Determine the purity of each sample using the HPLC method described in Protocol 1.
-
Compare the purity of the stored samples to that of a control sample stored at the recommended storage temperature (e.g., -20°C).
-
Plot the percentage of remaining purity against time for each supplier to assess the degradation rate.
Mandatory Visualization
References
- 1. oycus.com [oycus.com]
- 2. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Validating the Specificity of a Novel Thio-NADP-dependent Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel enzyme presents a critical need to thoroughly characterize its function and specificity. This guide provides a framework for validating a new Thio-NADP-dependent enzyme by comparing its performance against established alternatives. We present key experimental data, detailed protocols for crucial assays, and visual representations of relevant pathways and workflows to aid in this endeavor.
Data Presentation: Comparative Kinetic Analysis
To objectively assess the specificity of a novel this compound-dependent enzyme, a direct comparison of its kinetic parameters with those of well-characterized enzymes is essential. Here, we compare a hypothetical novel this compound-dependent glutathione reductase from Allochromatium vinosum with two established disulfide reductases: Escherichia coli Glutathione Reductase and Human Thioredoxin Reductase 1.
Table 1: Substrate Specificity and Catalytic Efficiency
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Novel A. vinosum Glutathione Reductase | GSSG (with NADH) | 33 | 5.34 | 1.62 x 105 |
| GSSG (with NADPH) | 309 | 33.23 | 1.08 x 105 | |
| E. coli Glutathione Reductase | GSSG (with NADPH) | 3-6[1][2] | - | - |
| Human Thioredoxin Reductase 1 | Thioredoxin | 1.5 - 3.0 | - | - |
| H2O2 | - | 100 min-1[3] | - |
Table 2: Cofactor Specificity
| Enzyme | Cofactor | Km (µM) |
| Novel A. vinosum Glutathione Reductase | NADH | 26 |
| NADPH | 309 | |
| E. coli Glutathione Reductase | NADPH | 3-6[1][2] |
| NADH | ~400[1][2] | |
| Human Thioredoxin Reductase 1 | NADPH | ~5 |
Table 3: Inhibitor Specificity
| Enzyme | Inhibitor | IC50 |
| Novel A. vinosum Glutathione Reductase | Hypothetical Inhibitor A | Value |
| Hypothetical Inhibitor B | Value | |
| E. coli Glutathione Reductase | Gold Compounds | Varies |
| Fluoronaphthoquinones | Varies | |
| Human Thioredoxin Reductase 1 | Chaetocin | ~4.6 µM (as a competitive substrate)[4] |
| Auranofin | Varies |
(Note: IC50 values are highly dependent on assay conditions. The values for the novel enzyme are placeholders to illustrate the data structure.)
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for the key experiments cited in the data tables.
Protocol 1: Determination of Michaelis-Menten Constants (Km and kcat)
This protocol outlines the steps to determine the kinetic parameters of the novel enzyme with its putative substrates and cofactors.
Materials:
-
Purified novel this compound-dependent enzyme
-
Substrates (e.g., oxidized glutathione (GSSG), a panel of other disulfide-containing molecules)
-
Cofactors (NADPH and NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for at least the initial 1-2 minutes.
-
Substrate and Cofactor Preparation: Prepare a series of dilutions for each substrate and cofactor in assay buffer. For Km determination of a substrate, the cofactor concentration should be saturating (typically 5-10 times the Km of the cofactor). Conversely, for cofactor Km determination, the substrate concentration should be saturating.
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the fixed, saturating concentration of the cofactor (for substrate kinetics) or substrate (for cofactor kinetics).
-
Add the varying concentrations of the substrate or cofactor to be tested.
-
Initiate the reaction by adding a small, fixed volume of the diluted enzyme. The final reaction volume is typically 200 µL for a microplate assay.
-
-
Data Acquisition: Immediately after adding the enzyme, monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+. Record the absorbance every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V0) for each substrate/cofactor concentration from the linear portion of the absorbance vs. time plot. The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1).[5]
-
Plot the initial velocities against the substrate/cofactor concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.[6]
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.[3]
-
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is designed to identify potential inhibitors and quantify their potency.
Materials:
-
Purified novel this compound-dependent enzyme
-
Substrate (at a concentration near its Km)
-
Cofactor (at a saturating concentration)
-
Library of potential inhibitor compounds
-
Assay Buffer
-
Spectrophotometer or microplate reader
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a dilution series for each potential inhibitor compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the desired concentration of the inhibitor. Include a "no inhibitor" control (solvent only) and a "no enzyme" control (for background subtraction).
-
Add the purified enzyme and pre-incubate with the inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).[1][7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of the substrate and cofactor.
-
Immediately monitor the reaction rate by measuring the change in absorbance at 340 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, 4PL) using non-linear regression to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[2]
-
Mandatory Visualization
Signaling Pathway: The Thioredoxin System
The following diagram illustrates the general mechanism of the thioredoxin system, a key pathway for disulfide reduction in many organisms and a relevant comparison for a novel this compound-dependent disulfide reductase.
References
- 1. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Exploring the Potential of Glutathione Reductase Overexpression to Improve Tellurium Nanoparticle Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Thio-NADP: A Viable Alternative to NADP in Enzymatic Assays? A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of coenzyme in enzymatic assays is critical for generating accurate and reliable data. Nicotinamide adenine dinucleotide phosphate (NADP) is a ubiquitous coenzyme in cellular metabolism, participating in numerous anabolic and redox reactions. Its analog, thionicotinamide adenine dinucleotide phosphate (Thio-NADP), presents an alternative with unique properties. This guide provides a comprehensive comparison of this compound and NADP, evaluating their suitability as substitutes in enzymatic assays, supported by available data and detailed experimental protocols.
Unveiling the Molecular Differences and Their Implications
NADP is a dinucleotide composed of an adenine moiety and a nicotinamide moiety, linked by a pyrophosphate bridge, with a phosphate group at the 2' position of the ribose attached to the adenine.[1] In its oxidized form (NADP+), it accepts a hydride ion to become reduced NADPH, which exhibits a characteristic absorbance maximum at 340 nm. This spectral property is the cornerstone of countless enzymatic assays that monitor the progress of NADP+-dependent dehydrogenases.
This compound is a structural analog of NADP where the carboxamide group on the nicotinamide ring is replaced by a carbothioamide group (a sulfur atom replaces the oxygen atom).[2] This seemingly minor alteration has a significant impact on the molecule's spectral properties. The reduced form, Thio-NADPH, displays a distinct absorbance maximum shifted to approximately 400-405 nm.[3] This spectral shift is a key advantage of this compound, as it allows for the measurement of NADP+-dependent enzyme activity without interference from any concomitant reduction of NAD+ to NADH, which also absorbs at 340 nm.
Performance in Enzymatic Assays: A Head-to-Head Comparison
While the unique spectral properties of this compound are advantageous, its suitability as a universal substitute for NADP depends on its interaction with various enzymes. An ideal substitute should exhibit comparable or even superior kinetic parameters (Km and Vmax) with the enzyme of interest.
To provide a clearer picture, the following table summarizes the known kinetic parameters for NADP with common dehydrogenases. The corresponding data for this compound remains largely unpublished in a comparative context and represents a significant data gap in the field.
Table 1: Comparison of Kinetic Parameters (Km and Vmax) for NADP and this compound with Various Dehydrogenases
| Enzyme | Organism/Source | Coenzyme | Km (µM) | Vmax (Relative Units or µmol/min/mg) | Reference |
| Glucose-6-Phosphate Dehydrogenase | Human Erythrocytes | NADP | 11 | Not specified | [6] |
| This compound | Data not available | Data not available | |||
| Isocitrate Dehydrogenase | Bovine Adrenals | NADP | 3.6 - 9 | Not specified | [7] |
| This compound | Data not available | Data not available | |||
| Malate Dehydrogenase | General | NADP | Varies | Varies | [8] |
| This compound | Data not available | Data not available |
Researchers are strongly encouraged to determine the kinetic parameters of this compound for their specific enzyme and assay conditions empirically.
Experimental Protocols for Comparative Analysis
To determine the suitability of this compound as a substitute for NADP in a specific enzymatic assay, a direct comparison of their performance is essential. Below is a detailed protocol for a typical spectrophotometric assay to determine the kinetic parameters (Km and Vmax) for an NADP-dependent dehydrogenase using both coenzymes.
General Protocol for Comparing NADP and this compound in a Dehydrogenase Assay
1. Reagent Preparation:
-
Buffer: Prepare an appropriate buffer solution at the optimal pH for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Prepare a concentrated stock solution of the specific substrate for the dehydrogenase (e.g., 100 mM glucose-6-phosphate for G6PD).
-
Coenzyme Stock Solutions:
-
NADP Stock: Prepare a 10 mM stock solution of NADP+ in the assay buffer.
-
This compound Stock: Prepare a 10 mM stock solution of this compound+ in the assay buffer.
-
-
Enzyme Solution: Prepare a stock solution of the purified dehydrogenase at a suitable concentration in a buffer that ensures its stability.
2. Assay Procedure:
-
Reaction Mixture Preparation: In separate series of microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing the assay buffer and a range of substrate concentrations.
-
Coenzyme Addition: To one series of reaction mixtures, add NADP+ to a final concentration that is saturating (typically 5-10 times the expected Km). To the other series, add this compound+ to the same final concentration.
-
Enzyme-Initiated Reaction: Equilibrate the reaction mixtures at the optimal temperature for the enzyme. Initiate the reaction by adding a small, fixed amount of the enzyme solution to each reaction mixture.
-
Spectrophotometric Measurement:
-
For reactions with NADP , immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
For reactions with This compound , immediately measure the increase in absorbance at 400 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
To calculate Vmax from the rate of change in absorbance (ΔAbs/min), the molar extinction coefficient of the reduced coenzyme is required. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[9] The molar extinction coefficient for Thio-NADPH at 398 nm is approximately 11,900 M⁻¹cm⁻¹.[4]
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each coenzyme. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for a linear representation of the data.
-
3. Workflow Diagram:
Signaling Pathways and Logical Relationships
The choice between NADP and this compound can be visualized as a decision point in the experimental design process, with the final output being the comparative kinetic data.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and Thermostability of NADP-Isocitrate Dehydrogenase from Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP2001526528A - Use of NADPH and NADH analogs in measuring enzyme activity and metabolites - Google Patents [patents.google.com]
- 7. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Thio-NADP Assay Results with In Vivo Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Thio-NADP assay with alternative in vivo methods for measuring nicotinamide adenine dinucleotide phosphate (NADPH) levels. Understanding the correlation between in vitro assay results and in vivo findings is crucial for translating preclinical research into clinical applications. This document outlines the principles of these methods, presents comparative data, and provides detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to NADPH and its Importance
Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical cofactor in a vast array of cellular processes. It serves as the primary reducing equivalent for anabolic pathways, including the synthesis of fatty acids and nucleotides. Furthermore, NADPH plays a pivotal role in antioxidant defense by regenerating reduced glutathione, a key molecule in combating oxidative stress. Given its central role in cellular metabolism and redox homeostasis, alterations in NADPH levels or the NADPH/NADP+ ratio have been implicated in numerous pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.
The this compound Assay: An In Vitro Enzymatic Approach
The this compound assay is a highly sensitive in vitro method for the quantification of NADP+ and NADPH. It is a type of enzymatic cycling assay that utilizes a thionicotinamide analog of NADP+ (this compound+). The principle of the assay involves the reduction of this compound+ to Thio-NADPH by an NADPH-dependent enzyme. The resulting Thio-NADPH has a distinct absorbance maximum, typically around 400-405 nm, which allows for its spectrophotometric quantification without interference from the native NADH or NADPH.[1][2][3]
The enzymatic cycling nature of the assay provides significant signal amplification, enabling the detection of picomolar concentrations of NADP+/NADPH.[4] This high sensitivity makes it a valuable tool for measuring NADPH levels in cell and tissue lysates.
Logical Workflow of a this compound Enzymatic Cycling Assay
Caption: Workflow of a this compound enzymatic cycling assay.
In Vivo Methods for NADPH Measurement
While in vitro assays provide valuable quantitative data from tissue and cell lysates, they do not capture the dynamic changes of NADPH in living cells and organisms. Several advanced techniques have been developed for real-time, in vivo monitoring of NADPH.
Genetically Encoded Fluorescent Biosensors
Genetically encoded fluorescent biosensors, such as iNap, are powerful tools for the non-invasive, real-time visualization of NADPH dynamics in living cells and organisms.[5][6] These sensors consist of a fluorescent protein coupled to an NADPH-binding domain. Upon binding to NADPH, the sensor undergoes a conformational change that alters its fluorescent properties, allowing for ratiometric imaging of NADPH levels. These biosensors can be targeted to specific subcellular compartments, providing insights into the spatial regulation of NADPH metabolism.
Fluorescence Lifetime Imaging (FLIM)
Fluorescence Lifetime Imaging (FLIM) is another optical technique that can distinguish between the reduced forms of NAD (NADH) and NADP (NADPH) in living cells based on their different fluorescence lifetimes when bound to enzymes.[7][8] This method provides quantitative information about the relative contributions of NADH and NADPH to the total autofluorescence signal, offering a powerful tool to study metabolic shifts in real-time.
Comparison of In Vitro and In Vivo Methods
The choice between an in vitro this compound assay and in vivo methods depends on the specific research question. The following table summarizes the key characteristics of each approach.
| Feature | This compound Assay (In Vitro) | Genetically Encoded Biosensors (In Vivo) | Fluorescence Lifetime Imaging (FLIM) (In Vivo) |
| Principle | Enzymatic cycling with a this compound analog, measured by spectrophotometry. | FRET-based sensor that changes fluorescence upon NADPH binding. | Measures the fluorescence decay rate of endogenous NADH and NADPH. |
| Sample Type | Cell or tissue lysates. | Live cells, tissues, or whole organisms. | Live cells, tissues, or whole organisms. |
| Measurement | Absolute quantification of total NADP+ and NADPH. | Ratiometric measurement of relative NADPH changes. | Relative quantification of bound and free NADH and NADPH. |
| Temporal Resolution | Static (endpoint measurement). | High (seconds to minutes). | High (seconds to minutes). |
| Spatial Resolution | None (bulk measurement). | High (subcellular). | High (subcellular). |
| Advantages | High sensitivity, high throughput, cost-effective. | Non-invasive, real-time monitoring, subcellular resolution. | Label-free, provides information on protein-bound and free cofactors. |
| Limitations | Destructive, loses spatial and temporal information, potential for artifacts during sample preparation. | Requires genetic modification, potential for artifacts from sensor expression, pH sensitivity. | Complex data analysis, requires specialized equipment, lower throughput. |
Correlating In Vitro and In Vivo Findings: A Critical Perspective
Direct correlation between NADPH levels measured by in vitro assays and in vivo methods can be challenging. Studies have shown discrepancies between the NADPH/NADP+ ratios measured in cell lysates compared to those observed in living cells using biosensors.[9] These differences can arise from several factors:
-
Sample Preparation: The extraction procedures for in vitro assays can lead to the oxidation of NADPH, resulting in an underestimation of its concentration.
-
Compartmentalization: In vitro assays measure the total cellular pool of NADPH, while in vivo methods can reveal differences in NADPH levels within specific subcellular compartments like the mitochondria and cytosol.
-
Dynamic Changes: In vivo methods can capture rapid, transient changes in NADPH levels in response to stimuli, which are often missed in endpoint in vitro assays.
Despite these challenges, this compound assays remain a valuable tool for validating findings from in vivo studies and for high-throughput screening of compounds that modulate NADPH metabolism. For a robust understanding of NADPH dynamics, a combination of both in vitro and in vivo approaches is often recommended.
Experimental Protocols
Protocol 1: this compound Enzymatic Cycling Assay for Tissue Homogenates
1. Sample Preparation: a. Homogenize 10-20 mg of frozen tissue in 200 µL of ice-cold extraction buffer (e.g., 0.5 M perchloric acid). b. Centrifuge at 15,000 x g for 10 minutes at 4°C. c. Neutralize the supernatant with a solution of 3 M KOH, 0.5 M MOPS. d. Centrifuge to remove the precipitate and collect the supernatant for the assay. e. To measure NADP+ and NADPH separately, two parallel extractions are required. For NADPH, use an alkaline extraction buffer and heat the sample to degrade NADP+. For NADP+, use an acidic extraction buffer to degrade NADPH.
2. Assay Procedure: a. Prepare a reaction mixture containing glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and this compound+ in a suitable buffer (e.g., Tris-HCl, pH 8.0). b. Add the prepared sample to the reaction mixture in a 96-well plate. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). d. Measure the absorbance at approximately 405 nm using a microplate reader. e. Prepare a standard curve using known concentrations of Thio-NADPH to quantify the amount of NADP+/NADPH in the samples.
Protocol 2: In Vivo NADPH Imaging using a Genetically Encoded Biosensor
1. Cell Culture and Transfection: a. Culture cells of interest in an appropriate medium. b. Transfect the cells with a plasmid encoding the iNap biosensor using a suitable transfection reagent. c. Allow 24-48 hours for sensor expression.
2. Live-Cell Imaging: a. Plate the transfected cells in a glass-bottom dish suitable for microscopy. b. Mount the dish on a fluorescence microscope equipped with the appropriate filter sets for the biosensor (e.g., excitation at ~420 nm and ~485 nm, and emission at ~520 nm for ratiometric sensors). c. Acquire images at different time points before and after the addition of a stimulus of interest.
3. Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each cell at each time point. b. Normalize the ratio data to the baseline to visualize the relative changes in NADPH levels.
Signaling Pathway Involving NADPH
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separating NADH and NADPH fluorescence in live cells and tissues using FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semisynthetic biosensors for mapping cellular concentrations of nicotinamide adenine dinucleotides | eLife [elifesciences.org]
Thio-NADP: A Superior Analog for Enzymatic Assays and Mechanistic Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the choice of reagents can profoundly influence the accuracy and efficiency of experimental outcomes. Nicotinamide adenine dinucleotide phosphate (NADP⁺) and its reduced form, NADPH, are pivotal coenzymes in a vast array of enzymatic reactions, including those in critical metabolic and signaling pathways. While NADP⁺ is the natural coenzyme for many dehydrogenases, its analogs are often employed to overcome experimental limitations. Among these, Thio-NADP, a sulfur-substituted analog of NADP⁺, presents a compelling case for its superiority in specific applications, offering enhanced affinity, stability, and unique spectral properties. This guide provides a comprehensive comparison of this compound with other NADP⁺ analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies.
Enhanced Biochemical Properties of this compound
This compound distinguishes itself from other NADP⁺ analogs through a key structural modification: the substitution of the exocyclic amino group on the adenine ring with a thiol group. This seemingly subtle change confers several advantageous properties.
Increased Affinity and Stability: The sulfur substitution in this compound can lead to a greater affinity for the active sites of certain enzymes compared to the natural coenzyme.[1] This enhanced binding can be particularly beneficial in assays where the enzyme has a low affinity for NADP⁺ or when working with low enzyme concentrations. Furthermore, the thio-group can impart increased resistance to enzymatic degradation by cellular nucleotidases, leading to greater stability in crude cell lysates or during prolonged incubation periods.[1]
Unique Spectral Properties: A significant advantage of this compound is the distinct absorbance spectrum of its reduced form, Thio-NADPH. While NADPH has a characteristic absorbance maximum at 340 nm, Thio-NADPH exhibits a peak at approximately 398 nm. This spectral shift is highly advantageous as it moves the measurement wavelength away from the absorbance of many common biological molecules, such as NADH, thereby reducing background interference and improving the signal-to-noise ratio in spectrophotometric assays.
Performance Comparison: this compound vs. Other NADP⁺ Analogs
The selection of an appropriate NADP⁺ analog is contingent on the specific enzyme and the experimental objectives. While this compound offers distinct advantages, other analogs such as 3-acetylpyridine adenine dinucleotide phosphate (APADP⁺) and nicotinamide hypoxanthine dinucleotide phosphate (NHDP⁺) also find utility in various applications.
Kinetic Parameters: The performance of NADP⁺ analogs can be quantitatively assessed by comparing their kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), with a given enzyme. The following table summarizes available kinetic data for various NADP⁺ analogs with Glucose-6-Phosphate Dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway.
| Coenzyme/Analog | Enzyme Source | Kₘ (µM) | Vₘₐₓ (relative to NADP⁺) | Reference |
| NADP⁺ | Saccharomyces cerevisiae | 20 - 30 | 100% | [1][2] |
| This compound | Not available for G6PD | Data not available | Reportedly lower for Isocitrate Dehydrogenase | |
| 3-Acetylpyridine Adenine Dinucleotide Phosphate (APADP⁺) | Not available for G6PD | Data not available | Data not available | |
| Nicotinamide Hypoxanthine Dinucleotide Phosphate (NHDP⁺) | Not available for G6PD | Data not available | Data not available |
Note: While direct comparative kinetic data for this compound and other analogs with G6PD is limited in the readily available literature, qualitative reports suggest that this compound can exhibit a lower maximal velocity with some enzymes, such as isocitrate dehydrogenase, when compared to NADP⁺ and APADP⁺. This suggests that while this compound may have a higher affinity (lower Kₘ), the catalytic turnover rate might be reduced. Researchers are encouraged to perform initial kinetic characterizations for their specific enzyme of interest.
Experimental Protocols
The following is a detailed protocol for a continuous spectrophotometric assay of Glucose-6-Phosphate Dehydrogenase (G6PD) activity, which can be adapted for use with this compound.
Assay for G6PD Activity using this compound
Principle: The activity of G6PD is determined by monitoring the rate of reduction of this compound to Thio-NADPH, which is measured by the increase in absorbance at 398 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Glucose-6-phosphate (G6P) solution (10 mM)
-
This compound solution (10 mM)
-
Purified G6PD enzyme
-
UV-Vis spectrophotometer capable of reading at 398 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
850 µl of 100 mM Tris-HCl, pH 8.0
-
100 µl of 10 mM MgCl₂
-
20 µl of 10 mM G6P
-
20 µl of 10 mM this compound
-
-
Equilibration: Mix the contents of the cuvette gently by inversion and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding 10 µl of a suitably diluted G6PD enzyme solution to the cuvette.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 398 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 15 or 30 seconds).
-
Calculation of Enzyme Activity:
-
Determine the linear rate of change in absorbance per minute (ΔA₃₉₈/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA₃₉₈/min * Total reaction volume (ml)) / (ε * Path length (cm) * Enzyme volume (ml)) Where ε (molar extinction coefficient) for Thio-NADPH at 398 nm is approximately 11,900 M⁻¹cm⁻¹.
-
Visualizing the Role of NADP⁺/NADPH in Cellular Pathways
To contextualize the importance of NADP⁺ and its analogs, it is crucial to understand their roles in cellular metabolism and signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways where NADP⁺/NADPH is a central player.
The pentose phosphate pathway is a fundamental metabolic route that generates NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. The initial, rate-limiting step, catalyzed by G6PD, is a primary site of NADP⁺ reduction.
References
Characterizing the differences in binding affinity: Thio-NADP vs NADP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of Thio-nicotinamide adenine dinucleotide phosphate (Thio-NADP) and its parent molecule, nicotinamide adenine dinucleotide phosphate (NADP), to various enzymes. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and workflows to support research and development in enzymology and drug discovery.
Introduction to this compound and NADP
Nicotinamide adenine dinucleotide phosphate (NADP) is a crucial coenzyme in all forms of cellular life, acting as a reducing agent (in its reduced form, NADPH) in a myriad of anabolic reactions, including lipid and nucleic acid synthesis.[1] this compound is a synthetic analog of NADP in which a sulfur atom replaces the nitrogen atom in the nicotinamide ring.[2] This structural modification can alter the molecule's interaction with NADP-dependent enzymes, potentially leading to differences in binding affinity and catalytic activity.[2] Understanding these differences is critical for the design of enzyme inhibitors, the development of novel therapeutic agents, and for elucidating enzyme mechanisms.[2]
Quantitative Comparison of Binding Affinities
Direct comparative studies on the binding affinities of this compound and NADP to a wide range of enzymes are limited in publicly available literature. However, data for individual interactions provide valuable insights. The following table summarizes key binding and kinetic parameters for both molecules with several dehydrogenases.
| Enzyme | Organism | Ligand | Parameter | Value (µM) | Notes |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human | This compound | Ki | 1 | This compound acts as an inhibitor. A lower Ki value generally indicates a higher binding affinity. |
| Human | NADP | Km | 7.1 | The Km value reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km can suggest a higher affinity of the enzyme for its substrate. | |
| Isocitrate Dehydrogenase | Bovine Adrenals | NADP | Km | 3.6 - 9 | The range reflects potential variability in experimental conditions or the presence of different isozymes. |
| Marine Plankton | NADP | Km | 22 ± 7 | ||
| NADP-Malic Enzyme | Arabidopsis thaliana | NADP | Km | 20 - 70 | Values vary between different isoforms (NADP-ME2, -ME3, -ME4). |
Note on Comparing K_i and K_m: It is important to interpret the comparison between the inhibition constant (K_i) of this compound and the Michaelis constant (K_m) of NADP for Glucose-6-Phosphate Dehydrogenase with care. While not a direct comparison of the same parameter, the significantly lower K_i value for this compound (1 µM) compared to the K_m of NADP (7.1 µM) strongly suggests that this compound has a higher affinity for the active site of G6PD. K_i represents the dissociation constant of the inhibitor from the enzyme, with a lower value indicating tighter binding. K_m, while not a direct measure of affinity, is often used as an indicator, with a lower K_m suggesting a better fit between the enzyme and its substrate.
Experimental Protocols
The determination of binding affinities and kinetic parameters such as K_d, K_m, and K_i is fundamental to characterizing the interaction between a ligand and a protein. Below are detailed methodologies for key experiments commonly employed for this purpose.
Enzyme Kinetics Assay for K_m and K_i Determination
Enzyme kinetic studies are performed to determine the Michaelis constant (K_m) of a substrate and the inhibition constant (K_i) of an inhibitor.
Objective: To measure the rate of an enzyme-catalyzed reaction at varying substrate and inhibitor concentrations to calculate K_m and K_i.
Materials:
-
Purified enzyme of interest (e.g., Glucose-6-Phosphate Dehydrogenase)
-
Substrate (e.g., Glucose-6-Phosphate)
-
Coenzyme (NADP) or inhibitor (this compound) at various concentrations
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer capable of measuring absorbance at 340 nm (for monitoring NADPH formation)
-
Cuvettes or 96-well microplates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, NADP, and this compound in the appropriate reaction buffer.
-
Assay Setup for K_m:
-
In a series of cuvettes or wells, add a fixed concentration of the enzyme and varying concentrations of the substrate (e.g., from 0.1 to 10 times the expected K_m).
-
Add a saturating concentration of NADP.
-
Initiate the reaction by adding the final component (either enzyme or substrate).
-
-
Assay Setup for K_i:
-
Use a substrate concentration close to the determined K_m value.
-
In a series of cuvettes or wells, add the enzyme, substrate, and varying concentrations of the inhibitor (this compound).
-
Add a fixed concentration of NADP.
-
Initiate the reaction.
-
-
Data Acquisition: Immediately after initiating the reaction, monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADPH. The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Data Analysis:
-
For K_m: Plot the initial velocities (v₀) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine V_max and K_m. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear representation.
-
For K_i: Plot the initial velocities (v₀) against the inhibitor concentrations. The type of inhibition (competitive, non-competitive, etc.) can be determined from Lineweaver-Burk plots in the presence of different inhibitor concentrations. The K_i value can be calculated from the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, provided the mechanism of inhibition and the K_m of the substrate are known.
-
Isothermal Titration Calorimetry (ITC) for K_d Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To directly measure the thermodynamic parameters of the binding between an enzyme and its ligand (NADP or this compound).
Materials:
-
Purified enzyme
-
Ligand (NADP or this compound)
-
ITC instrument
-
Degassing station
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the enzyme and the ligand against the same buffer to minimize heat of dilution effects.
-
Determine the concentrations of the enzyme and ligand accurately.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the enzyme solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and duration.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell containing the enzyme.
-
The instrument measures the heat change associated with each injection.
-
-
Data Acquisition: The instrument records the heat flow as a function of time, generating a series of peaks corresponding to each injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH.
-
Visualizations
Signaling Pathway: Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a primary metabolic route for the production of NADPH. The first and rate-limiting step is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD), which utilizes NADP as a cofactor. This compound can also interact with G6PD, acting as an inhibitor.
Caption: The oxidative phase of the Pentose Phosphate Pathway.
Experimental Workflow: ITC for Binding Affinity
The following diagram illustrates the typical workflow for determining the binding affinity of a ligand to a protein using Isothermal Titration Calorimetry.
Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.
References
Safety Operating Guide
Navigating the Disposal of Thio-NADP: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. For researchers, scientists, and drug development professionals utilizing Thio-Nicotinamide Adenine Dinucleotide Phosphate (Thio-NADP), a structural analog of NADP+, understanding the correct disposal procedures is a critical aspect of laboratory management. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets for similar chemicals, this includes wearing protective gloves, clothing, and eye protection.[1][2] Ensure that all handling occurs in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3] In case of accidental contact, wash the affected skin area thoroughly with soap and water and rinse eyes with plenty of water for at least 15 minutes.[2] If swallowed, rinse the mouth with water and seek medical attention.[1][2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like many laboratory reagents, falls under the general guidelines for chemical waste management. The substance should be treated as chemical waste and disposed of through an approved waste disposal plant or a licensed hazardous waste disposal company.[4] It is imperative not to dispose of this compound or its solutions down the sanitary sewer system or in the regular trash.[5][6]
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure substance, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, gloves), as chemical waste.
2. Collection and Segregation:
-
Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[7][8][9]
-
The container must be kept securely sealed to prevent spills or the release of vapors.[5]
-
Do not mix this compound waste with other incompatible waste streams. For example, segregate organic solvents from inorganic aqueous waste.[7] Solid waste, such as contaminated gloves and wipes, should be collected separately from liquid waste.[7]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "Thio-Nicotinamide Adenine Dinucleotide Phosphate" or "this compound."[8]
-
The label should also include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
This area should be away from heat sources, direct sunlight, and high-traffic areas to prevent accidents.[5] Ensure secondary containment, such as a spill tray, is used to mitigate any potential leaks.[7]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[4]
-
Follow their specific procedures for waste manifest documentation and handover. EHS is responsible for ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all local, state, and federal regulations.[4][8]
Quantitative Data Summary
For general chemical waste, quantitative limits are often established by institutional EHS programs and local regulations. The following table provides a summary of typical quantitative guidelines for laboratory chemical waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Container Fill Volume | Do not fill to more than 90% capacity to allow for expansion. | [8] |
| Maximum Weight per Container | Should be compatible with manual handling regulations (typically around 15 kg). | [5] |
| Maximum Satellite Accumulation Area (SAA) Volume | Up to 55 gallons of hazardous waste. | [4] |
| Maximum Acutely Toxic Waste (P-list) in SAA | Up to 1 quart. | [4] |
Note: While this compound is not explicitly categorized as acutely toxic (P-listed), these guidelines illustrate the stringent controls on hazardous waste accumulation.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. odu.edu [odu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. su.se [su.se]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Thio-NADP
Essential Safety and Handling Guide for Thio-NADP
This guide provides crucial safety and logistical information for handling Thio-nicotinamide adenine dinucleotide phosphate (this compound). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The recommended personal protective equipment is based on the potential hazards associated with this compound and related chemical compounds.
Eye and Face Protection:
-
Always wear chemical safety goggles or glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option. It is crucial to inspect gloves before use and to employ a proper glove removal technique to prevent skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection:
-
In situations where dust or aerosols may be generated, and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]
Quantitative Data for Personal Protective Equipment
The following table summarizes key quantitative data for the selection of appropriate PPE when handling this compound and its derivatives. These values are based on recommendations for chemically similar compounds.
| PPE Component | Specification | Recommendation |
| Gloves | Material | Nitrile Rubber |
| Thickness | >0.11 mm for splash contact.[1] | |
| Breakthrough Time | >480 minutes (permeation: level 6) for prolonged contact.[1] | |
| Eye Protection | Standard | ANSI Z87.1 (US) or EN 166 (EU) |
| Respiratory | Standard | NIOSH (US) or EN 149 (EU) approved respirator |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Handling and Storage
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] For long-term storage, it is recommended to keep it below –20℃ in the dark, as moisture can accelerate purity reduction.[2]
-
Preparation and Use:
-
Handle this compound in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to minimize inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling the compound.
-
Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Thio-nicotinamide adenine dinucleotide phosphate."
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Collection and Disposal: Arrange for the collection of the hazardous waste by the institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[4][5]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
